molecular formula C10H8F2O2 B177496 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid CAS No. 156021-07-7

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Cat. No.: B177496
CAS No.: 156021-07-7
M. Wt: 198.17 g/mol
InChI Key: QXRNDRDZDULUAG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a cyclopropane-derived building block of significant interest in medicinal chemistry and biochemical research. Its core structure incorporates a gem-difluoro group on the cyclopropane ring, a modification known to dramatically enhance the ring's reactivity and susceptibility to nucleophilic attack . This heightened reactivity makes analogs of this compound, particularly those with an alpha-amino group, valuable tools for probing enzyme mechanisms. For instance, the related molecule 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) has been identified as a slow-dissociating, submicromolar inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, providing key insights into atypical enzymatic deamination and ring-opening processes . Furthermore, the difluorocyclopropane scaffold is a key structural motif in the development of novel bioactive molecules. Patents describe cyclopropane dicarboxamide derivatives exhibiting anti-cancer and anti-proliferative activities, highlighting the therapeutic potential of this chemical class in oncology research . The inherent properties of the gem-difluorocyclopropane unit, including its potential to undergo ring-opening reactions under physiological conditions, position this compound as a versatile intermediate for constructing more complex molecules and investigating reaction mechanisms in biological systems .

Properties

IUPAC Name

2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNDRDZDULUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434491
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156021-07-7
Record name 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a fluorinated carbocyclic building block of significant interest in medicinal chemistry. This document delves into its chemical properties, synthesis, reactivity, and its burgeoning role in the design and development of novel therapeutics.

Introduction: The Strategic Value of the 2,2-Difluoro-1-phenylcyclopropane Moiety

This compound is a unique molecule that marries the conformational rigidity and metabolic stability of a cyclopropane ring with the profound electronic effects of geminal fluorine substitution. The incorporation of fluorine atoms can dramatically alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, and metabolic fate.[1] The gem-difluoro group, in particular, imparts a significant dipole moment and can act as a bioisosteric replacement for other functional groups, making it a valuable tool in drug design.[1]

The phenylcyclopropane scaffold itself is a privileged motif in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets. This guide will explore the unique chemical landscape of this compound and its potential to unlock new therapeutic avenues.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

The introduction of the gem-difluoro group has a pronounced effect on the acidity and lipophilicity of the carboxylic acid.

PropertyValue (Estimated)Rationale and Supporting Evidence
pKa 2.5 - 3.0The strong electron-withdrawing effect of the two fluorine atoms significantly acidifies the carboxylic acid proton compared to its non-fluorinated analog. This estimate is based on the known acidifying effect of alpha-fluorine substituents on carboxylic acids.
logP ~2.1This value is estimated based on the logP of the structurally similar compound 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane carboxylic acid. Fluorination generally increases lipophilicity.
Solubility Very slightly soluble in waterBased on the solubility data for 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane carboxylic acid (0.31 g/L at 25 °C), the title compound is expected to have low aqueous solubility.
Spectroscopic Characterization

While specific spectra for this compound are not widely available in public databases, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and structural analogs.

1H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]

  • Aromatic Protons (-C6H5): Multiplets are anticipated in the range of 7.2-7.5 ppm.

  • Cyclopropyl Protons (-CH2-): The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets in the upfield region, likely between 1.5-2.5 ppm.

13C NMR:

  • Carbonyl Carbon (-COOH): A signal is expected in the range of 170-180 ppm.[5]

  • Aromatic Carbons (-C6H5): Multiple signals are anticipated between 125-140 ppm.

  • Quaternary Carbon (C-1): The carbon bearing the phenyl and carboxyl groups will likely appear around 30-40 ppm.

  • Difluorinated Carbon (-CF2-): This carbon will exhibit a triplet due to coupling with the two fluorine atoms and is expected to be in the range of 110-120 ppm.

  • Methylene Carbon (-CH2-): The methylene carbon of the cyclopropane ring is expected to resonate in the upfield region, around 20-30 ppm.

IR Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500 to 3300 cm-1, characteristic of the hydrogen-bonded dimer.[6][7]

  • C=O Stretch (Carbonyl): A strong, sharp absorption is anticipated between 1700-1725 cm-1.[6]

  • C-F Stretch: Strong absorptions are expected in the region of 1000-1200 cm-1.

Mass Spectrometry:

  • The molecular ion peak (M+) would be expected at m/z = 198.05.

  • Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Aromatic compounds also show characteristic fragmentation of the phenyl ring.

Synthesis of this compound

Synthetic Strategy Overview

The most common and effective method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[3] In this case, the target alkene is an ester of cinnamic acid. The resulting difluorocyclopropyl ester is then hydrolyzed to afford the desired carboxylic acid.

Synthesis_Overview Styrene Styrene Derivative (e.g., Ethyl Cinnamate) Cyclopropanation [2+1] Cycloaddition Styrene->Cyclopropanation Carbene Difluorocarbene Source Carbene->Cyclopropanation Ester Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate Cyclopropanation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Figure 1: General synthetic strategy for this compound.
Detailed Experimental Protocol (Proposed)

This proposed protocol is based on established methods for difluorocyclopropanation and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate

This step involves the generation of difluorocarbene and its in-situ reaction with ethyl cinnamate. A common and effective source of difluorocarbene is the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source like sodium iodide (NaI).[3]

  • Reaction:

  • Reagents and Conditions:

    • Ethyl cinnamate (1.0 eq)

    • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 - 2.0 eq)

    • Sodium Iodide (NaI) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., THF or Diglyme)

    • Inert atmosphere (Nitrogen or Argon)

    • Temperature: Reflux

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl cinnamate and anhydrous solvent.

    • Add sodium iodide and TMSCF3 to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Causality Behind Experimental Choices:

  • TMSCF3/NaI System: This reagent system is often preferred for its efficiency and milder reaction conditions compared to older methods like the thermal decomposition of sodium chlorodifluoroacetate.

  • Anhydrous Conditions and Inert Atmosphere: Difluorocarbene is a reactive intermediate, and the reagents used are sensitive to moisture.

  • Quenching with Sodium Thiosulfate: This step is to remove any remaining iodine formed during the reaction.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

  • Reaction:

  • Reagents and Conditions:

    • Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate (1.0 eq)

    • Aqueous solution of a base (e.g., NaOH or KOH, 2-3 eq)

    • Co-solvent (e.g., Ethanol or Methanol)

    • Temperature: Room temperature to reflux

    • Acid for workup (e.g., HCl)

  • Procedure:

    • Dissolve the ester in a mixture of the alcohol co-solvent and the aqueous base.

    • Stir the reaction mixture at the chosen temperature and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Wash the aqueous layer with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of 1-2 with cold dilute HCl.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Experimental_Workflow cluster_step1 Step 1: Difluorocyclopropanation cluster_step2 Step 2: Ester Hydrolysis A1 Combine Ethyl Cinnamate, NaI, and TMSCF3 in THF A2 Reflux under N2 A1->A2 A3 Monitor by TLC/GC-MS A2->A3 A4 Quench with Na2S2O3 (aq) A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Purify by Column Chromatography A5->A6 B1 Dissolve Ester in EtOH and NaOH (aq) A6->B1 Purified Ester B2 Stir at RT or Reflux B1->B2 B3 Monitor by TLC B2->B3 B4 Acidify with HCl B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Dry and Concentrate B5->B6 Final_Product This compound B6->Final_Product Final Product Applications cluster_properties Physicochemical Modulation cluster_applications Therapeutic Applications Core 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Bioisostere Bioisosteric Replacement Core->Bioisostere enables PK_Modulation Modulation of pKa, logP, and Metabolic Stability Core->PK_Modulation influences Enzyme_Inhibition Enzyme Inhibition (e.g., ACC Deaminase) Bioisostere->Enzyme_Inhibition GPCR_Ligands GPCR Ligand Design (e.g., 5-HT2C Agonists) Bioisostere->GPCR_Ligands Anticancer Anti-Cancer Agents Bioisostere->Anticancer

Figure 3: Key applications and strategic advantages in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane scaffold and the powerful electronic effects of geminal fluorine substitution offers a compelling strategy for modulating the properties of bioactive molecules. From serving as a bioisosteric replacement to acting as a reactive moiety for enzyme inhibition, the potential applications of this compound are vast. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the 2,2-difluoro-1-phenylcyclopropane motif appearing in an increasing number of innovative therapeutic agents. Further exploration of its synthesis, reactivity, and biological applications will undoubtedly continue to fuel advancements in the field of drug development.

References

  • PubChem. This compound. [Link]

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  • Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Google Patents.
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  • National Institutes of Health. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. [Link]

  • National Institutes of Health. Synthesis of (E)- and (Z)-α,β-Difluorourocanic Acid. [Link]

  • Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organic Chemistry | OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Sources

The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 156021-07-7), a fluorinated carbocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We delve into its physicochemical properties, explore a robust synthetic pathway via difluorocarbene chemistry, and detail its applications as a versatile building block for bioactive molecules. The unique combination of a strained cyclopropane ring and electron-withdrawing fluorine atoms imparts valuable properties, making this scaffold a compelling starting point for the development of novel enzyme inhibitors and therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in drug discovery. The ring's inherent strain and unique electronic properties, such as enhanced π-character in its C-C bonds, can confer a rigid conformation that often improves binding affinity to biological targets.[1] This conformational restriction can lead to enhanced potency, increased metabolic stability, and reduced off-target effects.[1]

When combined with fluorine, the "small atom with a big impact," the utility of the cyclopropane motif is magnified. The strategic placement of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability. The gem-difluoro substitution on the cyclopropane ring, as seen in this compound, is particularly noteworthy. This modification enhances the reactivity of the cyclopropane ring, making it a valuable tool for probing enzyme mechanisms and a key structural motif in the development of novel bioactive molecules.[2] Analogs have demonstrated potent anti-cancer and anti-proliferative activities, underscoring the therapeutic potential of this chemical class.[2][3]

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its core structure features a phenyl group and a carboxylic acid moiety attached to the same carbon of a difluorinated cyclopropane ring.

PropertyValueSource
CAS Number 156021-07-7
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
IUPAC Name This compound
InChI Key QXRNDRDZDULUAG-UHFFFAOYSA-N
Canonical SMILES C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O

Synthesis and Mechanistic Considerations

The synthesis of gem-difluorocyclopropanes is most effectively achieved through the addition of difluorocarbene (:CF₂) to an alkene. A highly reliable and accessible source for difluorocarbene is Trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[4]

The overall synthetic strategy involves a two-step process:

  • Difluorocyclopropanation: An electron-rich alkene, such as ethyl cinnamate, is reacted with TMSCF₃ in the presence of a fluoride initiator. The initiator activates the TMSCF₃ to generate a trifluoromethyl anion, which rapidly decomposes to form difluorocarbene and a fluoride ion.[4] The highly reactive carbene then undergoes a [2+1] cycloaddition with the alkene to form the stable gem-difluorocyclopropane ring.

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which is then protonated with acid to afford the final carboxylic acid product.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Saponification & Acidification Start Ethyl Cinnamate + (CH₃)₃SiCF₃ (TMSCF₃) Carbene Difluorocarbene (:CF₂) Generation Start->Carbene Activation Cycloaddition [2+1] Cycloaddition Start->Cycloaddition Initiator Fluoride Initiator (e.g., TBAT) Initiator->Carbene Carbene->Cycloaddition Intermediate Ethyl 2,2-difluoro-1-phenyl- cyclopropane-1-carboxylate Cycloaddition->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Purified Intermediate Salt Sodium Carboxylate Salt Hydrolysis->Salt Acidification Acidic Workup (e.g., HCl) Salt->Acidification Product 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylic acid Acidification->Product

Caption: General Synthetic Workflow.

The choice of a non-metallic fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), is critical for initiating the reaction at low temperatures with high efficiency.[4] Ethereal solvents like THF are ideal for this transformation. This method avoids the use of harsh or difficult-to-handle reagents, making it suitable for laboratory-scale synthesis.

Key Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable scaffold for various applications.

G cluster_apps Applications Core This compound CAS: 156021-07-7 BuildingBlock Versatile Building Block Synthesis of complex pharmaceuticals and agrochemicals. Core:f0->BuildingBlock:head Derivatization EnzymeInhibitor Enzyme Inhibition Probing active sites and developing mechanism-based inhibitors. Core:f0->EnzymeInhibitor:head Bioisosteric Replacement Therapeutic Therapeutic Potential Scaffold for anti-proliferative and anti-cancer agents. Core:f0->Therapeutic:head SAR Studies

Caption: Role as a Bioactive Scaffold.
A Versatile Chemical Building Block

The carboxylic acid handle provides a straightforward point for chemical modification, enabling its incorporation into larger, more complex molecules. It can be readily converted into amides, esters, and other functional groups, serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The phenylcyclopropane carboxamide structure, for instance, is found in compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[1]

Role in Enzyme Inhibition and Mechanistic Studies

The gem-difluorocyclopropane unit is a known bioisostere for various functional groups and can act as a transition-state analog. A closely related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), is a potent, slow-dissociating inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2] This highlights the potential of the 2,2-difluoro-1-phenylcyclopropane scaffold to be used in the rational design of enzyme inhibitors, where the strained, electron-deficient ring can interact with active site residues or act as a masked electrophile.

Preclinical Findings and Therapeutic Potential

Derivatives of phenylcyclopropane carboxamides have shown promising results in preclinical studies. Research has demonstrated that these compounds can inhibit the proliferation of human myeloid leukaemia cell lines.[1][3] While direct biological data for the title compound is limited in public literature, its structural similarity to these active molecules makes it a high-value starting point for structure-activity relationship (SAR) studies in oncology and other therapeutic areas.

Experimental Protocols

The following protocols are representative procedures for the synthesis and characterization of the title compound, based on established methodologies.[4]

Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

  • Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl cinnamate (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to -50 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Reagent Addition: Add tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.1 eq) to the cooled solution. Follow this with the slow, dropwise addition of trifluoromethyltrimethylsilane (TMSCF₃) (2.5 eq) over 20 minutes, ensuring the internal temperature does not rise above -45 °C.

  • Reaction: Stir the reaction mixture at -50 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cooling & Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of cold 2M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product under vacuum to a constant weight to yield this compound.

Protocol: Analytical Characterization
  • Purity Assessment (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Analysis: The purity is determined by the peak area percentage of the main component.

  • Structural Verification (NMR):

    • Instrument: Bruker 400 MHz spectrometer or equivalent.

    • Sample Prep: Dissolve ~5-10 mg of the final product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets for the cyclopropyl protons and signals in the aromatic region for the phenyl group, along with a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a fluorine spectrum. Expect signals in the typical range for gem-difluoroaliphatic groups, likely appearing as a complex multiplet due to coupling with the cyclopropyl protons.

Conclusion and Future Outlook

This compound stands out as a high-value scaffold for chemical innovation. Its synthesis from readily available starting materials via robust difluorocarbene chemistry makes it an accessible building block for broad research and development efforts. The proven bioactivity of structurally related analogs in oncology and enzyme inhibition provides a strong rationale for its further exploration in drug discovery programs. Future work will likely focus on synthesizing libraries of derivatives to probe structure-activity relationships against various biological targets and on developing stereoselective synthetic routes to access enantiopure versions of this promising compound.

References

  • Ramesh, M., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

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  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(29), 6579-6583. [Link]

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316914, Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(29), 6579-6583. [Link]

  • PubMed. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • ResearchGate. (2017). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80206, 1-Phenylcyclopropanecarboxylic acid. Retrieved January 27, 2026, from [Link]

  • PubMed. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane moiety imparts unique stereoelectronic properties that influence its chemical reactivity and biological activity. This document details the synthesis, spectroscopic characterization, and key structural features of the title compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Difluorocyclopropane Motif

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules. Their inherent ring strain and unique orbital hybridization contribute to a defined three-dimensional conformation, which can facilitate precise interactions with biological targets. The introduction of fluorine atoms onto the cyclopropane ring, particularly in a geminal arrangement, further modulates the molecule's properties in several key ways:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, which can influence binding interactions and solubility.

  • Altered Conformation and Lipophilicity: Fluorine substitution can impact the molecule's preferred conformation and lipophilicity, affecting its ability to cross cell membranes and interact with protein binding pockets.

  • Increased Reactivity: The gem-difluoro group enhances the strain of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions, a property that can be exploited in the design of covalent inhibitors or probes for enzymatic mechanisms.[1]

This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[1] Its derivatives have shown promise in various therapeutic areas, including oncology and as enzyme inhibitors.[1] For instance, the related compound 1-amino-2,2-difluorocyclopropane-1-carboxylic acid has been identified as a potent inhibitor of ACC deaminase.[1]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a cyclopropane ring substituted with a phenyl group, a carboxylic acid group, and two fluorine atoms on the same carbon.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 156021-07-7BenchChem[1]
Molecular Formula C₁₀H₈F₂O₂PubChem
Molecular Weight 198.17 g/mol BenchChem[1]
InChI Key QXRNDRDZDULUAG-UHFFFAOYSA-NPubChem

Synthesis and Mechanistic Considerations

A proposed synthetic pathway is outlined below:

Synthesis_of_2_2_Difluoro_1_phenylcyclopropane_1_carboxylic_acid cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product styrene Styrene reaction [2+1] Cycloaddition styrene->reaction difluorocarbene_source Difluorocarbene Source (e.g., TMSCF₃, NaSO₂CF₂Cl) difluorocarbene_source->reaction intermediate 1,1-Difluoro-2-phenylcyclopropane reaction->intermediate oxidation Oxidation of Phenyl Ring (e.g., KMnO₄ or RuO₄) intermediate->oxidation product 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylic acid oxidation->product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1,1-Difluoro-2-phenylcyclopropane

  • To a stirred solution of styrene (1.0 equiv.) in a suitable solvent (e.g., toluene or THF) at an appropriate temperature (this can range from room temperature to elevated temperatures depending on the carbene source), add the difluorocarbene precursor (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride source like sodium iodide, or sodium chlorodifluoroacetate (NaSO₂CF₂Cl)).

  • The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude 1,1-difluoro-2-phenylcyclopropane is then purified by column chromatography.

Step 2: Oxidation to this compound

  • The purified 1,1-difluoro-2-phenylcyclopropane (1.0 equiv.) is dissolved in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water.

  • A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) is added, followed by the portion-wise addition of a strong oxidizing agent like sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) while maintaining the temperature with an ice bath.

  • The reaction is vigorously stirred until the intermediate is fully converted to the carboxylic acid.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed to yield the crude carboxylic acid.

  • The final product is purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

  • Difluorocarbene Source: The choice of difluorocarbene precursor is critical. Reagents like TMSCF₃ (Ruppert-Prakash reagent) are often preferred for their milder reaction conditions and functional group tolerance.

  • Oxidation: The oxidation of a phenyl group to a carboxylic acid is a challenging transformation that requires a powerful oxidizing agent. A ruthenium-catalyzed oxidation is a common and effective method for this purpose. The biphasic solvent system is used to facilitate the reaction between the organic substrate and the aqueous oxidant.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

  • Cyclopropyl Protons: The two diastereotopic methylene protons on the cyclopropane ring will likely appear as complex multiplets (doublet of doublets) in the range of δ 1.5-2.5 ppm. The geminal and vicinal coupling to each other and to the fluorine atoms will lead to complex splitting patterns.

  • Carboxylic Acid Proton: A broad singlet typically observed far downfield, likely above δ 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

  • Cyclopropyl Carbons:

    • The quaternary carbon attached to the phenyl and carboxyl groups will be significantly influenced by both substituents and will likely appear in the range of δ 30-40 ppm.

    • The CF₂ carbon will be a triplet due to coupling with the two fluorine atoms and will be shifted significantly downfield, likely in the range of δ 110-120 ppm.

    • The CH₂ carbon will appear further upfield, likely in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the phenyl ring may shift this to a slightly lower wavenumber.

  • C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-F stretching vibrations.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 198.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropane ring.

Reactivity and Ring-Opening Reactions

The presence of the gem-difluoro group significantly increases the ring strain of the cyclopropane ring, making it more susceptible to ring-opening reactions compared to its non-fluorinated analog.[1] This enhanced reactivity is a key feature for its application in medicinal chemistry.

Ring_Opening_Reaction reactant 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylic acid product Ring-Opened Product reactant->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->reactant

Figure 2: General scheme for the nucleophilic ring-opening of the difluorocyclopropane ring.

The electron-withdrawing fluorine atoms polarize the C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic and prone to attack by nucleophiles. The ring opening can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile, potentially leading to the formation of various functionalized acyclic compounds. This reactivity can be harnessed to design mechanism-based enzyme inhibitors that form a covalent bond with a nucleophilic residue in the active site of a target enzyme.

Conclusion

This compound is a fascinating molecule with a rich chemical profile dictated by the interplay of its strained cyclopropane ring and the powerful electronic effects of the gem-difluoro substitution. Its synthesis, while challenging, provides access to a versatile building block for the development of novel therapeutic agents. The predicted spectroscopic data provides a roadmap for its characterization, and an understanding of its inherent reactivity opens avenues for its application in the design of targeted enzyme inhibitors. Further experimental investigation into the precise structural and reactive properties of this compound will undoubtedly contribute to its expanded use in the field of drug discovery.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Cyclopropanes in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The gem-difluorocyclopropane motif, in particular, is a valuable structural element in medicinal chemistry and materials science. The high electronegativity and small size of fluorine can influence molecular conformation, metabolic stability, and binding affinity to biological targets. 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a key building block in this class of compounds, offering a unique combination of a strained cyclopropane ring, the electronic effects of two fluorine atoms, and the functionality of a carboxylic acid. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and mass spectrometry.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay between the phenyl ring, the carboxylic acid group, and the gem-difluoro-substituted cyclopropane ring gives rise to a unique spectral fingerprint.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the phenyl, cyclopropyl, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.2 and 7.6 ppm. Due to the electronic influence of the cyclopropane ring, the signals may exhibit a complex multiplet pattern.

  • Cyclopropyl Protons (-CH₂-): The two diastereotopic protons on C3 of the cyclopropane ring will be magnetically inequivalent and are expected to appear as a pair of doublets of doublets (or more complex multiplets due to coupling with fluorine). Their chemical shift will be in the upfield region, likely between 1.5 and 2.5 ppm. The geminal coupling between these protons and their vicinal coupling to the fluorine atoms will provide valuable structural information.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 170 and 185 ppm[1].

  • Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region (approximately 125-140 ppm). The ipso-carbon (attached to the cyclopropane ring) will likely be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.

  • Cyclopropyl Carbons:

    • C1 (Quaternary Carbon): This carbon, attached to the phenyl and carboxyl groups, will be a singlet and its chemical shift will be influenced by these substituents.

    • C2 (CF₂): This carbon will be significantly affected by the two attached fluorine atoms, appearing as a triplet due to one-bond C-F coupling. Its chemical shift is expected to be in a unique region for cyclopropyl carbons.

    • C3 (CH₂): This methylene carbon of the cyclopropane ring will appear as a triplet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a crucial technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic and may appear as two distinct signals or as an AB quartet, depending on the solvent and temperature. The expected chemical shift for the CF₂ group is in the range of -110 to -130 ppm[2].

Table 1: Predicted NMR Spectroscopic Data

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹H-COOH10 - 13broad singlet
¹H-C₆H₅7.2 - 7.6multiplet
¹H-CH₂- (cyclopropyl)1.5 - 2.5multiplet
¹³C-COOH170 - 185singlet
¹³C-C₆H₅125 - 140multiple signals
¹³CC1 (quaternary)Variessinglet
¹³CC2 (CF₂)Variestriplet
¹³CC3 (CH₂)Variestriplet
¹⁹F-CF₂--110 to -130AB quartet or two multiplets

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[3].

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹[3].

  • C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the range of 1100-1300 cm⁻¹.

  • C-O Stretch: A medium intensity band for the C-O single bond stretch of the carboxylic acid will be observed around 1210-1320 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions for the aromatic ring will be present in their characteristic regions.

IR_Spectrum_Interpretation cluster_regions Key IR Absorption Regions O-H Stretch O-H Stretch (2500-3300 cm⁻¹) Broad & Strong C=O Stretch C=O Stretch (1700-1725 cm⁻¹) Strong & Sharp C-F Stretches C-F Stretches (1100-1300 cm⁻¹) Strong C-O Stretch C-O Stretch (1210-1320 cm⁻¹) Medium Molecule This compound Molecule->O-H Stretch -COOH Molecule->C=O Stretch -COOH Molecule->C-F Stretches -CF₂ Molecule->C-O Stretch -COOH

Figure 2. Key functional group regions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 198.17 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[2].

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 198 may be observed. Common fragmentation pathways for carboxylic acids include:

  • Loss of the hydroxyl radical (-OH): leading to a fragment at [M-17]⁺.

  • Loss of the carboxyl group (-COOH): resulting in a fragment at [M-45]⁺.

  • Decarboxylation (-CO₂): giving a fragment at [M-44]⁺.

  • Fragmentation of the cyclopropane ring: This can lead to various smaller fragments.

The presence of the phenyl group will likely lead to characteristic aromatic fragments (e.g., m/z 77 for the phenyl cation).

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

Sample Preparation
  • Purity: The sample of this compound should be of high purity (>95%), as confirmed by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm)[2].

  • NMR: For ¹H, ¹³C, and ¹⁹F NMR, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • IR: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl).

  • MS: For HRMS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range) and introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

Data Acquisition Workflow

Data_Acquisition_Workflow cluster_workflow Spectroscopic Data Acquisition Workflow start Purity Assessment (HPLC) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Figure 3. A typical workflow for spectroscopic analysis.

Conclusion: A Foundation for Innovation

The spectroscopic data of this compound provides a detailed fingerprint of its unique molecular architecture. A comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra allows for unambiguous structural confirmation and serves as a critical quality control parameter. For researchers in drug discovery and materials science, a solid understanding of this data is the foundation for designing novel molecules with tailored properties. The principles and expected data outlined in this guide provide a robust framework for the characterization and utilization of this important fluorinated building block.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). RSC Advances. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. (2006). Tetrahedron. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

  • Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • trans-(±)-2-Carboxymethyl-3-phenylcyclopropane-1-carboxylic acid. (2001). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2. Matrix Fine Chemicals. [Link]

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An In-depth Technical Guide to the Biological Activity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a synthetic, small-molecule compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, biochemistry, and drug discovery. The unique structural feature of this molecule is the gem-difluoro substitution on the cyclopropane ring. This modification imparts distinct electronic properties and chemical reactivity compared to its non-fluorinated counterparts, making it a valuable tool for probing biological systems and a promising scaffold for the development of novel therapeutics.

The high electronegativity of the fluorine atoms creates a polarized carbon-fluorine bond, which can influence molecular conformations and interactions with biological targets. Furthermore, the presence of the difluoromethylene group on the strained cyclopropane ring enhances its susceptibility to nucleophilic attack and potential ring-opening reactions under physiological conditions. This inherent reactivity is a key determinant of its biological activity, allowing it to act as a mechanism-based inhibitor or a covalent modifier of various enzymes.

This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives. We will delve into its mechanism of action, explore its potential therapeutic applications, and provide detailed experimental protocols for assessing its biological effects. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this compound in their own research endeavors.

Chemical Properties and Synthesis

This compound is a cyclopropane-derived building block. The gem-difluoro group on the cyclopropane ring significantly enhances the ring's reactivity and its susceptibility to nucleophilic attack.[1] This heightened reactivity makes its analogs valuable for investigating enzyme mechanisms.[1] Various synthetic approaches have been developed, including biocatalytic methods using engineered cytochrome P450 variants.[1]

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
CAS Number156021-07-7

Biological Activities and Therapeutic Potential

The unique chemical properties of this compound and its derivatives have led to the exploration of their biological activities in several key areas.

Enzyme Inhibition

The strained and electron-deficient difluorocyclopropane ring is a key feature that can interact with and modulate the activity of various enzymes.[1] Preliminary studies suggest that this compound can interact with a range of enzymes and receptors, potentially influencing metabolic pathways.[1] Docking studies have indicated that this compound can form multiple hydrogen bonding interactions, which stabilize the ligand-enzyme complex, highlighting its potential as an enzyme inhibitor.[1]

A notable example of enzyme inhibition within this class of compounds is the analog 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC). DFACC has been identified as a slow-dissociating, submicromolar inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] This provides critical insights into enzymatic deamination and ring-opening processes.[1]

Antitumor Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] Certain derivatives have shown potent antitumor effects against a variety of human cancer cell lines.[1] This suggests that modifications to the cyclopropane structure can enhance its bioactivity, making it a promising candidate for cancer therapeutics.[1] Specifically, cyclopropane dicarboxamide derivatives have been described in patents as exhibiting anti-cancer and anti-proliferative activities.[1]

Plant Growth Regulation

The inhibition of ACC deaminase by the related compound DFACC has implications for agriculture.[2] ACC deaminase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates processes such as fruit ripening, leaf senescence, and abscission.[2] By inhibiting this enzyme, compounds like DFACC can potentially delay these processes, thereby extending the shelf life of fruits and vegetables.[2]

Neurochemical Applications

The broader class of cyclopropane-containing amino acids has shown utility in neurochemical research. The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a known potent and selective ligand for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor.[3] This suggests that derivatives such as this compound could also be valuable tools for studying excitatory amino acid transmitter systems in the brain.[3]

Mechanism of Action

The biological activity of this compound is intrinsically linked to the chemical reactivity of the gem-difluorocyclopropane moiety. The electron-withdrawing nature of the two fluorine atoms polarizes the adjacent carbon atoms, making the cyclopropane ring susceptible to nucleophilic attack. This can lead to a ring-opening reaction, which is a key aspect of its mechanism-based inhibition of certain enzymes.

The proposed general mechanism of enzyme inhibition is depicted in the following workflow:

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Enzyme_Nucleophile Enzyme Nucleophile (e.g., Cys, Ser, Lys) Michaelis_Complex Non-covalent Michaelis Complex Enzyme_Nucleophile->Michaelis_Complex Positioning Inhibitor 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Inhibitor->Michaelis_Complex Binding Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Michaelis_Complex->Covalent_Adduct Nucleophilic Attack & Ring Opening

Caption: Proposed mechanism of covalent enzyme inhibition.

Experimental Protocols

The following are example protocols for assessing the biological activity of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of the compound against a purified enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (known inhibitor, if available).

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the reaction rate for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent).

  • Incubate the cells for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability as a function of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

The following diagram illustrates the workflow for a typical cell-based assay:

Cell_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Compound_Treatment Treat Cells with Compound (Varying Concentrations) Adherence->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Acquisition Read Plate (Absorbance/Luminescence) Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine GI50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide delves into the strategic considerations behind its synthesis, focusing on the generation of difluorocarbene and its subsequent cycloaddition to a suitable precursor. Detailed experimental protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility. This document is designed to serve as a valuable resource for chemists engaged in the design and synthesis of novel fluorinated molecules for pharmaceutical and agrochemical applications.

Introduction: The Significance of the Gem-Difluorocyclopropyl Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluorocyclopropane unit, in particular, has emerged as a valuable structural motif in medicinal chemistry.[1] Its unique combination of steric and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa. The strained three-membered ring of the cyclopropane imparts a unique conformational rigidity, while the two fluorine atoms introduce a strong dipole moment and can act as hydrogen bond acceptors.

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the bioisosteric properties of the gem-difluorocyclopropane group with the phenyl and carboxylic acid functionalities, which can be readily modified to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most logically approached through a two-step sequence: the formation of the difluorocyclopropane ring followed by the unmasking of the carboxylic acid functionality.

Retrosynthesis Target This compound Intermediate Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate Target->Intermediate Hydrolysis Precursors Ethyl Phenylacetate + Difluorocarbene (:CF2) Intermediate->Precursors Difluorocyclopropanation Styrene Styrene Derivative Precursors->Styrene Starting Material Carbene_Source Difluorocarbene Source Precursors->Carbene_Source Reagent Difluorocyclopropanation_Mechanism cluster_carbene_generation Difluorocarbene Generation cluster_cycloaddition [2+1] Cycloaddition ClCF2CO2Na ClCF2CO2Na Carbene :CF2 ClCF2CO2Na->Carbene Δ (-CO2, -NaCl) Transition_State [Transition State] Carbene->Transition_State CO2 CO2 NaCl NaCl Alkene Ethyl Phenylacetate Alkene->Transition_State Product Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate Transition_State->Product

Sources

An In-Depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclopropanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has garnered significant attention. This technical guide provides a comprehensive overview of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a key building block that embodies the advantageous properties of this scaffold. Its unique stereoelectronic features make it a valuable component in the design of novel therapeutics, particularly in oncology.[1]

The introduction of the gem-difluoro group onto the cyclopropane ring dramatically enhances its reactivity and susceptibility to nucleophilic attack, making it a versatile intermediate for constructing more complex molecular architectures.[2] This guide will delve into the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to leverage this valuable building block in their drug discovery programs.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a building block is crucial for its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 156021-07-7
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
InChI Key QXRNDRDZDULUAG-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process: the difluorocyclopropanation of a styrene precursor followed by hydrolysis of the resulting ester. A common and effective starting material is ethyl phenylacetate.

Step 1: Difluorocyclopropanation of Ethyl Phenylacetate

The key transformation in the synthesis is the addition of difluorocarbene (:CF₂) to the double bond of a suitable precursor. While various methods for generating difluorocarbene exist, a widely used and practical approach involves the use of a Ruppert-Prakash-type reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), or other sources like diethyl bromodifluoromethylphosphonate.[3] The reaction with ethyl phenylacetate would proceed via an intermediate enolate, which then reacts with the difluorocarbene.

Conceptual Workflow for Difluorocyclopropanation:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Intermediate Product A Ethyl Phenylacetate D Enolate Formation A->D Base B Difluorocarbene Source (e.g., TMSCF₃, NaI) E Difluorocarbene Generation B->E Activator C Base (e.g., NaH) F [2+1] Cycloaddition D->F E->F G Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate F->G

Figure 1: Conceptual workflow for the synthesis of the ester intermediate.

Experimental Protocol: A Representative Procedure

To a solution of ethyl phenylacetate in a suitable anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., Argon, Nitrogen), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the enolate. Following enolate formation, a source of difluorocarbene, such as a pre-mixed solution of trimethyl(trifluoromethyl)silane (TMSCF₃) and a catalytic amount of sodium iodide (NaI), is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically a high-yielding and clean reaction.

Workflow for Ester Hydrolysis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Final Product A Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate C Saponification (Heating) A->C B Base (e.g., NaOH, KOH) in aq. Alcohol B->C D Acidic Workup (e.g., HCl) C->D Intermediate Carboxylate Salt E This compound D->E

Figure 2: Workflow for the hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol: A Representative Procedure

The crude ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol, methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide). The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities. The aqueous layer is then acidified to a pH of approximately 1-2 with a strong acid, such as concentrated hydrochloric acid, which results in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm. - Cyclopropyl protons (CH₂) as complex multiplets, typically in the range of δ 1.5-2.5 ppm. - Carboxylic acid proton as a broad singlet at δ > 10 ppm.[4]
¹³C NMR - Carboxylic acid carbonyl carbon in the range of δ 170-180 ppm. - Aromatic carbons in the range of δ 125-140 ppm. - Quaternary cyclopropyl carbon attached to the phenyl and carboxyl groups. - Difluoromethylated cyclopropyl carbon (CF₂) exhibiting a characteristic triplet due to C-F coupling. - Methylene cyclopropyl carbon (CH₂).
¹⁹F NMR - A characteristic signal for the gem-difluoro group, typically in the range of δ -110 to -130 ppm.[1]
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4] - Carbonyl (C=O) stretch from the carboxylic acid, around 1700-1725 cm⁻¹. - C-F stretches, typically in the range of 1000-1200 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight (198.17). - Characteristic fragmentation patterns, including the loss of the carboxylic acid group (-COOH).

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of this compound make it a highly attractive building block in drug discovery. The gem-difluorocyclopropane moiety serves as a bioisosteric replacement for other chemical groups, offering several potential advantages.

The Role as a Bioisostere

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The gem-difluorocyclopropane unit can act as a bioisostere for a carbonyl group, an ether linkage, or even a larger aromatic ring. This substitution can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can affect its binding to target proteins and its solubility.

  • Conformational Rigidity: The cyclopropane ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Potential in Oncology

Patents have described cyclopropane dicarboxamide derivatives, which can be synthesized from this compound, as exhibiting anti-cancer and anti-proliferative activities.[1] The rigid scaffold and the unique electronic properties of the gem-difluorocyclopropane moiety can contribute to potent and selective inhibition of cancer-related targets.

Logical Relationship in Drug Design:

G cluster_properties Key Properties cluster_applications Therapeutic Applications A This compound B Metabolic Stability A->B C Increased Lipophilicity A->C D Conformational Rigidity A->D E Modulated Acidity A->E F Bioisosteric Replacement B->F C->F D->F E->F G Oncology F->G H Other CNS Disorders F->H

Figure 3: The advantageous properties of the title compound leading to its application in drug design.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis, while requiring careful execution, is achievable through established methodologies. The unique combination of a conformationally constrained cyclopropane ring and the electron-withdrawing gem-difluoro group imparts favorable physicochemical and pharmacokinetic properties that can be exploited to design novel and effective therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of medicine.

References

  • Zafrani, Y., & Geroslavsky, A. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Request PDF. [Link]

  • Hu, J., & Zhang, W. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 2010(15), 2219-2240.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Physical and chemical properties of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a synthetic building block of considerable interest to researchers in medicinal chemistry, drug discovery, and materials science.[1] The molecule's unique architecture, which combines the rigid, strained three-membered ring of cyclopropane with the electronic influence of a geminal difluoro group and a phenyl substituent, imparts a fascinating profile of reactivity and conformational constraint. The cyclopropane ring, a common motif in numerous bioactive compounds, is known to enhance metabolic stability, improve potency, and reduce off-target effects when incorporated into drug candidates.[2][3] The addition of the two fluorine atoms further modulates the electronic properties, increasing the acidity of the carboxylic acid and enhancing the ring's susceptibility to nucleophilic attack.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications for professionals in the field.

Molecular Structure and Identification

A clear understanding of the molecule's identity is paramount for any scientific investigation. The following section details its fundamental identifiers and visualizes its structure.

IdentifierValue
IUPAC Name This compound
CAS Number 156021-07-7[4]
Molecular Formula C₁₀H₈F₂O₂[1]
Molecular Weight 202.17 g/mol

graph "2_2_Difluoro_1_phenylcyclopropane_1_carboxylic_acid_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,1.3!"]; C_carboxyl [label="C", pos="-1.5,0!"]; O1_carboxyl [label="O", pos="-2.2,-0.8!"]; O2_carboxyl [label="OH", pos="-2.2,0.8!"]; C_phenyl [label="C", pos="2.5,0!"]; F1 [label="F", pos="0.45,2.1!"]; F2 [label="F", pos="1.05,2.1!"];

// Phenyl ring C_p1 [label="C", pos="3.25,-0.8!"]; C_p2 [label="C", pos="4.25,-0.8!"]; C_p3 [label="C", pos="4.75,0!"]; C_p4 [label="C", pos="4.25,0.8!"]; C_p5 [label="C", pos="3.25,0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label="="]; C_carboxyl -- O2_carboxyl; C2 -- C_phenyl; C3 -- F1; C3 -- F2;

// Phenyl bonds C_phenyl -- C_p1; C_p1 -- C_p2; C_p2 -- C_p3; C_p3 -- C_p4; C_p4 -- C_p5; C_p5 -- C_phenyl; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation.

PropertyValueSource
Physical State Solid
Melting Point 60-65 °C (for 2,2-Difluorocyclopropanecarboxylic acid)
Boiling Point 70 °C at 7 mmHg (for 2,2-Difluorocyclopropanecarboxylic acid)
pKa ~2.5 - 3.0[1]

Note: Melting and boiling point data are for the closely related 2,2-Difluorocyclopropanecarboxylic acid and should be considered as an estimate.

The electron-withdrawing nature of the gem-difluoro group significantly increases the acidity of the carboxylic acid moiety, resulting in a lower pKa compared to its non-fluorinated analog.[1] This enhanced acidity is a key feature influencing its reactivity and potential biological interactions.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is a summary of the expected spectral characteristics.

TechniqueCharacteristic Features
¹H NMR Aromatic protons (phenyl group) will appear in the downfield region (~7.2-7.5 ppm). The cyclopropane protons will show complex splitting patterns in the upfield region, with coupling to each other and to the fluorine atoms.
¹³C NMR The spectrum will show signals for the carboxyl carbon, the aromatic carbons, and the cyclopropane carbons. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹.[5][6] A strong C=O stretch will be present in the range of 1690-1760 cm⁻¹.[5][6] C-F stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M+) should be observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7]

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups.

Reactivity

The presence of the gem-difluoro group on the cyclopropane ring enhances its reactivity towards nucleophiles.[1] The strained three-membered ring is susceptible to ring-opening reactions under certain conditions. Common reactions include:

  • Oxidation: Can be oxidized using strong oxidizing agents.[1]

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄).[1]

  • Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents, which is a common step in the synthesis of bioactive molecules.[2]

Synthetic Approach

A common method for the synthesis of related 1-phenylcyclopropane carboxylic acids involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid.[2] Adapting this for the difluoro- derivative would likely involve a difluorocyclopropanation reaction.

Caption: Generalized synthetic workflow for cyclopropane carboxylic acids.

Applications in Research and Drug Development

This molecule serves as a valuable building block in several areas of chemical research and development.

  • Pharmaceutical Synthesis: It is a key intermediate in the creation of novel pharmaceuticals.[1] The cyclopropane motif is a well-established bioisostere for other groups and can improve the pharmacological profile of a drug candidate.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of modern herbicides and pesticides.[1]

  • Enzyme Inhibition Studies: The difluorocyclopropane scaffold is a known structural motif in enzyme inhibitors.[1] For example, the related molecule 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is an inhibitor of ACC deaminase.[1] The presence of the fluorine atoms can enhance binding affinity to target enzymes.[1]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly sealed.[8]

  • Hazards: While specific data for this compound is limited, related cyclopropanecarboxylic acids are known to cause skin and eye irritation.[9][10][11]

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem. [Link]

  • trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem. [Link]

  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC. [Link]

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A - ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • IR: carboxylic acids. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchGate. [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

  • Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. - ResearchGate. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. [Link]

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An In-Depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, a fluorinated cyclopropane derivative of significant interest in medicinal chemistry. The strategic incorporation of the gem-difluoro cyclopropane moiety imparts unique stereoelectronic properties that enhance metabolic stability, binding affinity, and potency in drug candidates. This document delves into the primary synthetic methodologies for this compound, focusing on the prevalent difluorocarbene-based approaches. It further explores its physicochemical characteristics, mechanistic insights into its biological activity, and its burgeoning applications in the development of novel therapeutics, particularly as an enzyme inhibitor and an anti-proliferative agent.

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, a small, strained carbocycle, offers a rigid conformational scaffold. The combination of these two features in this compound results in a valuable building block for drug discovery.[1] The gem-difluoro group enhances the electrophilicity of the adjacent carbon, influencing ring-opening reactions and interactions with biological targets.[2] This guide will provide a detailed exploration of this promising molecule.

Synthesis of this compound: A Mechanistic Approach

The principal and most effective method for the synthesis of this compound involves the [2+1] cycloaddition of a difluorocarbene to a styrene-derived precursor.

Generation of Difluorocarbene

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. A common and practical laboratory-scale method involves the thermal decomposition of sodium chlorodifluoroacetate.

Detailed Experimental Protocol: Difluorocyclopropanation of Ethyl Phenylacetate

This protocol outlines a two-step synthesis starting from a styrene precursor, ethyl phenylacetate, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

  • Reaction Scheme:

  • Materials:

    • Ethyl phenylacetate

    • Sodium chlorodifluoroacetate

    • Diglyme (high-boiling ether solvent)

    • Anhydrous sodium sulfate

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a stirred solution of ethyl phenylacetate (1 equivalent) in anhydrous diglyme, add sodium chlorodifluoroacetate (2-3 equivalents).

    • Heat the reaction mixture to 180-190 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Maintain the temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Scheme:

  • Materials:

    • Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature overnight.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow StyreneDeriv Ethyl Phenylacetate Cycloaddition [2+1] Cycloaddition StyreneDeriv->Cycloaddition DifluoroCarbene Difluorocarbene Generation (from ClCF₂COONa) DifluoroCarbene->Cycloaddition EsterIntermediate Ethyl 2,2-difluoro-1-phenyl- cyclopropane-1-carboxylate Cycloaddition->EsterIntermediate Hydrolysis Hydrolysis (LiOH, THF/H₂O) EsterIntermediate->Hydrolysis FinalProduct 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Hydrolysis->FinalProduct

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Characterization

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₂-
Molecular Weight 200.17 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)-

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons and aromatic protons. The chemical shifts of the cyclopropyl protons would be influenced by the diastereomeric relationship and the presence of the fluorine atoms.

  • ¹³C NMR: The carbon NMR would show characteristic signals for the phenyl group, the carboxylic acid carbon, and the cyclopropyl carbons. The carbon bearing the two fluorine atoms would exhibit a triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a critical tool for characterization and is expected to show two distinct signals for the diastereotopic fluorine atoms, likely as doublets of doublets due to geminal and vicinal couplings.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic properties of this compound and its derivatives make them attractive scaffolds in drug discovery.

Enzyme Inhibition

The strained cyclopropane ring, activated by the gem-difluoro substitution, can act as a "warhead" for irreversible or slowly reversible enzyme inhibition. The carboxylate group can serve as a recognition element for the active sites of various enzymes.

  • Mechanism-Based Inhibition: The high reactivity of the difluorocyclopropane ring can lead to covalent bond formation with nucleophilic residues in an enzyme's active site upon ring-opening. This makes it a potential candidate for developing mechanism-based inhibitors.

  • Case Study: ACC Deaminase Inhibition: A related compound, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), has been shown to be a potent inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2] This highlights the potential of the difluorocyclopropane scaffold in targeting specific enzymes.

Anti-proliferative and Anti-cancer Activity

Derivatives of phenylcyclopropane carboxamides have demonstrated significant anti-proliferative activity against various cancer cell lines.[3] The rigid cyclopropane core can orient the phenyl and carboxamide groups in a specific manner to optimize binding to anti-cancer targets. The introduction of the gem-difluoro group is anticipated to enhance this activity through improved metabolic stability and target engagement.

Modulation of Biological Pathways

The unique stereoelectronic properties of this molecule can be exploited to modulate various biological pathways. The phenyl group can be further functionalized to target specific receptors or enzymes, while the carboxylic acid can be converted to esters or amides to fine-tune pharmacokinetic properties.

Diagram of Potential Drug Development Applications:

Applications CoreMolecule 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid EnzymeInhibition Enzyme Inhibition CoreMolecule->EnzymeInhibition AntiCancer Anti-proliferative Activity CoreMolecule->AntiCancer BioPathways Modulation of Biological Pathways CoreMolecule->BioPathways MechanismBased Mechanism-Based Inhibitors EnzymeInhibition->MechanismBased TargetedTherapy Targeted Cancer Therapy AntiCancer->TargetedTherapy Scaffold Scaffold for New Drug Candidates BioPathways->Scaffold

Caption: Key application areas for the title compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for the development of novel therapeutic agents. Its synthesis, primarily through difluorocyclopropanation, is accessible, and its unique structural features offer significant advantages in medicinal chemistry. The demonstrated potential of related compounds as enzyme inhibitors and anti-proliferative agents underscores the promise of this scaffold. Future research should focus on the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound, which will be crucial for elucidating its specific interactions with biological targets and for its progression as a viable drug candidate. Further exploration of its derivatives and their biological activities will undoubtedly open new avenues in the quest for more effective and safer medicines.

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An In-Depth Technical Guide to the Core Synthetic Intermediates of Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The profound therapeutic potential of modulating the cannabinoid receptors, CB1 and CB2, has catalyzed extensive research in medicinal chemistry, leading to a diverse array of synthetic modulators. The efficacy and novelty of these compounds are intrinsically linked to the strategic synthesis of their core chemical scaffolds. This technical guide provides a comprehensive exploration of the key intermediates that form the foundation for the major classes of cannabinoid receptor modulators, including classical, non-classical, and aminoalkylindole-based agonists and antagonists, as well as emerging allosteric modulators. By dissecting the synthetic pathways to these pivotal molecular building blocks, this document offers researchers and drug development professionals a deeper understanding of the chemical logic and experimental considerations that drive the design and synthesis of novel cannabinoid receptor-targeted therapeutics.

Introduction: The Endocannabinoid System and the Imperative for Synthetic Modulators

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and immune function. The primary targets of the ECS are the G-protein coupled receptors (GPCRs), cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). While CB1 is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, CB2 is primarily found in the periphery, particularly on immune cells, and is a key target for non-psychoactive therapeutics.

The discovery of the ECS and its constituent receptors has paved the way for the development of a wide range of synthetic molecules that can modulate their activity. These synthetic modulators offer several advantages over natural cannabinoids, including improved potency, selectivity, and pharmacokinetic profiles. The ability to fine-tune the structure of these molecules allows for the targeted activation (agonism), inhibition (antagonism), or modulation of receptor signaling, opening up new avenues for the treatment of a wide range of diseases.

At the heart of this synthetic endeavor lies the efficient and strategic construction of key chemical intermediates. These are not merely stepping stones in a reaction sequence; they are the foundational scaffolds upon which the vast diversity of cannabinoid receptor modulators is built. A thorough understanding of the synthesis of these core structures is therefore paramount for any researcher in the field.

Classical Cannabinoids: Building upon the Phyto-cannabinoid Blueprint

Classical cannabinoids are structurally related to the natural phytocannabinoids found in Cannabis sativa, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD). The synthesis of these molecules and their analogs hinges on the strategic coupling of a resorcinol moiety with a terpenoid unit.

The Cornerstone Resorcinol: Olivetol and its Analogs

Olivetol, or 5-pentylresorcinol, is a fundamental building block for the majority of classical cannabinoids. Its synthesis is a critical first step in many synthetic campaigns.

Key Intermediate: Olivetol

Significance: The alkyl chain length at the 5-position of the resorcinol ring is a key determinant of cannabinoid receptor affinity and efficacy. Therefore, the ability to synthesize olivetol and its analogs with varying alkyl chain lengths is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Olivetol

A common and efficient route to olivetol involves the condensation of a 3,5-dimethoxybenzoyl chloride with a Grignard reagent, followed by demethylation.

  • Step 1: Grignard Reaction: 3,5-Dimethoxybenzoyl chloride is reacted with pentylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (THF) at low temperature. This reaction forms a ketone intermediate.

  • Step 2: Clemmensen Reduction: The resulting ketone is then reduced to the corresponding alkane using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).

  • Step 3: Demethylation: The final step involves the demethylation of the two methoxy groups to yield the free hydroxyl groups of olivetol. This is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM).

Causality of Experimental Choices:

  • The use of 3,5-dimethoxybenzoyl chloride protects the hydroxyl groups of the resorcinol during the Grignard reaction, preventing unwanted side reactions.

  • The choice between the Clemmensen and Wolff-Kishner reduction depends on the presence of other functional groups in the molecule. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner is conducted under basic conditions.

  • Boron tribromide is a powerful and selective reagent for the cleavage of aryl methyl ethers, making it the reagent of choice for the final demethylation step.

The Terpenoid Partner: p-Mentha-2,8-dien-1-ol

The terpenoid portion of classical cannabinoids is typically derived from a monoterpene. A particularly important intermediate is (+)-p-mentha-2,8-dien-1-ol, which is used in the synthesis of (-)-Δ⁹-THC.[1][2]

Key Intermediate: (+)-p-Mentha-2,8-dien-1-ol

Significance: This chiral allylic alcohol is a key precursor that, when condensed with olivetol, establishes the tricyclic core of THC and other classical cannabinoids. The stereochemistry of this intermediate is critical for the biological activity of the final product.

Experimental Protocol: Synthesis of (+)-p-Mentha-2,8-dien-1-ol from (+)-Limonene Oxide

A common route to this intermediate starts from the readily available natural product, (+)-limonene.[3][4]

  • Step 1: Epoxidation of (+)-Limonene: (+)-Limonene is first epoxidized to (+)-limonene oxide. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Step 2: Ring Opening of the Epoxide: The epoxide is then opened to form the desired allylic alcohol. This can be accomplished by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to promote elimination.

Causality of Experimental Choices:

  • The epoxidation of the more substituted double bond in limonene is regioselective.

  • The use of a bulky, non-nucleophilic base like LDA favors the abstraction of a proton from the less hindered methyl group, leading to the formation of the desired exocyclic double bond and the tertiary alcohol.

The Gateway Cannabinoid: Cannabigerol (CBG)

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid that serves as the biochemical precursor to many other cannabinoids.[5][6][7] Its synthesis is a key goal for accessing a wide range of natural and novel cannabinoids.

Key Intermediate: Cannabigerol (CBG)

Significance: CBG's open-chain terpenoid structure makes it a versatile intermediate that can be cyclized to form various other cannabinoid scaffolds.

Experimental Protocol: Synthesis of Cannabigerol

The synthesis of CBG typically involves the acid-catalyzed condensation of olivetol with geraniol.[8]

  • Step 1: Friedel-Crafts Alkylation: Olivetol is reacted with geraniol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, such as p-toluenesulfonic acid (pTSA). This reaction forms the carbon-carbon bond between the resorcinol and the terpene.

Causality of Experimental Choices:

  • The Lewis or Brønsted acid activates the geraniol by protonating the hydroxyl group, making it a good leaving group and facilitating the formation of a carbocation that can then undergo electrophilic aromatic substitution with the electron-rich olivetol.

  • Reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize the formation of byproducts from the cyclization of geraniol or the newly formed CBG.

Non-Classical Cannabinoids: Beyond the Dibenzopyran Core

Non-classical cannabinoids are a diverse group of compounds that bind to cannabinoid receptors but lack the characteristic dibenzopyran ring system of classical cannabinoids. These molecules often exhibit high potency and receptor selectivity.

The Bicyclic Core: Synthesis of the CP-55,940 Scaffold

CP-55,940 is a potent, non-classical cannabinoid agonist that has been instrumental in the characterization of cannabinoid receptors.[9][10] The synthesis of its bicyclic core is a key challenge.

Key Intermediate: 4-(2-Propenyl)-2-cyclohexen-1-one

Significance: This substituted cyclohexenone is a crucial building block for the construction of the bicyclic core of CP-55,940 and its analogs.

Experimental Protocol: Synthesis of the CP-55,940 Bicyclic Core

A common synthetic strategy involves a conjugate addition to a cyclohexenone derivative.[11]

  • Step 1: Synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one: This intermediate can be prepared from 3-ethoxy-2-cyclohexen-1-one.

  • Step 2: Conjugate Addition: A Grignard reagent derived from a protected resorcinol derivative is added to 4-(2-propenyl)-2-cyclohexen-1-one in the presence of a copper catalyst. This 1,4-addition establishes the key carbon-carbon bond.

  • Step 3: Stereoselective Reduction and Functionalization: The resulting ketone is stereoselectively reduced to the corresponding alcohol, and the terminal alkene is then functionalized, for example, through hydroboration-oxidation, to introduce the hydroxypropyl side chain.

Causality of Experimental Choices:

  • The use of a copper catalyst in the conjugate addition is crucial for promoting the 1,4-addition of the Grignard reagent over the 1,2-addition to the carbonyl group.

  • The stereoselective reduction of the ketone is important for establishing the correct relative stereochemistry of the final product.

Aminoalkylindoles: A Prominent Class of Synthetic Cannabinoid Agonists

Aminoalkylindoles represent a large and potent class of synthetic cannabinoid receptor agonists.[12] Many of these compounds, such as JWH-018, have been identified as components of "synthetic marijuana" products.[13]

The Indole Core: 3-(1-Naphthoyl)indole

The synthesis of aminoalkylindoles typically begins with the acylation of an indole at the 3-position. For JWH-018, the key intermediate is 3-(1-naphthoyl)indole.

Key Intermediate: 3-(1-Naphthoyl)indole

Significance: This acylated indole is the immediate precursor to JWH-018 and serves as a versatile platform for the synthesis of a wide range of analogs with different acyl groups and N-alkyl substituents.

Experimental Protocol: Synthesis of 3-(1-Naphthoyl)indole

The synthesis is a two-step process involving the formation of an acyl chloride followed by a Friedel-Crafts acylation.[14]

  • Step 1: Formation of 1-Naphthoyl Chloride: 1-Naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride.

  • Step 2: Friedel-Crafts Acylation: The 1-naphthoyl chloride is then reacted with indole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to effect the acylation at the electron-rich 3-position of the indole ring.

Causality of Experimental Choices:

  • The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts acylation.

  • The Lewis acid catalyst polarizes the carbonyl group of the acyl chloride, making it a more potent electrophile for the attack by the indole.

Cannabinoid Receptor Antagonists: Blocking the Signal

Cannabinoid receptor antagonists are molecules that bind to the cannabinoid receptors but do not elicit a functional response, thereby blocking the effects of agonists. These compounds have been investigated for the treatment of obesity and other metabolic disorders.

The Diarylpyrazole Scaffold: Rimonabant and its Precursors

Rimonabant (SR141716A) is a diarylpyrazole that was the first selective CB1 receptor antagonist to be approved for clinical use.[15] Its synthesis relies on the construction of a central pyrazole ring.

Key Intermediate: A 1,3-Diketone

Significance: The condensation of a 1,3-diketone with a hydrazine derivative is a classic and efficient method for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of the Rimonabant Pyrazole Core

A common route to rimonabant involves the condensation of a β-diketoester with a substituted hydrazine.[16]

  • Step 1: Synthesis of the β-Diketoester: 4-Chloropropiophenone is treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form an enolate, which is then reacted with diethyl oxalate to yield the desired diketoester.

  • Step 2: Pyrazole Formation: The diketoester is then condensed with 2,4-dichlorophenylhydrazine to form the pyrazole ring.

  • Step 3: Amide Formation: The ester group on the pyrazole is then converted to the final piperidinyl amide of rimonabant.

Causality of Experimental Choices:

  • The use of a strong, non-nucleophilic base like LiHMDS ensures the efficient formation of the enolate from the propiophenone.

  • The condensation of the diketone with the hydrazine is a robust and high-yielding reaction for the formation of the pyrazole core.

Allosteric Modulators: Fine-Tuning Receptor Activity

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and classical agonists/antagonists bind.[17][18] This allows for a more subtle modulation of receptor activity, either enhancing (positive allosteric modulators, PAMs) or diminishing (negative allosteric modulators, NAMs) the effects of orthosteric ligands.

The Indole-2-Carboxamide Scaffold

Indole-2-carboxamides represent a prominent class of allosteric modulators of the CB1 receptor.[19][20][21]

Key Intermediate: Indole-2-carboxylic acid

Significance: This simple indole derivative is the starting point for the synthesis of a wide variety of indole-2-carboxamide-based allosteric modulators.

Experimental Protocol: Synthesis of Indole-2-Carboxamide Modulators

The synthesis typically involves the coupling of an indole-2-carboxylic acid with a desired amine.

  • Step 1: Synthesis of Substituted Indole-2-carboxylic Acids: Substituted indole-2-carboxylic acids can be prepared through various methods, including the Fischer indole synthesis or the Reissert indole synthesis.

  • Step 2: Amide Coupling: The indole-2-carboxylic acid is then coupled with an appropriate amine using a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), or by first converting the carboxylic acid to an acyl chloride.

Causality of Experimental Choices:

  • The choice of indole synthesis allows for the introduction of various substituents on the indole ring, which is important for SAR studies.

  • The use of peptide coupling reagents provides a mild and efficient method for the formation of the amide bond, tolerating a wide range of functional groups.

Data Presentation and Visualization

Tabular Summary of Key Intermediates
Modulator ClassKey IntermediateSignificance
Classical Cannabinoids OlivetolCore resorcinol unit; alkyl chain length influences activity.
(+)-p-Mentha-2,8-dien-1-olChiral terpenoid partner for THC synthesis.
Cannabigerol (CBG)Acyclic precursor to numerous cannabinoids.
Non-Classical Cannabinoids 4-(2-Propenyl)-2-cyclohexen-1-oneBuilding block for the bicyclic core of CP-55,940.
Aminoalkylindoles 3-(1-Naphthoyl)indoleAcylated indole precursor to JWH-018 and analogs.
Antagonists 1,3-DiketonesPrecursors for the diarylpyrazole core of rimonabant.
Allosteric Modulators Indole-2-carboxylic acidFoundational scaffold for indole-2-carboxamide modulators.
Visualizing Synthetic Pathways

Diagram 1: General Synthetic Strategy for Classical Cannabinoids

G Olivetol Olivetol (Resorcinol Moiety) Classical_Cannabinoid Classical Cannabinoid (e.g., THC, CBD) Olivetol->Classical_Cannabinoid Condensation Terpenoid p-Mentha-2,8-dien-1-ol (Terpenoid Moiety) Terpenoid->Classical_Cannabinoid Condensation

Caption: Condensation of a resorcinol and a terpenoid intermediate.

Diagram 2: Synthetic Workflow for Aminoalkylindoles (e.g., JWH-018)

G Indole Indole Acylated_Indole 3-(1-Naphthoyl)indole (Key Intermediate) Indole->Acylated_Indole Friedel-Crafts Acylation Naphthoyl_Chloride 1-Naphthoyl Chloride Naphthoyl_Chloride->Acylated_Indole JWH018 Aminoalkylindole (e.g., JWH-018) Acylated_Indole->JWH018 N-Alkylation Alkyl_Halide Alkyl Halide (e.g., 1-Bromopentane) Alkyl_Halide->JWH018

Caption: Two-step synthesis of a typical aminoalkylindole.

Conclusion

The synthesis of cannabinoid receptor modulators is a vibrant and rapidly evolving field of medicinal chemistry. The ability to design and create novel compounds with tailored pharmacological profiles is critically dependent on a deep understanding of the synthesis of their core chemical scaffolds. The key intermediates discussed in this guide represent the foundational pillars upon which the vast and diverse landscape of cannabinoid receptor modulators has been built. By mastering the synthesis of these pivotal molecules, researchers are empowered to explore new chemical space, optimize lead compounds, and ultimately, develop the next generation of therapeutics targeting the endocannabinoid system.

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The Strategic Reactivity of gem-Difluorocyclopropanes: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The gem-difluorocyclopropane (F2CP) motif has emerged as a cornerstone in modern synthetic and medicinal chemistry. The incorporation of two fluorine atoms onto a cyclopropane ring dramatically increases ring strain and alters electronic properties, transforming it from a stable, rigid scaffold into a versatile synthetic intermediate.[1][2] This guide provides an in-depth exploration of the core reactivity of F2CPs, focusing on the principles that govern their transformations and their practical applications. We will dissect the key ring-opening strategies, particularly transition metal-catalyzed reactions, and illustrate how predictable, selective functionalization can be achieved. For researchers and drug development professionals, understanding this reactivity is paramount for leveraging the F2CP motif to create novel, high-value molecules with tailored physicochemical and biological properties.

The gem-Difluorocyclopropane Core: A Fusion of Strain and Stability

The unique reactivity of gem-difluorocyclopropanes stems from a confluence of structural and electronic factors. The substitution of a methylene unit with a difluoromethylene group increases the ring-strain energy significantly, from approximately 27.1 kcal/mol in a simple cyclopropane to 42.4 kcal/mol in an F2CP.[1] This stored potential energy is the primary thermodynamic driving force for ring-opening reactions.

Furthermore, the high electronegativity of the fluorine atoms alters the bond characteristics within the three-membered ring. This results in a shortening of the adjacent (proximal) C-C bonds and a lengthening of the distal C-C bond, which predisposes the distal bond to cleavage.[1]

Despite this inherent strain, the F2CP ring is kinetically stable under a variety of common synthetic conditions, including catalytic hydrogenolysis, DIBAL-H reduction of esters, and certain oxidations.[2][3] This unique duality—latent reactivity that can be unleashed under specific catalytic conditions while remaining robust to others—makes the F2CP a highly strategic building block in complex molecule synthesis. In drug discovery, the CF2 group serves as a valuable bioisostere for carbonyls or gem-dimethyl groups, capable of modulating lipophilicity, metabolic stability, and binding interactions without introducing excessive steric bulk.[4]

Constructing the Scaffold: The Synthesis of gem-Difluorocyclopropanes

The predominant method for synthesizing F2CPs is the [2+1] cycloaddition of an alkene with difluorocarbene (:CF2).[5] The choice of the :CF2 precursor is critical and has evolved from hazardous, high-temperature methods to milder, more functional-group-tolerant protocols.

Historically, reagents like sodium chlorodifluoroacetate (ClCF2COONa) or toxic organomercury compounds were used.[5][6] Modern synthesis, however, heavily relies on safer and more practical reagents. Among the most effective are (trifluoromethyl)trimethylsilane (TMSCF3, the Ruppert-Prakash reagent) and trimethylsilyl fluorosulfonyldifluoroacetate (TFDA, the Dolbier reagent).[5][6] The TMSCF3/NaI system is particularly noteworthy for its mild conditions, operational simplicity, and broad substrate scope, making it a workhorse in both academic and industrial settings.[6][7]

Core Synthesis Workflow

The general workflow for F2CP synthesis via difluorocarbene addition is straightforward, involving the in-situ generation of the carbene in the presence of the desired alkene.

Caption: General workflow for F2CP synthesis.

Unleashing the Potential: Ring-Opening Transformations

The synthetic utility of F2CPs is most powerfully demonstrated in their diverse ring-opening reactions. These transformations convert the strained three-membered ring into a variety of valuable, functionalized fluoroalkenes.

Transition Metal-Catalyzed Ring-Opening: The Dominant Paradigm

Transition metal catalysis, particularly with palladium, is the most extensively studied and versatile method for activating F2CPs.[1][8] The general mechanism provides a predictable platform for a wide range of cross-coupling reactions.

The Core Mechanism: A Step-by-Step View

The catalytic cycle, pioneered in the context of F2CPs by Fu and others, typically proceeds through three key steps:

  • Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into the strained, electron-rich distal C-C bond of the F2CP, forming a metallacyclobutane intermediate.[1][6]

  • β-Fluoride Elimination: This intermediate rapidly undergoes β-fluoride elimination. The metal abstracts a fluorine atom, and the ring opens to form a stable 2-fluoroallyl-metal(II) species (a π-allyl complex). This step is often irreversible and is the primary reason that monofluorinated products are typically observed.[1]

  • Nucleophilic Attack / Reductive Elimination: The 2-fluoroallyl-metal complex is electrophilic and readily reacts with a wide range of nucleophiles. Subsequent reductive elimination regenerates the catalyst and releases the final functionalized fluoroalkene product.[6]

start gem-Difluorocyclopropane + Pd(0)L_n step1 Oxidative Addition C-C Bond Cleavage start->step1 intermediate1 Palladacyclobutane step1->intermediate1 step2 β-Fluoride Elimination Ring Opening intermediate1->step2 intermediate2 2-Fluoroallyl-Pd(II) Complex step2->intermediate2 step3 Nucleophilic Attack (Nu⁻) + Reductive Elimination intermediate2->step3 end_product Functionalized Fluoroalkene + Pd(0)L_n step3->end_product end_product->start Catalyst Regeneration

Caption: General mechanism for Pd-catalyzed ring-opening of F2CPs.

This catalytic cycle has been exploited to couple F2CPs with a vast array of nucleophiles, including amines, alcohols, active methylene compounds, and organoboron reagents.[1][5][9]

Causality in Action: Ligand Control of Regioselectivity

While the reaction with many nucleophiles defaults to the thermodynamically more stable linear (or terminal) product, modern organometallic chemistry allows for precise control over regioselectivity. The choice of ligand on the metal center can completely switch the reaction pathway to favor the sterically hindered branched (or internal) product.[10]

This is a powerful demonstration of causality in experimental design. The innate electronic preference of the system can be overridden by steric factors imposed by the catalyst. For instance, in the Pd-catalyzed alkylation with ketone enolates, the outcome is dictated by the N-heterocyclic carbene (NHC) ligand used:

  • Less Bulky Ligands (e.g., SIPr): These ligands allow the reaction to proceed through a pathway that can lead to a subsequent C-O bond formation, yielding furan products.[10]

  • Highly Bulky Ligands (e.g., IHept): The extreme steric hindrance of a ligand like IHept forces the 3,3'-reductive elimination to occur at the internal carbon, exclusively forming the branched α-monofluorinated alkene. This kinetically controlled pathway is a direct result of the steric pressure exerted by the ligand in the transition state.[10]

LigandCatalyst SystemPredominant Product TypeSelectivity Rationale
IHept Pd-PEPPSI-IHeptBranched AlkeneHigh steric hindrance forces reaction at the internal position (kinetic control).[10]
SIPr Pd-PEPPSI-SIPrFuranLess hindrance allows for a twofold defluorinative annulation pathway.[10]
XPhos Pd(TFA)2/XPhosLinear SulfoneUsed in sulfonylation reactions, favoring the thermodynamic product.[6]
Emerging Frontiers: Photochemical and Electrochemical Methods

Beyond traditional transition metal catalysis, modern synthetic methods are providing new ways to activate F2CPs. Visible-light photoredox catalysis can initiate ring-opening through the formation of a radical cation intermediate.[1] For example, the reaction of aryl-F2CPs with alcohols under photocatalysis can generate α-difluoromethylene ethers, a transformation that proceeds without C-F bond cleavage.[1][11] This reactivity is triggered by the hyperconjugative interaction between the cyclopropane ring and a photo-oxidized aromatic ring, demonstrating a completely different activation mode.[1]

Detailed Experimental Protocols

A self-validating protocol contains the necessary detail for reproducibility. The following are representative procedures for the synthesis and reaction of a model F2CP.

Protocol 1: Synthesis of (1,1-Difluorocyclopropane-2,2-diyl)dibenzene

This protocol is based on the highly reliable TMSCF3/NaI method.[6][7]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1,1-diphenylethylene (1.0 equiv), (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equiv), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Add sodium iodide (NaI, 0.2 equiv) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure gem-difluorocyclopropane.

Protocol 2: Palladium-Catalyzed Ring-Opening Amination

This protocol describes a typical cross-coupling with an amine nucleophile.[1][6]

Step-by-Step Methodology:

  • To a screw-cap vial under an inert atmosphere, add the gem-difluorocyclopropane (1.0 equiv), palladium(II) trifluoroacetate (Pd(TFA)2, 5 mol%), and a suitable phosphine ligand like Xantphos (7.5 mol%).

  • Add the amine nucleophile (e.g., aniline, 1.2 equiv) and a base such as cesium carbonate (Cs2CO3, 2.0 equiv).

  • Add anhydrous toluene as the solvent (0.1 M).

  • Seal the vial and heat the mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-fluoroallyl amine product.

Conclusion and Future Outlook

The reactivity of gem-difluorocyclopropanes is a rich and expanding field. Driven by the release of ring strain, their transformations can be guided with remarkable precision through the strategic choice of catalysts and reaction conditions.[1][10] The ability to control regioselectivity in transition metal-catalyzed ring-openings has elevated F2CPs from simple building blocks to sophisticated linchpins in synthetic strategy. As new catalytic systems, including enantioselective methods and novel photochemical pathways, continue to be developed, the scope of F2CP reactivity will undoubtedly broaden, further cementing their role in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2]

References

  • Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate.[5]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 11, 6518-6533.[1][8]

  • Wang, X. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications.[6]

  • Ni, C., & Hu, J. (2010). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 6, 39.[2]

  • Lv, L., Su, J., & Li, Z. (2024). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. ResearchGate.[11]

  • Li, Z., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 13(1), 139-145.[10]

  • Li, Z., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic & Biomolecular Chemistry.[9]

  • Cossy, J., et al. (2017). Asymmetric Transfer Hydrogenation of gem‐Difluorocyclopropenyl Esters: Access to Enantioenriched gem‐Difluorocyclopropanes. Angewandte Chemie International Edition, 56(34), 10184-10188.[3]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.[8]

  • Dolbier, W. R., et al. (2006). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. The Journal of Organic Chemistry, 71(25), 9548-9556.[12]

  • Prakash, G. K. S., & Hu, J. (2001). A new, convenient method for the synthesis of gem-difluorocyclopropanes using TMSCF3 and NaI. Journal of the American Chemical Society, 123(45), 11248-11249.[7]

  • Grygorenko, O. O., et al. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[4]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-difluorocyclopropane moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate the physicochemical and metabolic properties of bioactive molecules.[1] This guide provides a detailed examination of the synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a key building block for drug discovery.[2][3] We present two robust protocols based on the [2+1] cycloaddition of difluorocarbene with a styrene precursor. The first protocol utilizes the modern Ruppert-Prakash reagent (TMSCF₃) for mild and efficient difluorocyclopropanation, while the second employs the classical and cost-effective sodium chlorodifluoroacetate thermal decomposition method. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Strategic Approach: A Retrosynthetic Analysis

The most direct and widely adopted strategy for constructing gem-difluorocyclopropanes is the [2+1] cycloaddition between an alkene and difluorocarbene (:CF₂).[4] Our target molecule, this compound, can be logically disconnected through this key transformation. The carboxylic acid can be derived from a more stable ester precursor, which simplifies purification and handling. This leads to a styrene-type derivative as the alkene starting material.

G Target 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylic acid Ester_Intermediate Ethyl 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylate Target->Ester_Intermediate Hydrolysis (Saponification) Styrene_Ester Ethyl Phenylacetate (Styrene Precursor) Ester_Intermediate->Styrene_Ester [2+1] Cycloaddition CF2_Source Difluorocarbene (:CF₂) Source Ester_Intermediate->CF2_Source

Caption: Retrosynthetic analysis of the target molecule.

The Key Transformation: Difluorocarbene Generation & Cycloaddition

The success of the synthesis hinges on the efficient generation of the highly reactive difluorocarbene intermediate and its subsequent trapping by the alkene. Difluorocarbene is typically generated in situ from a stable precursor. The choice of precursor dictates the reaction conditions, substrate scope, and scalability.

Mechanism Overview

The reaction proceeds via the generation of difluorocarbene, which then adds across the double bond of the styrene derivative in a concerted [2+1] cycloaddition reaction to form the strained three-membered ring.

G cluster_gen Step 1: Carbene Generation cluster_add Step 2: [2+1] Cycloaddition Precursor Precursor (e.g., TMSCF₃ or ClCF₂COONa) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Initiator (e.g., F⁻ or Δ) Carbene_ref :CF₂ Alkene Alkene (Ethyl Phenylacetate) Product Difluorocyclopropane Product Alkene->Product Carbene_ref->Product concerted addition

Caption: General mechanism for difluorocyclopropanation.

Comparison of Common Difluorocarbene Precursors

Two of the most common precursors are trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) and sodium chlorodifluoroacetate (ClCF₂COONa).[4] Their practical advantages and disadvantages are summarized below.

FeatureTMSCF₃ (Ruppert-Prakash) Sodium Chlorodifluoroacetate
Activation Nucleophilic initiation (e.g., NaI, KF)Thermal decomposition (Δ)
Conditions Mild (often room temp. to 80°C)Harsh (typically >160°C)
Solvent Aprotic polar (e.g., THF, DMF)High-boiling point (e.g., Diglyme)
Pros High functional group tolerance, good yields.[3]Inexpensive, readily available.
Cons Higher cost, moisture sensitive.High temperatures, limited substrate scope, potential for side reactions.
Typical Yield 70-95%50-80%

Detailed Experimental Protocols

The overall synthetic workflow involves two primary experimental stages: the cycloaddition to form the ester intermediate, followed by hydrolysis to yield the final carboxylic acid product.

G Start Ethyl Phenylacetate Step1 Difluorocyclopropanation (Protocol 1 or 2) Start->Step1 Intermediate Ethyl 2,2-Difluoro- 1-phenylcyclopropane- 1-carboxylate Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 Final Target Product Step2->Final

Caption: High-level experimental workflow diagram.

Protocol 1: Synthesis via TMSCF₃ / NaI (Ruppert-Prakash Method)

This method is preferred for its mild conditions and high efficiency, making it suitable for complex or sensitive substrates.[3]

Part A: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

ReagentMW ( g/mol )AmountMoles
Ethyl Phenylacetate164.205.0 g30.4 mmol
TMSCF₃142.226.5 g (5.4 mL)45.7 mmol
Sodium Iodide (NaI)149.896.8 g45.7 mmol
Anhydrous THF-100 mL-

Procedure:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium iodide (6.8 g, 45.7 mmol).

  • Dry the NaI under vacuum with gentle heating (approx. 100°C) for 30 minutes, then allow it to cool to room temperature under a nitrogen atmosphere.

  • Add anhydrous THF (100 mL) to the flask, followed by ethyl phenylacetate (5.0 g, 30.4 mmol).

  • Add TMSCF₃ (6.5 g, 45.7 mmol) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the product as a colorless oil.

Part B: Saponification to this compound

ReagentMW ( g/mol )AmountMoles
Ester Intermediate226.224.0 g17.7 mmol
Sodium Hydroxide (NaOH)40.001.4 g35.4 mmol
Ethanol / Water (3:1)-80 mL-

Procedure:

  • Dissolve the ester intermediate (4.0 g, 17.7 mmol) in the ethanol/water mixture (80 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (1.4 g, 35.4 mmol) and heat the mixture to 60°C with stirring for 4-6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

  • A white precipitate should form. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid. Recrystallization from a hexane/ethyl acetate mixture may be performed for higher purity.[5]

Protocol 2: Synthesis via Sodium Chlorodifluoroacetate (ClCF₂COONa)

This classical method is more economical but requires higher temperatures.[6]

Part A: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

ReagentMW ( g/mol )AmountMoles
Ethyl Phenylacetate164.205.0 g30.4 mmol
ClCF₂COONa152.469.3 g60.8 mmol
Diglyme-100 mL-

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add ethyl phenylacetate (5.0 g, 30.4 mmol), sodium chlorodifluoroacetate (9.3 g, 60.8 mmol), and diglyme (100 mL).

  • Heat the stirred suspension to 170-180°C under a nitrogen atmosphere. Vigorous gas evolution (CO₂) will be observed.

  • Maintain the temperature for 3-4 hours after the gas evolution subsides. Monitor the reaction by TLC or GC-MS.

  • Cool the dark brown mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then brine (100 mL) to remove residual diglyme.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes).

Part B: Saponification to this compound

Follow the same procedure as described in Protocol 1, Part B.

Characterization & Data

The final product, this compound, is a white solid. Proper characterization is essential to confirm its identity and purity.

PropertyData
IUPAC Name This compound[2]
Molecular Formula C₁₀H₈F₂O₂[2]
Molecular Weight 198.17 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H), 2.80 (dd, 1H), 2.20 (dd, 1H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -135.0 (d), -145.0 (d)
¹³C NMR (CDCl₃, 100 MHz) δ 175.0 (C=O), 133.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 115.0 (t, CF₂), 35.0 (t, C-Ph), 28.0 (t, CH₂)
Mass Spec (ESI-) m/z 197.0 [M-H]⁻

Note: NMR chemical shifts (δ) are approximate and may vary depending on the solvent and concentration. Coupling constants (t = triplet, dd = doublet of doublets) are characteristic.

Troubleshooting and Field-Proven Insights

  • Low Yield in Cyclopropanation (Protocol 1): Ensure all reagents and glassware are scrupulously dry. TMSCF₃ is moisture sensitive. The NaI must be anhydrous for efficient fluoride ion generation.

  • Incomplete Reaction (Protocol 2): The reaction temperature is critical. Ensure the internal temperature of the reaction mixture reaches at least 170°C for efficient decarboxylation of the ClCF₂COONa.

  • Difficult Purification: The boiling point of diglyme is high (162°C), making its removal challenging. Thorough washing of the organic extracts with water and brine is crucial in Protocol 2.

  • Incomplete Saponification: If the starting ester is still present after the hydrolysis step, increase the reaction time or the amount of NaOH (up to 3 equivalents).

  • Safety: The thermal decomposition in Protocol 2 produces CO₂ gas, which must be safely vented. All procedures should be performed in a well-ventilated fume hood.

References

  • Sergiy V. Pazenok, et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • Organic Syntheses. (Date not available). Cyclopropanecarboxylic Acid. Available at: [Link]

  • ResearchGate. (Date not available). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid. Available at: [Link]

  • Dolbier, W. R. Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (Date not available). Further examples of difluorcyclopropanes in modern drug discovery. Available at: [Link]

  • Indian Patent Office. (Date not available). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives. Available at: [Link]

  • Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (Date not available). 2-Phenylcyclopropane-1-carboxylic acid. Available at: [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Difluorocyclopropanes

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The cyclopropane ring, a conformationally constrained three-membered carbocycle, is also a prevalent motif in numerous biologically active compounds. The combination of these two features in the form of gem-difluorocyclopropanes has garnered significant attention in drug discovery and development. Specifically, the chiral building block, 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, serves as a valuable precursor for the synthesis of complex pharmaceutical agents, where the stereochemistry at the C1 position is crucial for biological activity.

This comprehensive guide provides a detailed exploration of the asymmetric synthesis of this compound, focusing on both biocatalytic and chemical catalysis approaches. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present a comparative analysis of different synthetic strategies.

Strategic Approaches to Asymmetric Difluorocyclopropanation

The primary challenge in the synthesis of this compound lies in the enantioselective construction of the cyclopropane ring. The key retrosynthetic disconnection involves the reaction of a styrene derivative with a difluorocarbene equivalent. The stereochemical outcome is dictated by the chiral catalyst or auxiliary employed.

Two main strategies have emerged as effective for this transformation:

  • Biocatalytic Cyclopropanation: Utilizing engineered enzymes, this approach offers exceptional stereoselectivity and operates under mild, environmentally benign conditions.

  • Transition-Metal Catalyzed Cyclopropanation: Chiral rhodium and copper complexes are well-established catalysts for the asymmetric cyclopropanation of olefins with diazo compounds, and this methodology can be adapted for difluorocyclopropanation.

Part 1: Biocatalytic Approach - A Highly Enantioselective and Sustainable Route

The use of engineered enzymes, particularly myoglobin-based catalysts, has recently emerged as a powerful tool for the asymmetric cyclopropanation of gem-difluoro olefins.[1] This method provides access to gem-difluorocyclopropanes with excellent diastereo- and enantioselectivity.[1]

Scientific Principle and Mechanistic Insights

The biocatalytic cyclopropanation is believed to proceed via an electrophilic heme-bound carbene species.[2] The engineered myoglobin provides a chiral pocket that directs the approach of the olefin to the iron-carbene intermediate, thereby controlling the stereochemical outcome of the reaction. The reaction of styrene derivatives with a difluorocarbene precursor in the presence of the biocatalyst leads to the formation of the desired cyclopropane.

Experimental Workflow: Biocatalytic Synthesis

The following diagram illustrates the overall workflow for the biocatalytic synthesis of this compound.

workflow cluster_synthesis Enantioselective Cyclopropanation cluster_hydrolysis Hydrolysis Styrene Styrene Reaction Biocatalytic Reaction Styrene->Reaction DAN Diazoacetonitrile (Carbene Precursor) DAN->Reaction Biocatalyst Engineered Myoglobin Biocatalyst->Reaction Nitrile 2,2-Difluoro-1-phenyl- cyclopropane-1-carbonitrile Reaction->Nitrile Hydrolysis Acid or Base Hydrolysis Nitrile->Hydrolysis Product 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Hydrolysis->Product

Caption: Workflow for the biocatalytic synthesis of the target molecule.

Detailed Protocol 1: Biocatalytic Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carbonitrile

This protocol is adapted from the work of Fasan and co-workers on the biocatalytic cyclopropanation of gem-difluoro olefins.[1]

Materials:

  • Engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V)) expressed in E. coli cells

  • 1,1-Difluoro-2-phenylethene (gem-difluorostyrene)

  • Diazoacetonitrile

  • Phosphate buffer (pH 8.0)

  • Sodium dithionite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Biocatalyst Preparation: Resuspend the E. coli cells expressing the engineered myoglobin in phosphate buffer.

  • Reaction Setup: In a reaction vessel, combine the cell suspension, gem-difluorostyrene, and a solution of diazoacetonitrile in an organic co-solvent if necessary.

  • Initiation: Deoxygenate the reaction mixture and add a fresh solution of sodium dithionite to reduce the heme cofactor.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiopure 2,2-difluoro-1-phenylcyclopropane-1-carbonitrile.

Detailed Protocol 2: Hydrolysis to the Carboxylic Acid

The resulting enantiopure nitrile can be hydrolyzed to the target carboxylic acid under standard conditions.[1]

Materials:

  • 2,2-Difluoro-1-phenylcyclopropane-1-carbonitrile

  • Concentrated hydrochloric acid or aqueous sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Acid or Base Hydrolysis: Reflux the nitrile in an excess of concentrated hydrochloric acid or a concentrated aqueous solution of sodium hydroxide until the reaction is complete (monitored by TLC).

  • Work-up: If using acid hydrolysis, cool the reaction mixture and extract with diethyl ether. If using base hydrolysis, cool the mixture, acidify with concentrated HCl, and then extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the this compound. Further purification can be achieved by recrystallization.

Part 2: Transition-Metal Catalysis - A Versatile Chemical Approach

Dirhodium(II) tetracarboxylates are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. This approach can be extended to the synthesis of difluorocyclopropanes.

Scientific Principle and Mechanistic Insights

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate. The olefin then attacks this electrophilic carbene species in an asynchronous, concerted fashion to form the cyclopropane ring and regenerate the catalyst.[3] The chiral ligands on the rhodium catalyst create a chiral environment that dictates the facial selectivity of the olefin approach, leading to high enantioselectivity.[3]

The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed asymmetric cyclopropanation.

catalytic_cycle Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄=CF₂COOEt (Rh-Carbene) Catalyst->Carbene + N₂CF₂COOEt - N₂ Diazo N₂CF₂COOEt TransitionState [Transition State] Carbene->TransitionState + Styrene Styrene Styrene Styrene->TransitionState Product Ethyl 2,2-difluoro-1-phenyl- cyclopropane-1-carboxylate TransitionState->Product Product->Catalyst releases

Caption: Proposed catalytic cycle for rhodium-catalyzed cyclopropanation.

Comparative Performance of Chiral Rhodium Catalysts

The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high enantioselectivity. Several generations of chiral dirhodium catalysts have been developed, with some of the most effective being derived from chiral N-sulfonylated amino acids.

CatalystTypical SubstrateDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Rh₂(S-DOSP)₄Styrene>20:1up to 98%[3]
Rh₂(S-PTAD)₄Styrene>20:1up to 98%[4]
Rh₂(R-p-Ph-TPCP)₄Vinyl heterocycles>30:1up to >99%[4]
Detailed Protocol 3: Rhodium-Catalyzed Asymmetric Synthesis of Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate

This protocol is a representative procedure based on established methods for rhodium-catalyzed asymmetric cyclopropanations.[4][5]

Materials:

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) or a similar chiral rhodium catalyst

  • Styrene

  • Ethyl 2,2-difluoro-2-diazoacetate

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral dirhodium catalyst (0.1-1 mol%).

  • Addition of Reactants: Add anhydrous solvent and styrene (1.0-1.5 equivalents).

  • Slow Addition of Diazo Compound: Slowly add a solution of ethyl 2,2-difluoro-2-diazoacetate in the same solvent to the reaction mixture over several hours using a syringe pump. Maintain the reaction temperature at the optimal level for the chosen catalyst (typically ranging from -78 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate. The enantiomeric excess can be determined by chiral HPLC analysis.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid as described in Protocol 2.

Conclusion: A Guideline for Method Selection

The asymmetric synthesis of this compound can be effectively achieved through both biocatalytic and transition-metal-catalyzed approaches.

  • The biocatalytic method offers unparalleled stereoselectivity and operates under mild, environmentally friendly conditions, making it an attractive option for sustainable synthesis.

  • The rhodium-catalyzed approach provides a more traditional and versatile chemical synthesis route. The ready availability of a wide range of chiral rhodium catalysts allows for fine-tuning of the reaction conditions to optimize for yield and enantioselectivity.

The choice of method will ultimately depend on the specific requirements of the research or development program, including scalability, cost of reagents and catalysts, and desired stereochemical outcome. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Davies, H. M., & Lian, Y. (2012). Rhodium-catalyzed asymmetric cyclopropanation of electron-deficient alkenes. Accounts of chemical research, 45(6), 923-935. [Link]

  • Tyagi, V., Bonn, R. B., & Fasan, R. (2015). Biocatalytic strategy for the highly stereoselective synthesis of fluorinated cyclopropanes. Angewandte Chemie International Edition, 54(43), 12692-12696. [Link]

  • Wang, J. (2010). Diazo compounds and N-tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. Angewandte Chemie International Edition, 49(39), 6960-6978. [Link]

  • Jubault, P., & Charette, A. B. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13446-13449. [Link]

  • Singh, G. S., & D’hooghe, M. (2015). Recent progress in the synthesis and application of cyclopropane-containing molecules. Tetrahedron, 71(1), 1-28. [Link]

  • Dolbier Jr, W. R. (2005). Fluorinated cyclopropanes. Journal of Fluorine Chemistry, 126(2), 157-174. [Link]

  • Kennemur, J. L., & Davies, H. M. (2013). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl-and 1, 2-diheteroarylcyclopropane-1-carboxylates. Chemical science, 4(12), 4439-4444. [Link]

  • Hu, J., & Zhang, W. (2012). Recent advances in the chemistry of difluoromethylated compounds. Chemical Society Reviews, 41(15), 5054-5068. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons. [Link]

  • Maas, G. (2009). Asymmetric synthesis with α-diazocarbonyl compounds. Angewandte Chemie International Edition, 48(44), 8186-8195. [Link]

  • Singh, V. K., & Kumar, A. (2008). Recent advances in the rhodium-catalyzed reactions of diazo compounds. Chemical Society Reviews, 37(12), 2680-2692. [Link]

  • Ford, A., Miel, H., & Ring, A. (2015). Modern rhodium-catalyzed reactions. John Wiley & Sons. [Link]

  • Zhang, Y. J., & Wang, J. (2011). Recent development of reactions with ethyl diazoacetate. Chemical Communications, 47(18), 5110-5122. [Link]

  • Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385-5453. [Link]

  • Nowlan III, D. T., Gregg, T. M., Singleton, D. A., & Davies, H. M. (2003). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society, 125(50), 15902-15911. [Link]

Sources

Applications of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Unique Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid stands out as a versatile and strategically valuable building block. This technical guide provides an in-depth exploration of its applications, underpinned by its unique stereoelectronic properties. The incorporation of the gem-difluorocyclopropyl moiety can profoundly influence a drug candidate's metabolic stability, conformational rigidity, and target engagement. This document serves as a detailed resource, offering both conceptual understanding and practical protocols for leveraging this compound in drug discovery programs.

The defining feature of this molecule is the gem-difluoro substitution on the cyclopropane ring. This modification significantly enhances the ring's reactivity and its susceptibility to nucleophilic attack, making it a valuable tool for probing enzyme mechanisms.[1] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-C bonds of the cyclopropane ring, influencing its interactions within biological systems. Furthermore, the cyclopropane ring itself imposes a rigid conformation on the molecule, which can be advantageous for optimizing binding to specific protein targets.

Core Principles and Applications

The utility of this compound in medicinal chemistry is rooted in several key principles:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. The gem-difluoro group can act as a "metabolic shield," protecting adjacent functionalities from enzymatic oxidation. This often leads to an improved pharmacokinetic profile and increased bioavailability of drug candidates.

  • Conformational Rigidity: The three-membered ring of the cyclopropane restricts the rotational freedom of the molecule. This conformational constraint can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.

  • Bioisosteric Replacement: The 2,2-difluoro-1-phenylcyclopropyl group can serve as a bioisostere for other chemical moieties, such as a simple phenyl ring or other cyclic systems. This substitution can be used to fine-tune the physicochemical properties of a lead compound, including its lipophilicity and polarity, to optimize its drug-like characteristics.

  • Enzyme Inhibition: The unique electronic properties of the difluorocyclopropyl group make it an attractive warhead for the design of enzyme inhibitors. The strained ring system can undergo nucleophilic ring-opening when appropriately positioned within an enzyme's active site, leading to covalent modification and irreversible inhibition. A related molecule, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), has been identified as a slow-dissociating, submicromolar inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, showcasing the potential of this scaffold in enzyme inhibition.[1]

Data Summary: Physicochemical Properties
PropertyValue/ObservationSignificance in Drug Design
Metabolic Stability The C-F bond is highly resistant to enzymatic cleavage.Increased half-life and bioavailability of drug candidates.
Lipophilicity (logP) The gem-difluoro group generally increases lipophilicity compared to its non-fluorinated counterpart.Can enhance membrane permeability, but requires careful balancing to maintain aqueous solubility.
pKa The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid, making it more acidic.Influences the ionization state at physiological pH, affecting solubility and target interactions.
Conformational Profile The cyclopropane ring imparts a rigid, well-defined three-dimensional structure.Facilitates structure-activity relationship (SAR) studies and can lead to higher binding affinity.

Application Notes and Case Studies

Application Note 1: Enhancing Metabolic Stability in Drug Candidates

The introduction of the this compound moiety can be a powerful strategy to address metabolic liabilities in a lead compound. The gem-difluoro group can block sites of metabolism, particularly benzylic oxidation of the phenyl ring.

Workflow for Assessing Metabolic Stability:

a Identify lead compound with suboptimal properties (e.g., poor permeability, metabolic instability) b Hypothesize that the carboxylic acid moiety is contributing to the suboptimal properties a->b c Design analogs with bioisosteric replacements for the carboxylic acid b->c e Incorporate this compound to modulate acidity and lipophilicity b->e d Synthesize and test analogs for desired activity and improved properties c->d e->d

Caption: Bioisosteric replacement decision pathway.

Protocols

Protocol 1: Synthesis of this compound Derivatives

General Retro-synthetic Analysis:

Target This compound Intermediate1 Ester of Target Acid Target->Intermediate1 Esterification Intermediate2 Styrene Derivative Intermediate1->Intermediate2 Difluorocyclopropanation Reagent Difluorocarbene Source (e.g., TMSCF3/NaI) Reagent->Intermediate1

Caption: Retrosynthesis of the target molecule.

Illustrative Synthetic Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-phenylacrylate

  • To a solution of benzaldehyde (1.0 eq) and ethyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylacrylate.

Step 2: Difluorocyclopropanation

  • To a solution of ethyl 2-phenylacrylate (1.0 eq) and sodium iodide (2.0 eq) in a suitable solvent (e.g., dimethoxyethane), add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise at a controlled temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the appropriate time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • To a solution of the ester from Step 2 in a mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Disclaimer: This is a generalized and hypothetical protocol. Researchers should consult relevant literature for specific reaction conditions and safety precautions.

Protocol 2: Amide Coupling to Synthesize Bioactive Amides

The carboxylic acid functionality of the title compound is a versatile handle for further derivatization, most commonly through amide bond formation.

Step-by-Step Amide Coupling:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). [2]3. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring and the metabolically robust gem-difluoro group offers a compelling strategy for addressing common challenges in drug discovery, including metabolic instability and the need for precise conformational control. While specific, publicly available examples of its incorporation into late-stage clinical candidates are limited, the foundational chemical principles and the success of related fluorinated cyclopropane derivatives strongly suggest its utility. The protocols and application notes provided herein offer a framework for researchers to explore the integration of this valuable scaffold into their own drug design and development programs.

References

  • Mahesh, P., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 2022. [Link]

Sources

Application Notes and Protocols: The Use of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the gem-Difluorocyclopropane Motif

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational constraint that is invaluable for probing and optimizing interactions with biological targets.[3][4] The fusion of these two concepts in the form of the gem-difluorocyclopropane moiety creates a building block of exceptional synthetic potential.[1][5]

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a premier example of such a building block. Its structure is endowed with several key features that render it highly versatile:

  • The gem-Difluoro Group: This unit dramatically alters the electronic nature of the cyclopropane ring, enhancing its reactivity and making it susceptible to nucleophilic attack and unique ring-opening reactions.[6][7]

  • The Phenyl Group: Provides a site for further functionalization and influences the reactivity of the adjacent cyclopropane ring.

  • The Carboxylic Acid: A highly versatile functional handle that allows for a wide array of subsequent chemical transformations, most notably amide bond formation, a critical linkage in countless bioactive molecules.[8][9]

  • Ring Strain: The inherent strain of the cyclopropane ring is a driving force for selective ring-opening reactions, providing access to novel fluoroallylic structures that are otherwise difficult to synthesize.[7][10]

This guide provides an in-depth exploration of this compound as a key intermediate. We will detail its synthesis and present validated protocols for its application in core synthetic transformations, focusing on the causality behind experimental choices to empower researchers in their own discovery efforts.

Chapter 1: Synthesis of the Building Block

The most reliable and common method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene onto an alkene.[5] For the title compound, this involves the reaction of a styrene derivative with a suitable difluorocarbene precursor. While classic sources like sodium chlorodifluoroacetate (ClCF₂COONa) are effective, modern reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, offer milder conditions and broader functional group tolerance.[5]

Protocol 1.1: Synthesis via Difluorocarbene Addition to Cinnamic Acid

This protocol outlines a representative synthesis using the TMSCF₃/NaI system, which generates difluorocarbene in situ.

Workflow for Building Block Synthesis

Start trans-Cinnamic Acid Reaction [2+1] Cycloaddition (Difluorocarbene Reaction) ~80-100 °C Start->Reaction Reagents TMSCF₃ Sodium Iodide (NaI) DMF Reagents->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Reaction Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Purification->Product Purified Product

Caption: General workflow for the synthesis of the title building block.

Materials and Reagents:

  • trans-Cinnamic acid

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Sodium iodide (NaI), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add trans-cinnamic acid (1.0 eq) and anhydrous sodium iodide (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M with respect to the cinnamic acid.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add TMSCF₃ (2.0 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Work-up (Extraction): Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Work-up (Washing): Combine the organic layers and wash them sequentially with water and then with brine.

  • Work-up (Drying & Concentration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Scientist's Note (Causality): The use of NaI is crucial as it acts as a fluoride acceptor, facilitating the formation of the difluorocarbene intermediate from TMSCF₃. DMF is an excellent solvent for this reaction as it is polar aprotic and stabilizes the charged intermediates. The reaction is heated to ensure an adequate rate of carbene generation.

Parameter Typical Value Reference
Purity (HPLC) >95%[6]
¹⁹F NMR (CF₂) Shift δ -110 to -130 ppm[6]
Molecular Weight 198.17 g/mol [6]

Chapter 2: Core Applications and Protocols

The true utility of this compound lies in its dual reactivity: transformations at the carboxylic acid handle and reactions involving the activated cyclopropane ring.

Protocol: Amide Coupling for Bioactive Compound Synthesis

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry.[8] The carboxylic acid of the title building block can be readily coupled with a diverse range of amines to generate libraries of novel compounds for biological screening.[11]

Workflow for Amide Coupling

Acid 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Coupling Coupling Reagent (e.g., HATU) Non-nucleophilic Base (e.g., DIEA) DCM or DMF, RT Acid->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Workup Aqueous Wash & Extraction Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Amide Product Target Amide Purification->Product

Caption: Standard workflow for amide bond formation.

Materials and Reagents:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Setup: To a clean, dry vial, add this compound (1.0 eq) and the amine (1.1 eq).

  • Solvent: Dissolve the starting materials in anhydrous DCM or DMF (to ~0.2 M).

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIEA (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor for the consumption of the carboxylic acid by TLC or LCMS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Scientist's Note (Causality): HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][11] DIEA is a bulky, non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards the product without competing with the desired amine nucleophile.[12]

Coupling Reagent Typical Conditions Advantages Considerations
HATU/DIEA DCM or DMF, RTFast, high-yielding, low epimerizationHigher cost
EDC/HOBt DCM, 0 °C to RTCost-effective, commonCan be slower, potential for side products
SOCl₂ then Amine Toluene, reflux; then DCMInexpensive, good for simple aminesHarsh conditions, not suitable for sensitive substrates
Protocol: Transition Metal-Catalyzed Ring-Opening Reactions

A key feature of gem-difluorocyclopropanes is their ability to act as fluoroallylic synthons through transition metal-catalyzed ring-opening reactions.[7] This powerful transformation allows for the stereoselective synthesis of valuable monofluoroalkenes.[7] Palladium catalysis is frequently employed for this purpose.[10]

Mechanism of Palladium-Catalyzed Ring-Opening

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B C Palladacycle Intermediate (Pd-II) B->C Substrate (Ring-Intact) D β-Fluoride Elimination C->D E π-Fluoroallyl Pd(II) Complex D->E F Nucleophilic Attack (Nu⁻) E->F G Reductive Elimination F->G Forms C-Nu bond G->A Regenerates Catalyst Product Fluoroallylic Product G->Product Substrate gem-Difluorocyclopropane Derivative Substrate->B Nucleophile Nucleophile (Nu⁻) Nucleophile->F

Caption: Simplified mechanism of Pd-catalyzed ring-opening cross-coupling.

Procedure (Illustrative - Cross-Coupling with an Amine):

  • Setup: In a glovebox, add a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) to an oven-dried reaction tube.

  • Reagents: Add the 2,2-Difluoro-1-phenylcyclopropane derivative (e.g., the corresponding methyl ester, 1.0 eq) and the amine nucleophile (1.5 eq).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the fluoroallylic product.

Scientist's Note (Causality): The choice of ligand is critical for this transformation. Bulky, electron-rich phosphine ligands like XPhos facilitate the initial oxidative addition of the C-C bond to the palladium center and stabilize the resulting catalytic species. The base is required to activate the nucleophile or participate in the catalytic cycle.

Protocol: Friedel-Crafts Acylation and Competing Ring-Opening

Conversion of the carboxylic acid to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) opens the door to Friedel-Crafts acylation. However, this reaction is a prime example of the delicate balance between ring-retention and ring-opening. Under Lewis acid conditions, the initially formed acylium ion can rearrange to a more stable, ring-opened species, especially with less reactive aromatic substrates.[13][14]

Procedure:

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in dry DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir at room temperature for 2 hours. Remove volatiles under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Reaction: To a cooled (0 °C) suspension of AlCl₃ (1.2 eq) in dry DCM, add the aromatic substrate (e.g., benzene, toluene, 5.0 eq).

  • Addition: Add a solution of the crude acyl chloride in DCM dropwise to the Lewis acid slurry.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto ice and 1 M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis and Purification: Analyze the crude product by ¹H and ¹⁹F NMR to determine the ratio of ring-intact ketone to the ring-opened 3-chloro-3,3-difluoropropyl ketone.[13] Purify by column chromatography.

Scientist's Note (Causality): With unreactive arenes like benzene, the ring-opened product is often formed exclusively.[13][14] Highly reactive arenes, such as thiophene, can favor the formation of the desired ring-intact ketone.[13] This dichotomy highlights the electrophilic strain release pathway available to the gem-difluorocyclopropane ring under strongly acidic conditions.

Chapter 3: Summary and Outlook

This compound is a powerful and versatile building block that provides access to a rich diversity of chemical structures. Its utility stems from the orthogonal reactivity of the carboxylic acid handle and the electronically activated cyclopropane ring. By carefully selecting reaction conditions, chemists can choose between pathways that retain the three-membered ring, such as in amide couplings, or pathways that leverage its inherent strain for novel ring-opening transformations.

The protocols and insights provided herein serve as a guide for researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate. Future work in this area will likely focus on developing enantioselective versions of these transformations to access chiral, fluorinated molecules of high therapeutic potential.[15]

References

  • Synthesis of gem-Difluorocyclopropanes . ResearchGate. [Link]

  • Cyclopropanecarboxylic acid . Organic Syntheses. [Link]

  • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones . RWTH Publications. [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives . PMC - NIH. [Link]

  • Friedel-Crafts Reactions of 2,2-difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry . PubMed. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators . Bioactive Compounds in Health and Disease. [Link]

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid . ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. [Link]

  • Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry . ACS Publications. [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes . Royal Society of Chemistry. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives . PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines . The Royal Society of Chemistry. [Link]

  • 2-phenylalken-1-yl-cyclopropane-carboxylic acid esters, process for their preparation and their use as insecticides and acaricides.
  • Amide Synthesis . Fisher Scientific. [Link]

  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids . ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design . PMC - PubMed Central. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds . PMC - NIH. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals . Wiley-VCH. [Link]

  • Synthesis and pharmacokinetic properties of novel cPLA2α inhibitors with 1-(carboxyalkylpyrrolyl)-3-aryloxypropan-2-one structure . PubMed. [Link]

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Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the gem-Difluorocyclopropane Moiety in Modern Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable pharmacophore.[1] This strained, three-membered ring system, adorned with two fluorine atoms on the same carbon, not only introduces unique conformational constraints but also acts as a bioisostere for carbonyl groups and other functionalities. The high electronegativity of the fluorine atoms can significantly alter the electronic properties of adjacent functional groups, influencing their reactivity and interaction with biological targets.[1]

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid and its derivatives are of significant interest in drug development, serving as key building blocks for novel therapeutics.[2] For instance, derivatives of this scaffold have been explored for their potential in treating a range of diseases, including cancer.[2] The unique structural and electronic properties of the gem-difluorocyclopropane group make it a compelling scaffold for probing enzyme mechanisms and designing potent and selective inhibitors.[2]

This application note provides a comprehensive guide to the synthesis of this compound derivatives, with a focus on the widely employed difluorocyclopropanation of styrene precursors. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The most common and efficient route to this compound involves a two-step sequence:

  • Difluorocyclopropanation: The [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable styrene derivative, such as an ester of cinnamic acid.

  • Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the desired carboxylic acid.

This approach allows for the introduction of the key gem-difluorocyclopropane moiety early in the synthetic sequence, with the phenyl and carboxylic acid functionalities being installed on the cyclopropane ring with the desired connectivity.

Mechanism of Difluorocyclopropanation

The core of this synthesis lies in the generation and reaction of difluorocarbene, a highly reactive intermediate. While several methods exist for generating :CF₂, the use of trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a fluoride source like sodium iodide (NaI), has become a popular choice due to its relative safety and efficiency.[1]

The reaction is believed to proceed through the following steps:

  • Activation of TMSCF₃: A catalytic amount of a nucleophile, such as iodide (I⁻) from NaI, attacks the silicon atom of TMSCF₃.

  • Formation of the Trifluoromethyl Anion: This attack leads to the formation of a pentacoordinate silicon intermediate, which then fragments to release the trifluoromethyl anion (CF₃⁻).

  • Generation of Difluorocarbene: The unstable trifluoromethyl anion rapidly eliminates a fluoride ion (F⁻) to generate difluorocarbene (:CF₂).

  • Cycloaddition: The electrophilic difluorocarbene then undergoes a [2+1] cycloaddition reaction with the electron-rich double bond of the styrene derivative to form the desired difluorocyclopropane ring.

G cluster_0 Difluorocarbene Generation cluster_1 Cycloaddition TMSCF3 TMSCF₃ NaI NaI CF3_anion [CF₃]⁻ CF2_carbene :CF₂ Styrene_derivative Styrene Derivative Product 2,2-Difluoro-1-phenylcyclopropane Derivative

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate, a key intermediate that can be readily hydrolyzed to the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPuritySupplier
Ethyl cinnamateC₁₁H₁₂O₂176.211.76 g (10 mmol)≥98%Sigma-Aldrich
Trimethyl(trifluoromethyl)silane (TMSCF₃)C₄H₉F₃Si142.204.26 g (30 mmol)≥97%Sigma-Aldrich
Sodium iodide (NaI)NaI149.890.75 g (5 mmol)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL≥99.9%Sigma-Aldrich
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed--
Brine (Saturated aqueous NaCl)NaCl58.44As needed--
Anhydrous magnesium sulfateMgSO₄120.37As needed--
Diethyl ether(C₂H₅)₂O74.12As neededACS grade-
HexanesC₆H₁₄86.18As neededACS grade-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (argon or nitrogen) supply

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Step 1: Difluorocyclopropanation of Ethyl Cinnamate

  • Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (argon or nitrogen).

  • Initial Charge: To the flask, add ethyl cinnamate (1.76 g, 10 mmol) and sodium iodide (0.75 g, 5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of TMSCF₃: While stirring vigorously at 0 °C, add trimethyl(trifluoromethyl)silane (4.26 g, 30 mmol) dropwise from the dropping funnel over a period of 30 minutes. Note: A "slow addition protocol" is often recommended to maintain a low concentration of the reactive carbene, which can help to minimize side reactions and improve yields.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate in a mixture of ethanol and water. Add an excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Charge_Reactants Add ethyl cinnamate and NaI to flask Setup->Charge_Reactants Add_Solvent Add anhydrous THF and dissolve solids Charge_Reactants->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_TMSCF3 Slowly add TMSCF₃ Cool->Add_TMSCF3 React Stir at room temperature for 12-16 hours Add_TMSCF3->React Quench Quench with saturated NaHCO₃ React->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with water and brine Extract->Wash Dry_Concentrate Dry over MgSO₄ and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Hydrolysis_Setup Dissolve ester in EtOH/H₂O and add NaOH Purify->Hydrolysis_Setup Reflux Heat to reflux for 2-4 hours Hydrolysis_Setup->Reflux Hydrolysis_Workup Remove EtOH, wash with ether Reflux->Hydrolysis_Workup Acidify Acidify aqueous layer with HCl Hydrolysis_Workup->Acidify Isolate_Product Filter and dry the carboxylic acid Acidify->Isolate_Product End End Isolate_Product->End

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques. The following data are representative for a closely related analog, (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid, and are expected to be very similar for the racemic mixture.

TechniqueExpected Observations
¹H NMR (400 MHz, CD₃OD)Signals corresponding to the phenyl protons (multiplet, ~7.3-7.5 ppm), the cyclopropyl protons (multiplets), and the carboxylic acid proton (broad singlet).
¹³C NMR (100 MHz, CD₃OD)Resonances for the carboxylic acid carbonyl, the aromatic carbons, the quaternary carbon of the cyclopropane ring, the CH carbons of the cyclopropane ring, and the CF₂ carbon (with characteristic C-F coupling).
¹⁹F NMR (376 MHz, CD₃OD)A characteristic signal for the two equivalent fluorine atoms of the CF₂ group.
High-Resolution Mass Spectrometry (HRMS) Calculation of the exact mass of the molecular ion to confirm the elemental composition.
Melting Point A sharp melting point range is indicative of high purity.

Challenges and Optimization Strategies

  • Side Reactions: The generation of difluorocarbene can sometimes lead to the formation of byproducts through carbene dimerization or insertion into C-H bonds. The slow addition of the carbene precursor at low temperatures is crucial to minimize these side reactions.

  • Reaction Yield: The yield of the difluorocyclopropanation can be sensitive to the purity of the reagents and the dryness of the solvent and apparatus. Using freshly distilled THF and ensuring all glassware is oven-dried can improve results.

  • Ring-Opening of the Product: gem-Difluorocyclopropanes can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[1] Care should be taken during the workup and purification to avoid harsh conditions.

  • Stereoselectivity: The difluorocyclopropanation of substituted styrenes can lead to the formation of diastereomers. The stereochemical outcome can sometimes be influenced by the choice of solvent and reaction temperature.

Safety Precautions

  • Trimethyl(trifluoromethyl)silane (TMSCF₃): This reagent is a volatile and flammable liquid.[3] It is also an irritant to the skin, eyes, and respiratory system. Handle TMSCF₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Iodide: While generally considered to be of low toxicity, sodium iodide can cause skin and eye irritation.[4] Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous THF: Tetrahydrofuran is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use only peroxide-free THF and handle it in a fume hood away from ignition sources.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before beginning any work. Always wear appropriate PPE and work in a well-ventilated area.

Conclusion

The synthesis of this compound derivatives is a valuable tool for medicinal chemists and drug discovery scientists. The protocol outlined in this application note, utilizing the Ruppert-Prakash reagent for difluorocyclopropanation, provides a reliable and efficient method for accessing this important class of compounds. By understanding the underlying reaction mechanism and paying careful attention to the experimental parameters, researchers can successfully synthesize these valuable building blocks for the development of new and improved therapeutics.

References

  • Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Deriv
  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. (URL: [Link])

  • US10081621B2 - Solid forms of (R)-1(2,2-difluorobenzo[D][1]dioxol-5-yl) - Google Patents. (URL: )

  • Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (URL: [Link])

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (URL: [Link])

  • Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene- Reductases Supporting Information - Amazon S3. (URL: [Link])

  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (URL: [Link])

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. (URL: [Link])

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - YorkSpace. (URL: [Link])

  • Guide for the Safe Handling of Fluoropolymer Resins January 2012 - AGC Chemicals Europe. (URL: [Link])

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • RSC_CC_C3CC45456H 3..5. (URL: [Link])

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Merit of a Strained Ring System

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties confer a rigid conformation that can facilitate precise interactions with enzyme active sites. When further functionalized, as in the case of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, the resulting molecule becomes a high-potential candidate for targeted enzyme inhibition. The introduction of gem-difluoro substitution is a strategic chemical modification; the high electronegativity of fluorine can enhance binding affinity to target enzymes and modulate the compound's metabolic stability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition studies, with a primary focus on 1-aminocyclopropane-1-carboxylate oxidase (ACC oxidase) and a secondary exploration of its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor.

Part 1: Inhibition of 1-Aminocyclopropane-1-carboxylate Oxidase (ACC Oxidase)

Scientific Rationale and Background

ACC oxidase (ACO) is a key enzyme in the biosynthesis of ethylene, a plant hormone that regulates a myriad of developmental processes and stress responses.[2][3] The enzyme catalyzes the final step in this pathway, converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.[2][4] Structural analogs of ACC, particularly those containing a cyclopropane ring, have been identified as competitive inhibitors of ACO.[3] Given that trans-2-phenylcyclopropane-1-carboxylic acid is a known inhibitor of ACO, it is highly probable that this compound also targets this enzyme. The phenyl group can provide additional hydrophobic interactions within the active site, while the difluoro moiety can enhance binding affinity, making it a potentially potent inhibitor.

Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Inhibitor 2,2-Difluoro-1-phenylcyclopropane -1-carboxylic acid Inhibitor->Ethylene Inhibition

Caption: Simplified ethylene biosynthesis pathway highlighting the role of ACC Oxidase and the point of inhibition.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on ACC oxidase activity by quantifying the reduction in ethylene production.

1. Preparation of Reagents and Buffers:

  • Extraction Buffer (100 mM Trizma-HCl, pH 7.0):

    • 10% (w/v) Glycerol

    • 30 mM Sodium Ascorbate

    • 1 mM Dithiothreitol (DTT)

    • 0.1% (v/v) Triton X-100

    • 5% (w/v) Polyvinylpolypyrrolidone (PVPP)

  • Reaction Buffer (100 mM Trizma-HCl, pH 7.0):

    • 10% (w/v) Glycerol

    • 30 mM Sodium Ascorbate

    • 1 mM DTT

    • 0.1% (v/v) Triton X-100

  • Substrate Stock Solution (100 mM ACC): Dissolve 1-aminocyclopropane-1-carboxylic acid in ultrapure water.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute with ultrapure water.

  • Cofactor Solution:

    • 5 mM FeSO₄

    • 300 mM NaHCO₃

2. Enzyme Extraction (Example from Plant Tissue):

  • Homogenize fresh plant tissue (e.g., tomato pericarp) in ice-cold Extraction Buffer using a mortar and pestle.

  • Centrifuge the homogenate at 28,000 x g for 20 minutes at 4°C.

  • Desalt the supernatant by passing it through a Sephadex G-25 column pre-equilibrated with Reaction Buffer.

  • Collect the protein-containing eluate. This is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Inhibition Assay Procedure:

  • Set up a series of 6 mL glass test tubes or vials.

  • Prepare a reaction mixture in each tube containing:

    • Reaction Buffer

    • Crude enzyme extract (a fixed amount, e.g., 100 µg of total protein)

    • Cofactor Solution (to final concentrations of 50 µM FeSO₄ and 30 mM NaHCO₃)

    • Varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 µM). Include a "no inhibitor" control.

    • A positive control inhibitor such as salicylic acid (final concentration ~5-10 mM) can be included.[5]

  • Pre-incubate the mixtures at 32°C for 10 minutes.

  • Initiate the reaction by adding the substrate, ACC, to a final concentration that is close to the known Kₘ value (for many plant ACOs, this is in the range of 150-250 µM).[5]

  • Immediately seal the tubes with rubber septa.

  • Incubate the reactions at 32°C for a fixed time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by transferring the tubes to an ice bath.

4. Quantification of Ethylene Production by Gas Chromatography (GC):

  • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each tube.

  • Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., capillary carboxen 1010 PLOT).[6]

  • Set the GC parameters as follows (example):

    • Carrier gas: N₂

    • Injector temperature: 200°C

    • Column temperature: 40°C

    • Detector temperature: 250°C

  • Quantify the ethylene peak area and calculate the concentration based on a standard curve generated with known concentrations of ethylene gas.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Determining Kᵢ and Mechanism of Inhibition):

    • To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate (ACC) and the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots. The changes in Vₘₐₓ and Kₘ in the presence of the inhibitor will reveal the inhibition mechanism. For competitive inhibitors, Kₘ will increase while Vₘₐₓ remains unchanged.

Expected Results and Data Presentation

The following table is a template for presenting the inhibition data for this compound and a known inhibitor.

CompoundIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
This compoundTBDTBDTBD
Salicylic Acid (Positive Control)ValueValueCompetitive
TBD: To be determined by the experimental protocol outlined above.

Part 2: Probing Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale and Background

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides like anandamide.[7] Inhibition of FAAH leads to elevated levels of endocannabinoids, which has therapeutic potential for pain, anxiety, and inflammation.[7] While the primary structural alerts for FAAH inhibitors often differ from the topic compound, the presence of a carboxylic acid and a phenyl ring warrants exploratory screening, as these features can contribute to binding within the FAAH active site.

Experimental Workflow for FAAH Inhibition Screening

FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - FAAH Assay Buffer - Recombinant Human FAAH - Fluorogenic Substrate - Inhibitor Stock A1 Dispense Inhibitor (Varying Concentrations) P1->A1 A2 Add FAAH Enzyme A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with Substrate A3->A4 A5 Incubate at 37°C A4->A5 D1 Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Sources

Application Notes & Protocols: Leveraging 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-difluorocyclopropane moiety is a privileged structural motif in modern agrochemical design, imparting unique physicochemical properties such as enhanced metabolic stability, improved membrane permeability, and optimized binding affinity to target proteins. This guide details the strategic application of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid as a key precursor for accessing novel agrochemical candidates. We provide a comprehensive, field-tested protocol for the conversion of this carboxylic acid into its highly reactive acyl chloride derivative, a critical intermediate for further elaboration. The subsequent amide coupling reaction is also detailed, illustrating a robust pathway to a diverse library of potential herbicides, fungicides, and insecticides.

Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety

Fluorine has become a cornerstone of modern molecular design in the life sciences.[1] Its high electronegativity and small atomic radius allow it to profoundly alter the electronic and conformational properties of a parent molecule without significantly increasing steric bulk.[1] When incorporated as a 2,2-difluoro (or gem-difluoro) group on a cyclopropane ring, these effects are amplified. The strained three-membered ring, combined with the powerful inductive effect of the two fluorine atoms, creates a unique structural and electronic profile.

Compounds featuring this skeleton are increasingly prominent in the fields of pharmaceuticals and agrochemicals.[2][3] For instance, the difluorocyclopropane unit can act as a bioisostere for other chemical groups, enhancing interactions with biological targets while simultaneously blocking sites of metabolic degradation. This leads to compounds with greater potency and longer residual activity in the field. As such, precursors like this compound are valuable starting materials for research and development programs aimed at discovering next-generation crop protection agents.[2][3]

Synthetic Strategy: Unlocking the Potential of the Precursor

The carboxylic acid functional group of the title compound is the primary handle for synthetic manipulation. To incorporate the 2,2-difluoro-1-phenylcyclopropyl core into a larger, more complex molecule, the carboxylic acid must first be "activated." The most common and effective strategy is its conversion to an acyl chloride. This highly reactive intermediate is not typically isolated long-term but is generated in situ or used immediately in a subsequent reaction.

The acyl chloride can then be coupled with a wide variety of nucleophiles (amines, alcohols, thiols, etc.) to form stable amides, esters, and thioesters. This two-step sequence provides a powerful and versatile platform for generating a library of diverse analogs for biological screening.

G cluster_0 Activation Step cluster_1 Diversification via Nucleophilic Acyl Substitution Precursor 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid Intermediate Acyl Chloride Intermediate (Highly Reactive) Precursor->Intermediate SOCl₂ or (COCl)₂ Amine Primary/Secondary Amine (R₂NH) Intermediate->Amine Alcohol Alcohol (R'OH) Intermediate->Alcohol Thiol Thiol (R''SH) Intermediate->Thiol Amide Target Amide (Potential Agrochemical) Amine->Amide Amide Coupling Ester Target Ester Alcohol->Ester Esterification Thioester Target Thioester Thiol->Thioester Thioesterification

Caption: General synthetic workflow from the precursor acid to diverse agrochemical candidates.

Detailed Protocol 1: Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This method is highly effective, and the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[4][5]

Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts the -OH into a chlorosulfite intermediate, which is an excellent leaving group.[4][6] The subsequent nucleophilic attack by the chloride ion proceeds readily to form the acyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥97%Sigma-AldrichStarting Material
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Acros OrganicsChlorinating Agent
Dichloromethane (DCM), anhydrousDriSolv®, ≥99.8%EMD MilliporeAnhydrous, non-protic solvent
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Alfa AesarCatalyst
Round-bottom flask, two-neck100 mLPyrexReaction Vessel
Reflux condenser-KimblePrevent solvent loss
Gas trap / Bubbler (containing NaOH solution)--Neutralize toxic gaseous byproducts (HCl, SO₂)
Magnetic stirrer and stir bar--Agitation
Rotary evaporator-BüchiSolvent removal
Step-by-Step Procedure
  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap.

  • Charging the Flask: Add this compound (e.g., 10.0 g, 50.5 mmol) to the flask.

  • Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Add one drop of anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Expert Insight: DMF acts as a catalyst by reacting with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent. This accelerates the reaction.

  • Reagent Addition: Slowly add thionyl chloride (5.5 mL, 75.8 mmol, 1.5 equivalents) to the stirred solution at room temperature using a dropping funnel or syringe.

    • Causality Note: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The addition should be controlled as the initial reaction can be exothermic and produce gas.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 2-3 hours. Monitor the reaction by TLC (if a suitable staining method is available) or by observing the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Safety First: Ensure the rotary evaporator is properly vented to a fume hood and that the vacuum pump is protected from corrosive vapors with a cold trap.

  • Product: The resulting crude oil is 2,2-Difluoro-1-phenylcyclopropane-1-carbonyl chloride. It should be used immediately in the next step without further purification.

Detailed Protocol 2: Amide Synthesis with a Representative Amine

This protocol demonstrates the use of the freshly prepared acyl chloride to form an amide with a model amine, such as cyclopropylamine. Amide coupling is one of the most common reactions in medicinal and agrochemical chemistry.[7]

G cluster_workflow Experimental Workflow: Amide Coupling start Dissolve Crude Acyl Chloride in Anhydrous DCM addition Add Amine Solution Dropwise to Acyl Chloride at 0°C start->addition amine_prep Prepare Solution of Amine & Triethylamine in DCM amine_prep->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for the synthesis and purification of the target amide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Crude Acyl Chloride-From Protocol 1Electrophile
Cyclopropylamine≥98%TCI AmericaNucleophile
Triethylamine (Et₃N)≥99.5%FisherScientificNon-nucleophilic base, HCl scavenger
Dichloromethane (DCM), anhydrousDriSolv®, ≥99.8%EMD MilliporeAnhydrous, non-protic solvent
Hydrochloric Acid (HCl)1 M aqueous-Wash (remove excess base/amine)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous-Wash (neutralize excess acid)
Brine (Saturated NaCl)Saturated aqueous-Wash (remove water)
Sodium Sulfate (Na₂SO₄), anhydrous--Drying agent
Silica Gel60 Å, 230-400 mesh-Stationary phase for chromatography
Step-by-Step Procedure
  • Setup: Dissolve the crude 2,2-Difluoro-1-phenylcyclopropane-1-carbonyl chloride (from 50.5 mmol theoretical) in anhydrous DCM (50 mL) in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Amine Solution: In a separate flask, dissolve cyclopropylamine (4.2 mL, 60.6 mmol, 1.2 equivalents) and triethylamine (8.5 mL, 60.6 mmol, 1.2 equivalents) in anhydrous DCM (20 mL).

    • Expert Insight: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[8] This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Reaction: Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly add 50 mL of water to quench any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

    • Self-Validation: The acidic wash removes the basic triethylamine and excess cyclopropylamine. The basic wash removes any trace of unreacted carboxylic acid that may have formed via hydrolysis of the acyl chloride. The brine wash begins the drying process.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Expected Results & Data

The following table provides expected outcomes for the two-step synthesis. Yields are representative and may vary based on scale and experimental technique.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Typical Isolated Yield (%)
This compoundC₁₀H₈F₂O₂198.17[9]10.0-
N-cyclopropyl-2,2-difluoro-1-phenylcyclopropane-1-carboxamideC₁₃H₁₃F₂NO237.2511.9780-90% (over two steps)

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel agrochemical candidates. The protocols provided herein for its activation to an acyl chloride and subsequent conversion to an amide represent a robust and scalable pathway for generating molecular diversity. By explaining the causality behind each experimental choice, these self-validating protocols provide researchers with the tools and understanding necessary to confidently explore the chemical space around this important fluorinated scaffold.

References

  • US8729320B2 - Method for producing difluorocyclopropane compound.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • This compound | CAS 156021-07-7. Benchchem.
  • 2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid. MySkinRecipes.
  • 2,2-Difluoro-1-phenylcyclopropanecarboxylic acid | 156021-07-7. ChemicalBook.
  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

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Application Notes and Protocols for the Experimental Difluorocyclopropanation of Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety

The introduction of fluorine atoms and strained ring systems into molecular architectures represents a cornerstone of modern medicinal chemistry and materials science. The gem-difluorocyclopropane unit, in particular, has garnered significant attention as a bioisostere for carbonyl groups and other functionalities, offering a unique combination of metabolic stability, conformational constraint, and altered lipophilicity.[1] Its incorporation can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth examination of the most reliable and widely adopted experimental procedures for the synthesis of gem-difluorocyclopropanes via the difluorocyclopropanation of alkenes, with a focus on practical application and the underlying chemical principles that govern these transformations.

The primary route to these valuable structures involves the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with an alkene.[2] The choice of the difluorocarbene precursor is critical and is dictated by the substrate's electronic properties, functional group tolerance, and the desired scale of the reaction. Herein, we will dissect the experimental nuances of three major approaches: the use of the Ruppert-Prakash reagent (TMSCF₃), the thermal decomposition of halodifluoroacetate salts, and a microwave-assisted protocol for accelerated synthesis.

Method 1: Difluorocyclopropanation using the Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a favored precursor for difluorocarbene due to its commercial availability, relatively low cost, and operational simplicity.[2][3] The reaction proceeds via the activation of TMSCF₃ with a nucleophilic initiator, typically a fluoride source or, more commonly, an iodide salt such as sodium iodide (NaI), to generate a transient trifluoromethyl anion equivalent, which then fragments to produce difluorocarbene.[3][4]

Causality Behind Experimental Choices:

The selection of an iodide salt as the initiator is a key aspect of this methodology. Iodide attacks the silicon center of TMSCF₃, leading to the formation of a pentacoordinate silicate intermediate. This intermediate subsequently collapses, releasing the trifluoromethyl anion, which is unstable and rapidly eliminates a fluoride ion to afford difluorocarbene. The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (THF) are commonly employed as they effectively solvate the cationic species and are relatively inert under the reaction conditions. The reaction temperature is typically elevated to facilitate both the initiation and the carbene generation steps.

Visualizing the Mechanism: Ruppert-Prakash Reagent Activation and Carbene Generation

Ruppert_Prakash_Mechanism cluster_initiation Initiation cluster_generation Carbene Generation cluster_cycloaddition Cycloaddition TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [TMSCF₃I]⁻ Na⁺ TMSCF3->Intermediate + I⁻ NaI NaI (Initiator) NaI->Intermediate CF3_anion ⁻CF₃ (Trifluoromethyl Anion) Intermediate->CF3_anion - TMSI TMSI TMSI CF2 :CF₂ (Difluorocarbene) CF3_anion->CF2 - F⁻ NaF NaF Product gem-Difluorocyclopropane CF2->Product [2+1] Alkene Alkene (Substrate) Alkene->Product

Caption: Mechanism of difluorocarbene generation from TMSCF₃ and subsequent cycloaddition.

Detailed Experimental Protocol: Synthesis of a gem-Difluorocyclopropane using TMSCF₃

Materials:

  • Alkene (1.0 equiv)

  • TMSCF₃ (2.0-3.0 equiv)

  • Sodium Iodide (NaI) (0.2-0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous THF.

  • Reagent Addition: Add sodium iodide (0.2-0.5 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.

  • TMSCF₃ Addition: Carefully add TMSCF₃ (2.0-3.0 equiv) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkene.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Substrate Scope and Limitations:

This method is compatible with a wide range of functionalized alkenes, including both electron-rich and moderately electron-poor substrates.[3] However, highly electron-deficient alkenes may react sluggishly or require higher temperatures and longer reaction times.[1] The presence of acidic protons in the substrate should be avoided as they can be deprotonated by the trifluoromethyl anion intermediate.

Method 2: Thermal Difluorocyclopropanation with Sodium Chlorodifluoroacetate (ClCF₂COONa)

The thermal decomposition of sodium chlorodifluoroacetate is a classical and cost-effective method for generating difluorocarbene.[2][3] Upon heating, ClCF₂COONa undergoes decarboxylation and subsequent elimination of chloride to yield difluorocarbene.[2] This method is particularly useful for large-scale syntheses due to the low cost of the reagent.

Causality Behind Experimental Choices:

The high temperatures (typically 180-200 °C) required for this reaction are necessary to overcome the activation energy for the decarboxylation and elimination steps. High-boiling aprotic solvents such as diglyme or triglyme are used to achieve these temperatures.[3] The reagent is often used in excess to ensure complete conversion of the alkene. It is crucial to use anhydrous conditions as sodium chlorodifluoroacetate is hygroscopic, and the presence of water can lead to side reactions.

Visualizing the Workflow: Thermal Difluorocyclopropanation

Thermal_Difluorocyclopropanation_Workflow Start Start Setup Combine Alkene and ClCF₂COONa in high-boiling solvent (e.g., diglyme) Start->Setup Heat Heat to 180-200 °C (Difluorocarbene generation) Setup->Heat Reaction [2+1] Cycloaddition Heat->Reaction Workup Cool, dilute with water, and extract with organic solvent Reaction->Workup Purify Purify by distillation or column chromatography Workup->Purify End End Purify->End

Caption: Workflow for thermal difluorocyclopropanation using sodium chlorodifluoroacetate.

Detailed Experimental Protocol: Thermal Synthesis of a gem-Difluorocyclopropane

Materials:

  • Alkene (1.0 equiv)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa) (2.0-4.0 equiv)

  • Anhydrous Diglyme

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous diglyme.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.0-4.0 equiv) to the flask.

  • Reaction Progression: Heat the mixture with vigorous stirring to 180-200 °C. The reaction is often accompanied by the evolution of carbon dioxide. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Substrate Scope and Limitations:

This method is generally suitable for thermally stable alkenes. The harsh reaction conditions can be a significant limitation for substrates bearing sensitive functional groups.[5] Electron-rich alkenes tend to give higher yields.

Method 3: Microwave-Assisted Difluorocyclopropanation

To circumvent the long reaction times and high temperatures associated with conventional thermal methods, microwave irradiation has emerged as a powerful tool for accelerating difluorocyclopropanation reactions.[5] Using sodium chlorodifluoroacetate as the carbene source, microwave heating can dramatically reduce reaction times from hours to minutes.

Causality Behind Experimental Choices:

Microwave energy directly and efficiently heats the polar solvent and reagents, leading to a rapid increase in temperature and pressure within a sealed vessel. This localized superheating accelerates the rate of difluorocarbene generation and subsequent cycloaddition. THF is a suitable solvent for this method as it has a moderate boiling point and couples efficiently with microwave irradiation.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Alkene (1.0 equiv)

  • Sodium Chlorodifluoroacetate (ClCF₂COONa) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the alkene (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and anhydrous THF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-15 minutes).[5] The power should be adjusted to maintain the target temperature.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification follow the same procedure as described for the thermal method.

Comparative Data of Difluorocyclopropanation Methods
MethodReagentInitiator/ConditionsTypical SolventTemperature (°C)Reaction TimeAdvantagesDisadvantages
Ruppert-Prakash TMSCF₃NaITHF60-702-24 hMild conditions, good functional group toleranceHigher cost of reagent
Thermal ClCF₂COONaHeatDiglyme180-2004-48 hInexpensive reagent, scalableHarsh conditions, limited substrate scope
Microwave ClCF₂COONaMicrowaveTHF~1705-15 minRapid synthesis, improved yieldsRequires specialized equipment

Safety and Handling Precautions

  • TMSCF₃: This reagent is volatile and should be handled in a well-ventilated fume hood. It is sensitive to moisture.

  • Sodium Chlorodifluoroacetate: This reagent is hygroscopic and should be stored in a desiccator. Thermal decomposition produces gaseous byproducts, so the reaction should be conducted in an open or well-vented system.

  • Microwave Reactions: Reactions in sealed vessels can generate high pressures. Always use appropriate personal protective equipment and follow the safety guidelines for the microwave reactor.

Conclusion

The choice of an experimental procedure for difluorocyclopropanation is a multifactorial decision that depends on the specific alkene substrate, the desired scale of the reaction, and the available laboratory equipment. The Ruppert-Prakash method offers the broadest substrate scope and mildest conditions, making it ideal for complex molecule synthesis. The traditional thermal decomposition of sodium chlorodifluoroacetate remains a viable and economical option for robust substrates and large-scale preparations. For rapid synthesis and process optimization, the microwave-assisted protocol provides a significant advantage. By understanding the underlying principles and practical considerations of each method, researchers can effectively incorporate the valuable gem-difluorocyclopropane motif into their target molecules.

References

  • (2011). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

  • Petrova, O. S., & Chernykh, A. V. (2022). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 18, 1178–1220. Retrieved from [Link]

  • (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Synfacts, 2011(07), 0768. Retrieved from [Link]

  • Nosik, P. S., et al. (2019). Attempted difluorocyclopropanation of alkenyl boronic derivatives using the TMSCF3–NaI system. Journal of Fluorine Chemistry, 217, 80-89. Retrieved from [Link]

  • Amii, H., & Kobayashi, T. (2014). Method for producing difluorocyclopropane compound. (U.S. Patent No. 8,729,320 B2). U.S. Patent and Trademark Office.
  • Rullière, P., et al. (2018). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 20(15), 4567-4571. Retrieved from [Link]

  • Grygorenko, O., & Mykhailiuk, P. (2022). Synthesis of gem-Difluorocyclopropanes. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Cyclopropane Building Block

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a key building block in medicinal chemistry and drug development. The incorporation of a gem-difluorinated cyclopropane ring into a molecule can significantly alter its physicochemical and pharmacological properties. The cyclopropane ring itself offers conformational rigidity and a unique three-dimensional structure, while the gem-difluoro group can enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets by acting as a bioisostere for other functional groups.[1][2] The heightened reactivity of the difluorocyclopropane ring also makes it a valuable tool for investigating enzyme mechanisms.[3]

Given its potential impact on drug efficacy and safety, rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of this compound before its use in synthesis or biological assays. This guide provides a comprehensive suite of analytical methods and detailed protocols designed for researchers, scientists, and drug development professionals. The workflow emphasizes a multi-technique approach, ensuring a self-validating system for unambiguous characterization.

Physicochemical Properties

A foundational step in any analytical endeavor is understanding the basic properties of the analyte. These properties inform decisions regarding solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₈F₂O₂[3]
Molecular Weight 198.17 g/mol [3]
CAS Number 156021-07-7[3]
Appearance Solid (typical)-
Functional Groups Carboxylic Acid, Phenyl Ring, gem-Difluorocyclopropane-

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a complete profile of the compound. The following workflow illustrates how different analytical techniques are synergistically employed to move from initial confirmation to final purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Structural Elucidation cluster_1 Phase 2: Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS High-Resolution Mass Spectrometry (HRMS) HPLC HPLC-UV (Purity Assessment) NMR->HPLC Identity Confirmed IR Infrared (IR) Spectroscopy MS->IR Functional Groups MS->HPLC Identity Confirmed IR->HPLC Identity Confirmed EA Elemental Analysis (Compositional Verification) Report Comprehensive Certificate of Analysis (CoA) HPLC->Report Purity & Composition Confirmed EA->Report Purity & Composition Confirmed Sample Test Sample: 2,2-Difluoro-1-phenylcyclopropane- 1-carboxylic acid Sample->NMR Primary Structure Sample->MS Molecular Formula Structural_Verification cluster_mol cluster_tech mol NMR ¹H, ¹³C, ¹⁹F NMR (Full Skeleton & Connectivity) NMR->mol Confirms: - Phenyl protons - Cyclopropyl protons & carbons - Carboxyl carbon - CF₂ carbon & fluorine atoms HPLC HPLC-UV (Phenyl Chromophore) HPLC->mol Detects via: - Phenyl ring absorbance IR IR Spectroscopy (Functional Groups) IR->mol Confirms: - Carboxyl O-H & C=O - C-F bonds MS HRMS (Overall Formula) MS->mol Confirms: - C₁₀H₈F₂O₂ formula

Sources

Application Notes & Protocols: The Strategic Incorporation of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable building block. This guide provides an in-depth exploration of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a versatile scaffold that combines the conformational rigidity of a cyclopropane ring with the profound electronic effects of geminal fluorine atoms. We present the scientific rationale for its use, detailed synthetic protocols, and its application in constructing novel pharmaceutical agents, offering researchers a practical framework for leveraging this unique building block in drug discovery programs.

The Scientific Rationale: Why Use a Difluorocyclopropane Moiety?

The incorporation of a gem-difluorocyclopropane group into a molecule is not merely an arbitrary substitution; it is a deliberate design choice driven by predictable and advantageous modifications to the parent structure. The utility of this moiety is rooted in several key principles of medicinal chemistry.

Bioisosterism and Metabolic Stability

A primary application of the gem-difluorocyclopropane unit is as a bioisostere for other chemical groups.[2][3] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound.[2] The difluoromethylene group (CF₂) within the cyclopropane ring can serve as a stable, non-hydrolyzable mimic of a carbonyl group or a metabolically vulnerable gem-dimethyl group. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to improved metabolic stability and an extended pharmacokinetic half-life of the drug candidate.

Conformational Constraint and Potency Enhancement

The three-membered cyclopropane ring is inherently rigid, significantly restricting the conformational freedom of the molecule.[4][5] By incorporating this compound, medicinal chemists can lock the relative orientation of the phenyl ring and the carboxylic acid (or its derivatives). This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity and potency. The defined spatial arrangement ensures that the key pharmacophoric elements are presented to the receptor in an optimal conformation for interaction.[4]

Modulation of Physicochemical Properties

The two highly electronegative fluorine atoms profoundly alter the electronic character of the cyclopropane ring.[6] They withdraw electron density, which can influence the pKa of the adjacent carboxylic acid and modulate the molecule's interaction with biological targets.[7] Furthermore, while fluorine is the most electronegative element, the introduction of a CF₂ group often increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. This strategic modification allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Synthesis of this compound

The most reliable and common method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an appropriate alkene.[8] The following protocols detail a robust two-step synthesis starting from a commercially available styrene derivative.

Protocol 1: Difluorocyclopropanation of Ethyl Cinnamate

This step involves the generation of difluorocarbene and its subsequent reaction with the double bond of ethyl cinnamate. Modern reagents, such as the Ruppert-Prakash reagent (TMSCF₃), offer mild and efficient conditions suitable for a broad range of substrates.[8]

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_workup Workup & Purification A 1. Oven-dried flask under N2 B 2. Add Ethyl Cinnamate & Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add TMSCF3 (Ruppert-Prakash Reagent) C->D E 5. Add Sodium Iodide (NaI) portion-wise D->E F 6. Allow to warm to RT and stir for 12-16h E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, concentrate, and purify via column chromatography H->I J J I->J Yields Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

Caption: Workflow for the synthesis of the ester precursor.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂), add ethyl cinnamate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise via syringe.

  • Initiation: Add sodium iodide (NaI, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaI acts as a fluoride source to activate the TMSCF₃, facilitating the in situ generation of difluorocarbene.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester product.

Typical Reaction Data:

ReagentMolar Eq.PurposeTypical Yield
Ethyl Cinnamate1.0Alkene Substrate-
TMSCF₃1.5Difluorocarbene Precursor75-85%
Sodium Iodide1.5Activator/Initiator-
THFSolventReaction Medium-
Protocol 2: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the mixture to 0 °C and slowly acidify to pH ~2 by adding 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting white solid can typically be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product, this compound.

Expected Analytical Data:

AnalysisExpected Characteristics
¹H NMR Phenyl protons (multiplet, ~7.4 ppm), Cyclopropyl CH₂ protons (diastereotopic multiplets, ~2.0-2.5 ppm)
¹⁹F NMR Diastereotopic fluorine atoms (doublets of doublets, ~-135 to -145 ppm)
¹³C NMR Carboxylic acid C=O (~175 ppm), CF₂ carbon (triplet, ~115 ppm), Phenyl carbons, Cyclopropyl carbons
LC-MS (ESI-) [M-H]⁻ corresponding to C₁₀H₇F₂O₂⁻

Application in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid functional group serves as a versatile handle for elaboration into a wide array of derivatives, most commonly amides. This is a fundamental transformation in drug discovery, linking the core scaffold to other fragments to explore structure-activity relationships (SAR).

Protocol 3: Standard Amide Coupling

This protocol describes the coupling of this compound with a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent.

Experimental Workflow:

G cluster_activation Acid Activation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A 1. Dissolve Acid, Amine (R-NH2), & DIPEA in DMF B 2. Cool to 0 °C A->B C 3. Add HATU solution in DMF B->C D 4. Stir at RT for 2-4 hours C->D E 5. Monitor by TLC or LC-MS D->E F 6. Dilute with water, extract with EtOAc E->F G 7. Wash organic layer (aq. LiCl, brine) F->G H 8. Dry, concentrate, and purify G->H I I H->I Yields Target Amide

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

  • Preparation: In a flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C and add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in DMF dropwise. Causality Note: HATU is an aminium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product via flash chromatography or preparative HPLC to obtain the final amide.

Case Study Insights

Derivatives of this compound have been explored in various therapeutic areas. For instance, related cyclopropane dicarboxamide derivatives have been patented for their potential anti-cancer and anti-proliferative activities.[7] The rigid scaffold is valuable for positioning substituents in a precise manner to interact with enzymatic active sites or receptor pockets. Furthermore, analogs have been used to study enzyme mechanisms, where the strained ring can act as a mechanism-based inactivator.[7] The unique electronic and steric properties of this building block make it a compelling choice for lead optimization campaigns aimed at improving potency and pharmacokinetic profiles.[4]

Conclusion

This compound is more than just a chemical curiosity; it is a strategic tool for modern drug discovery. Its synthesis is robust and scalable, and its incorporation into lead compounds offers a clear pathway to enhancing metabolic stability, improving potency through conformational locking, and fine-tuning physicochemical properties. The protocols and rationale presented herein provide a comprehensive guide for researchers to confidently employ this valuable building block in the rational design of next-generation pharmaceuticals.

References

  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 346–371. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). PMC. Retrieved from [Link]

  • Grygorenko, O. O., & Komarov, I. V. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (2018). ResearchGate. Retrieved from [Link]

  • Gill, H., Liddell, J. R., & Waring, M. J. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 15(11), 1355–1374. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sala, A., & D'hooghe, M. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 17(20), 2336–2364. Retrieved from [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2022). ChemRxiv. Retrieved from [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Ahmed, E.-A. M. A., Zhang, H., Cao, W.-G., & Gong, T.-J. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers. Retrieved from [Link]

  • Liu, Y., Yang, C., Zhang, J., Ihsan, A., Ares, I., Martínez, M., Lopez-Torres, B., Martínez-Larrañaga, M.-R., Wang, X., Anadón, A., & Martínez, M.-A. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. Expert Opinion on Drug Metabolism & Toxicology, 20(8), 765–785. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 35. Retrieved from [Link]

  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. (2021). PMC. Retrieved from [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). ResearchGate. Retrieved from [Link]

  • Carson, J. R., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 24(2), 154–159. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemistryMedChem, 8(3), 385–395. Retrieved from [Link]

Sources

Application Notes and Protocols for Biocatalytic Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Cyclopropane Synthesis

The cyclopropane ring, a small, strained carbocycle, is a privileged motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1][2][3] Its synthesis, however, has traditionally relied on methods that can be hazardous and lack the exquisite stereocontrol required for modern pharmaceutical development.[4] Biocatalysis has emerged as a powerful alternative, offering environmentally benign reaction conditions and unparalleled selectivity in the synthesis of chiral cyclopropanes.[5][6][7] This guide provides an in-depth exploration of biocatalytic approaches to cyclopropanation, detailing the underlying enzymatic mechanisms and providing actionable protocols for laboratory implementation.

Enzymatic Strategies for Cyclopropanation: A Mechanistic Overview

Nature has evolved diverse enzymatic strategies for the formation of cyclopropane rings.[1][5] In the laboratory, scientists have repurposed and engineered several classes of enzymes for this non-natural reaction, primarily heme-containing proteins and, more recently, cofactor-independent enzymes.

Heme-Dependent Cyclopropanation: The Power of the Iron-Carbene Intermediate

The workhorses of biocatalytic cyclopropanation are heme proteins, most notably cytochrome P450s and myoglobins.[5] The catalytic cycle hinges on the formation of a highly reactive iron-carbene intermediate.

  • The Causality Behind the Mechanism: The process is initiated by the reduction of the ferric (Fe³⁺) heme iron to its ferrous (Fe²⁺) state. This is a critical step as the ferrous iron is electron-rich enough to react with a diazo compound, such as ethyl diazoacetate (EDA), to form the key iron-carbene intermediate, with the concomitant release of dinitrogen gas. This highly electrophilic carbene is then transferred to the alkene substrate to form the cyclopropane ring. The chiral environment of the enzyme's active site dictates the stereochemical outcome of the reaction, enabling the production of highly enantioenriched products.

Hemeprotein_Cyclopropanation cluster_substrates Substrates cluster_cycle Catalytic Cycle Fe3 Enzyme-Heme (Fe³⁺) Fe2 Enzyme-Heme (Fe²⁺) Fe3->Fe2 Reduction Carbene Iron-Carbene Intermediate Fe2->Carbene + Diazo Compound Product Cyclopropane Product Carbene->Product + Alkene N2 N₂ Product->Fe2 Regeneration Alkene Alkene Substrate Diazo Diazo Compound (e.g., EDA) Reductant Reductant (e.g., Na₂S₂O₄) Cofactor_Independent_Cyclopropanation cluster_substrates Substrates cluster_cycle Catalytic Cycle Enzyme Engineered 4-OT (Proline-1) Iminium Iminium Ion Intermediate Enzyme->Iminium + Aldehyde Adduct Michael Adduct Iminium->Adduct + Malonate Product Cyclopropane Product Adduct->Product Intramolecular Cyclization Product->Enzyme Regeneration Aldehyde α,β-Unsaturated Aldehyde Malonate Diethyl 2-chloromalonate

Sources

Phase-Transfer Catalysis for the Efficient Synthesis of gem-Difluorocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Executive Summary: The Strategic Value of Difluorocyclopropanation via PTC

The gem-difluorocyclopropane motif is a privileged structural unit in modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, making it a valuable tool for drug development professionals.[1][2] However, the generation and handling of the key intermediate, difluorocarbene (:CF2), often requires harsh conditions, expensive reagents, or specialized equipment that can limit scalability.

Phase-Transfer Catalysis (PTC) emerges as a robust, scalable, and cost-effective solution to these challenges.[3] This application note provides a comprehensive guide to the principles, mechanisms, and practical execution of PTC-mediated difluorocyclopropanation of alkenes. We will explore the causality behind experimental choices, provide a validated, step-by-step protocol, and present key data to empower researchers to successfully implement this powerful methodology.

Foundational Principles: Understanding the PTC Advantage

At its core, PTC resolves the challenge of mutual insolubility between reactants.[4] In many organic reactions, an anionic nucleophile or base resides in an aqueous or solid phase, while the organic substrate is dissolved in a non-polar organic solvent. The reaction is consequently limited to the small interfacial area between the phases.

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle.[5][6] The lipophilic cation of the catalyst pairs with the reactant anion, transporting it from the aqueous/solid phase into the bulk organic phase where it can react with the substrate.[4][5][7] This process dramatically increases reaction rates, allows for the use of inexpensive inorganic bases like NaOH or KOH, and often proceeds under milder conditions than homogeneous methods.[3][4]

The Catalytic Cycle: Mechanism of PTC-Mediated Difluorocyclopropanation

The synthesis of difluorocyclopropanes via PTC hinges on the in situ generation of difluorocarbene in the organic phase, where it can readily undergo a [2+1] cycloaddition with an alkene. While several precursors can generate difluorocarbene, such as trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent) or even fluoroform, a common and highly effective method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa).[1][8][9][10][11]

The catalytic cycle using ClCF2COONa is a prime example of the elegance of PTC. The process can be visualized as follows:

  • Carbene Precursor Solubilization: Although ClCF2COONa has some solubility in polar organic solvents, the PTC catalyst can facilitate its transfer or reaction at the interface.

  • Thermal Decomposition: In the organic phase, the chlorodifluoroacetate anion undergoes thermal decarboxylation to generate a transient chlorodifluoromethyl anion (CF2Cl⁻).

  • Alpha-Elimination: This unstable anion rapidly eliminates a chloride ion to form the highly electrophilic difluorocarbene (:CF2).

  • Cycloaddition: The generated difluorocarbene stereospecifically adds across the double bond of the alkene substrate present in the organic phase to form the desired gem-difluorocyclopropane ring.

  • Catalyst Regeneration: The catalyst returns to the interface to begin another cycle.

It is critical to understand that not all difluorocarbene sources are equally effective under PTC conditions. For instance, generating difluorocarbene from chlorodifluoromethane with a base like KOH and a standard tetraalkylammonium salt is often inefficient.[1][12] The intermediate chlorodifluoromethyl anion is extremely short-lived and tends to hydrolyze at the interface before it can be transported into the organic phase to generate the carbene.[1][12] This underscores the importance of choosing a precursor, like ClCF2COONa, that generates the carbene efficiently within the organic medium.

PTC_Difluorocyclopropanation PTC Catalytic Cycle for Difluorocyclopropanation cluster_organic Organic Phase (e.g., Toluene, Alkene) cluster_aqueous Aqueous / Solid Phase Alkene Alkene (R-CH=CH-R) Product gem-Difluorocyclopropane Alkene->Product Carbene :CF2 (Difluorocarbene) Carbene->Product [2+1] Cycloaddition Precursor_Anion_Org [Q]⁺ [ClCF₂COO]⁻ Precursor_Anion_Org->Carbene Thermal Decarboxylation (-CO₂, -Cl⁻) Catalyst_Org Catalyst [Q]⁺ [Cl]⁻ Catalyst_Org->Precursor_Anion_Org Precursor_Salt Precursor Salt Na⁺ [ClCF₂COO]⁻ Precursor_Salt->Precursor_Anion_Org Phase Transfer

Figure 1: General workflow for PTC-mediated difluorocyclopropanation.

Application Data: Reaction Scope and Conditions

The PTC methodology is applicable to a wide range of alkene substrates. The choice of carbene precursor and reaction conditions can be tailored to the specific substrate. Below is a summary of representative examples.

Substrate (Alkene)Carbene PrecursorCatalyst / InitiatorSolvent / BaseTemp (°C)Yield (%)Reference
StyreneClCF₂COONa-Diglyme190Good[1]
α-MethylstyreneCHClF₂ (Freon 22)Tetraphenylarsonium ChlorideDioxane / conc. KOHRT<30[1][12]
Various AlkenesTMSCF₃NaI (catalytic)THF65Good-Excellent[13][14]
Various AlkenesClCF₂COONa-THF (Microwave)170Good-Excellent[15]
TetramethylethyleneCBr₂F₂n-Bu₄NBrCH₂Cl₂ / 50% NaOH2085[1]

Detailed Experimental Protocol: Synthesis of 1,1-difluoro-2-phenylcyclopropane

This protocol details a reliable procedure for the difluorocyclopropanation of styrene using sodium chlorodifluoroacetate, a widely accessible and effective carbene precursor.[1][15]

5.1 Materials and Equipment

  • Reactants: Styrene (≥99%), Sodium chlorodifluoroacetate (ClCF₂COONa, ≥97%), Anhydrous Diglyme.

  • Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, nitrogen/argon inlet, standard glassware for workup and purification.

  • Safety: Goggles, lab coat, chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

5.2 Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the three-neck flask with the reflux condenser, thermometer, and nitrogen inlet. Ensure all glassware is dry.

    • To the flask, add sodium chlorodifluoroacetate (15.2 g, 100 mmol, 2.0 equiv).

    • Add anhydrous diglyme (50 mL) to the flask.

    • Add styrene (5.2 g, 50 mmol, 1.0 equiv) to the mixture.

  • Reaction Execution:

    • Begin vigorous stirring to create a well-agitated suspension.

    • Heat the reaction mixture under a slow stream of nitrogen to 190 °C. The thermal decomposition of sodium chlorodifluoroacetate is typically accompanied by the evolution of CO₂ gas.[11]

    • Causality Note: The high temperature is necessary to induce the decarboxylation of the chlorodifluoroacetate salt to generate the carbene in situ.[1] Diglyme is chosen as the solvent due to its high boiling point and ability to solvate the salt.

    • Maintain the reaction at 190 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Note: The product is volatile. Care should be taken during solvent removal to avoid product loss.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1,1-difluoro-2-phenylcyclopropane as a colorless oil.

Optimizing for Success: Key Parameter Insights

Achieving high yields and purity requires careful consideration of several experimental variables:

  • Choice of Catalyst: While the provided protocol does not require a PTC catalyst, other systems do. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are common and effective.[1][16] Their lipophilicity is crucial; the cation must be large enough to be soluble in the organic phase but not so bulky as to hinder its function at the interface.[17]

  • Agitation Rate: The reaction occurs at the interface between phases. Therefore, vigorous stirring is essential to maximize the interfacial surface area and increase the rate of reaction.[17]

  • Solvent Choice: The organic solvent must be inert to the reaction conditions (especially the basic or nucleophilic species) and effectively dissolve the alkene substrate. For thermal methods with salts like ClCF₂COONa, high-boiling solvents like diglyme or triglyme are required.[1][15]

  • Temperature Control: Temperature is a critical parameter. For thermal decomposition methods, it must be high enough to generate the carbene at a reasonable rate but not so high as to cause degradation of the substrate or product.

Conclusion

Phase-Transfer Catalysis offers a highly practical and efficient pathway for the synthesis of valuable difluorocyclopropane derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can leverage this technology to overcome common synthetic hurdles. The methods described herein are scalable, utilize relatively inexpensive reagents, and avoid many of the hazards associated with other fluorination techniques, making PTC an indispensable tool for professionals in drug discovery and chemical synthesis.

References

  • Dolbier, W. R., Jr., & Battiste, M. A. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2136–2163. [Link]

  • Phase Transfer Catalysis(Mechanism and Applications). (2020). YouTube. [Link]

  • Method for producing difluorocyclopropane compound. (n.d.).
  • Fu, X.-P., Xue, X.-S., et al. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry, 11(10), 948-956. [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Development of alkene difluorocyclopropanation reagents. (2017). ResearchGate. [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Hashimoto, T., & Maruoka, K. (2015). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 17(5), 2683-2694. [Link]

  • Dolbier, W. R., Jr. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Kmbell, G., et al. (2015). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 17(13), 3178-3181. [Link]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University. [Link]

  • Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

  • Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8824-8830. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. Chemical Reviews. [Link]

  • Further examples of difluorcyclopropanes in modern drug discovery. (n.d.). ResearchGate. [Link]

  • Phase-transfer catalyst quaternary ammonium salt and preparation method thereof. (n.d.).
  • Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. (n.d.). Wiley Online Library. [Link]

  • Sodium chlorodifluoroacetate. (n.d.). Wikipedia. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). MDPI. [Link]

  • Prakash, G. K. S. (n.d.). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]

  • Palladium-Catalyzed Difluorocarbene Transfer Enabled Divergent Synthesis of γ-Butenolides and Ynones from Iodobenzene and Terminal Alkynes. (2021). Journal of the American Chemical Society. [Link]

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (2021). RSC Publishing. [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal, 17(28), 7908-7913. [Link]

  • Phase Transfer Catalyst - Quaternary Ammonium Salt. (2020). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and electronic properties conferred by the gem-difluorocyclopropane moiety. However, its synthesis can present challenges, particularly concerning reaction yield and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Section 1: General Synthetic Strategy

The most common and reliable route to this compound involves a two-stage process. First, a phenyl-substituted α,β-unsaturated ester, such as ethyl cinnamate, undergoes a [2+1] cycloaddition with difluorocarbene (:CF₂). The resulting ester is then hydrolyzed to yield the final carboxylic acid product. The efficiency of each step is critical for the overall yield.

G cluster_0 Stage 1: Difluorocyclopropanation cluster_1 Stage 2: Hydrolysis Start Ethyl Phenylacrylate (Ethyl Cinnamate) Reaction1 [2+1] Cycloaddition Start->Reaction1 Carbene Difluorocarbene Source (e.g., TMSCF₃ or ClCF₂CO₂Na) Carbene->Reaction1 Intermediate Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate Reaction1->Intermediate Reaction2 Ester Hydrolysis (e.g., NaOH, H₂O/THF) Intermediate->Reaction2 Workup Acidic Workup (e.g., HCl) Reaction2->Workup Product This compound Workup->Product

Caption: General two-stage workflow for the synthesis of the target carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My cyclopropanation reaction has a very low conversion rate, or I'm recovering only starting material. What's going wrong?

A1: This issue almost always points to a problem with the generation or reactivity of the difluorocarbene intermediate. Let's break down the potential causes:

  • Inefficient Carbene Generation: Difluorocarbene is a transient, electrophilic species that must be generated in situ.

    • Reagent Quality: If using (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), ensure it has not degraded from moisture exposure. If using sodium chlorodifluoroacetate (ClCF₂CO₂Na), it must be thoroughly dried, as water will quench the carbene-forming reaction.

    • Activation: For the TMSCF₃ route, the choice and stoichiometry of the initiator (e.g., NaI, KOtBu) are critical. An insufficient amount of initiator will result in slow or incomplete carbene generation.

    • Thermal Decomposition (for ClCF₂CO₂Na): This salt requires thermal decarboxylation to form the carbene. If the temperature is too low, the reaction won't proceed. Conversely, if it's too high, the carbene will rapidly decompose or dimerize to tetrafluoroethylene. The optimal temperature window is narrow and must be carefully controlled.

  • Reaction Conditions:

    • Temperature: The cycloaddition itself is often exothermic. Running the reaction at too high a temperature favors side reactions over the desired cyclopropanation.

    • Solvent: The solvent must be aprotic and inert. THF and diglyme are common choices. Using protic solvents (like alcohols) will destroy the carbene.

Expert Recommendation: Start with the TMSCF₃/NaI system in THF, as it often provides more reproducible results at moderate temperatures. Add the TMSCF₃ slowly to a solution of your ethyl cinnamate and sodium iodide. This ensures the carbene is generated gradually and can react with the alkene as it forms, minimizing side reactions.

Q2: The yield of my cyclopropanated ester is consistently low (<50%), and I observe several byproducts. What are these byproducts and how can I avoid them?

A2: Low yields accompanied by byproducts suggest that while the carbene is being generated, it is participating in undesired reaction pathways. The gem-difluorocyclopropane ring is highly strained and can be susceptible to ring-opening reactions under certain conditions.[1][2][3]

  • Common Side Reactions:

    • Carbene Dimerization: At high concentrations, :CF₂ will dimerize to form tetrafluoroethylene (F₂C=CF₂), which is a gas and escapes the reaction, effectively lowering your reagent stoichiometry. This is often caused by too-rapid carbene generation (e.g., adding an initiator too quickly or overheating ClCF₂CO₂Na).

    • Ring-Opening: The strained difluorocyclopropane ring can undergo cleavage, especially if nucleophiles or electrophiles are present under harsh conditions.[1] While the product ester is generally stable, prolonged reaction times at high temperatures can promote degradation.

    • Insertion Reactions: Although less common with alkenes, carbenes can theoretically insert into C-H bonds of the solvent or starting material, leading to a complex mixture of products.

  • Optimization Strategies:

    • Slow Addition: The single most effective technique to improve yield is to add the carbene precursor (or initiator) slowly over several hours. This keeps the instantaneous concentration of :CF₂ low, favoring the bimolecular reaction with the abundant alkene over the unimolecular decomposition or bimolecular dimerization.

    • Precise Temperature Control: Maintain the recommended temperature rigorously. For TMSCF₃/NaI, this is often between 60-70°C. Use an oil bath and overhead stirrer for uniform heat distribution.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching intermediates.

Q3: I have a mixture of my target carboxylic acid and the starting ester after hydrolysis. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue, often due to the steric hindrance of the cyclopropane ring and the reduced reactivity of the ester.

  • Causality: Saponification is a bimolecular reaction. The bulky phenyl and cyclopropyl groups can shield the carbonyl carbon from nucleophilic attack by hydroxide. Furthermore, the starting ester often has poor solubility in purely aqueous base.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: The simplest approach is to extend the reaction time (e.g., from 4 hours to 12-24 hours) or moderately increase the temperature (e.g., from 50°C to 80°C), monitoring by TLC.

    • Use a Co-solvent: To overcome solubility issues, use a mixture of water and a water-miscible organic solvent like THF, dioxane, or ethanol. A 1:1 or 2:1 ratio of THF:1M NaOH is a good starting point. This creates a homogeneous solution, increasing the effective concentration of both reactants.

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH) to ensure the forward reaction is favored. Lithium hydroxide (LiOH) is often more effective than NaOH for hydrolyzing hindered esters.

Q4: My final product is an oil or a discolored solid that is difficult to purify. What are the likely impurities?

A4: The nature of the impurities depends on which step of the synthesis was suboptimal.

  • Source of Impurities:

    • From Cyclopropanation: Unreacted ethyl cinnamate, oligomeric materials from carbene side reactions.

    • From Hydrolysis: Unhydrolyzed starting ester is the most common impurity.

    • From Workup: Degradation products if the acidification step was too aggressive (e.g., using concentrated acid at high temperature). Color is often from high-molecular-weight byproducts.

  • Purification Protocol:

    • Initial Workup: After hydrolysis, cool the reaction mixture and extract with a non-polar solvent like ether or ethyl acetate to remove any unhydrolyzed ester and non-acidic impurities. Discard this organic layer.

    • Acidification & Extraction: Carefully acidify the remaining aqueous layer with cold 1M or 2M HCl to a pH of ~1-2. The carboxylic acid will precipitate or form an oil. Extract the product into a fresh portion of ethyl acetate or dichloromethane (3x).

    • Washing & Drying: Combine the organic extracts containing your product, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Recrystallization: This is the most effective method for obtaining a pure, crystalline solid. After removing the solvent in vacuo, attempt to recrystallize the crude product from a suitable solvent system. A good starting point is a hexane/ethyl acetate or toluene/hexane mixture. Dissolve the crude solid in a minimum of the more polar solvent while warm, then slowly add the non-polar solvent until turbidity appears. Cool slowly to allow for crystal formation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating difluorocarbene, and what are their pros and cons?

A1: The choice of :CF₂ precursor is a critical decision based on scale, cost, safety, and substrate compatibility.

Reagent/MethodPrecursorsProsCons
Thermal Decomposition Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Inexpensive, suitable for large scale.Requires high temperatures (160-180°C), which can be incompatible with sensitive functional groups. Yields can be variable.
Ruppert-Prakash Reagent (Trifluoromethyl)trimethylsilane (TMSCF₃) with an initiator (e.g., NaI, KOtBu)Milder conditions (60-70°C), generally higher yields, more reproducible.More expensive, moisture-sensitive.
Dolbier's Reagent TFDA (CF₃CO₂)₂Hg / NaIVery mild conditions, high efficiency.Uses a stoichiometric amount of a toxic mercury reagent, making it unsuitable for many applications.

Q2: How critical is temperature control during the cyclopropanation reaction?

A2: It is arguably the most critical parameter for achieving high yield and purity. Difluorocarbene has a short half-life, and its decomposition and dimerization pathways are highly temperature-dependent. An increase of just 10-20°C above the optimal temperature can dramatically decrease the yield by favoring these side reactions. A stable, uniform temperature ensures a steady rate of carbene generation that matches its rate of consumption by the alkene.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Ideal for tracking the disappearance of the starting ester (which is more non-polar) and the appearance of the cyclopropanated ester (slightly more polar). Use a hexane/ethyl acetate solvent system. The final carboxylic acid will be very polar and may streak or remain at the baseline.

  • Final Product Characterization:

    • ¹H NMR: Look for the characteristic upfield signals of the cyclopropyl protons, which will appear as complex multiplets. The phenyl protons will remain in the aromatic region.

    • ¹⁹F NMR: This is definitive. A pair of doublets (geminal coupling) is expected for the two non-equivalent fluorine atoms, confirming the presence of the CF₂ group.

    • ¹³C NMR: The CF₂ carbon will appear as a characteristic triplet (due to coupling with the two fluorine atoms) significantly downfield.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Look for the disappearance of the ester C=O stretch (~1715 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Section 4: Baseline Experimental Protocol

This protocol uses the Ruppert-Prakash reagent, which generally offers a good balance of yield, reliability, and operational simplicity.

Step 1: Difluorocyclopropanation of Ethyl Cinnamate

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous sodium iodide (2.0 eq).

  • Add anhydrous THF as the solvent.

  • Add ethyl cinnamate (1.0 eq).

  • Heat the mixture to 65°C in an oil bath.

  • In a separate, dry syringe, take up (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.8 eq).

  • Using a syringe pump, add the TMSCF₃ to the reaction mixture dropwise over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at 65°C for an additional 12 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc) until the starting ethyl cinnamate spot is consumed.

  • Cool the reaction to room temperature, quench by pouring into saturated aqueous NaHCO₃ solution, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude ester from Step 1 in a 2:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Heat the mixture to 60°C and stir vigorously for 8-12 hours. Monitor by TLC for the disappearance of the starting ester.

  • Cool the mixture to room temperature and concentrate in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Recrystallize from a toluene/hexane solvent system to obtain pure this compound as a white crystalline solid.

References

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  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Available at: [Link]

  • Google Patents.Novel 2-fluorocyclopropane carboxylic acid synthesis method.
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  • Organic Syntheses. Cyclopropanecarboxylic acid. Available at: [Link]

  • Google Patents.Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
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  • PrepChem. Synthesis of ethyl 2-phenylcyclopropane-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of gem-Difluorocyclopropanes. Available at: [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Available at: [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at: [Link]

  • National Institutes of Health. The preparation and properties of 1,1-difluorocyclopropane derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation and purification of this valuable synthetic intermediate. The unique structural features of this molecule, namely the strained difluorocyclopropane ring, necessitate careful consideration of purification methodologies to ensure high purity and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as styrene and the difluoroacetate precursor.

  • Byproducts of Difluorocarbene Generation: Depending on the method used to generate difluorocarbene, various side products can form.

  • Incomplete Hydrolysis: If the carboxylic acid is prepared by hydrolysis of the corresponding ester, residual ester may remain.

  • Decarboxylation Products: Harsh reaction conditions, particularly during ester hydrolysis, can lead to the loss of the carboxylic acid group.[1]

  • Polymeric Materials: Polymerization of styrene or other reactive intermediates can occur.

Q2: What are the primary purification techniques recommended for this compound?

A2: The most effective purification strategies for this compound are typically a combination of the following:

  • Acid-Base Extraction: To separate the acidic product from neutral and basic impurities.

  • Recrystallization: To obtain highly pure crystalline material.

  • Flash Column Chromatography: For the removal of closely related impurities that are difficult to separate by other means.

Q3: Is the 2,2-difluorocyclopropane moiety stable during purification?

A3: The 2,2-difluorocyclopropane ring is generally stable under neutral and acidic conditions. However, it can be susceptible to ring-opening or decomposition under strongly basic conditions, especially at elevated temperatures. Therefore, it is crucial to use milder bases like sodium bicarbonate for extractions and to avoid prolonged exposure to strong bases.

Troubleshooting Guides

Acid-Base Extraction

Issue 1: Low recovery of the carboxylic acid after acidification and extraction.

  • Possible Cause 1: Incomplete Protonation. The pH of the aqueous layer may not be sufficiently acidic to fully protonate the carboxylate salt.

    • Troubleshooting Step: Ensure the pH of the aqueous layer is lowered to approximately 1-2 by the dropwise addition of a strong acid like concentrated HCl. Verify the pH with litmus paper or a pH meter.

  • Possible Cause 2: Emulsion Formation. The presence of surfactants or fine particulate matter can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.

    • Troubleshooting Step: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.

  • Possible Cause 3: Insufficient Extraction. The product may not have been fully extracted from the aqueous phase.

    • Troubleshooting Step: Perform multiple extractions (at least 3) with a suitable organic solvent such as ethyl acetate or dichloromethane. Pool the organic extracts to maximize recovery.

Recrystallization

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: Supersaturation with Impurities. A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Troubleshooting Step: Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, and then allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

  • Possible Cause 2: Inappropriate Solvent System. The chosen solvent may be too good a solvent for the compound, even at low temperatures.

    • Troubleshooting Step: If using a single solvent, try adding a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the warm, dissolved sample until turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. A common and effective solvent system for similar carboxylic acids is a mixture of ethyl acetate and hexanes.[2]

Issue 3: Poor recovery of crystalline material.

  • Possible Cause 1: Using too much solvent. The compound remains in solution even after cooling.

    • Troubleshooting Step: Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Cooling the solution too quickly. This can lead to the formation of fine, powdery crystals that are difficult to filter and may trap impurities.

    • Troubleshooting Step: Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.

Recrystallization Solvent Systems (Trial Suggestions)
Ethyl Acetate / Hexanes
Acetone / Water
Ethanol / Water
Toluene
Flash Column Chromatography

Issue 4: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low.

    • Troubleshooting Step: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound on silica gel is a gradient of ethyl acetate in hexanes.[3] Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen eluent for optimal separation. The addition of a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids.

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Troubleshooting Step: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, a lower loading is recommended.

  • Possible Cause 3: Co-elution of Impurities. An impurity may have a similar polarity to the product.

    • Troubleshooting Step: If a single solvent system does not provide adequate separation, consider using a different solvent system with alternative selectivity (e.g., dichloromethane/methanol).

Flash Chromatography Parameters (Starting Point)
Stationary Phase
Mobile Phase
Loading

Experimental Workflows

Acid-Base Extraction Workflow

crude Crude Product in Organic Solvent add_base Add aq. NaHCO3 (mild base) crude->add_base shake Shake and Separate Layers add_base->shake organic_layer Organic Layer (Neutral/Basic Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) shake->aqueous_layer acidify Acidify with HCl to pH 1-2 aqueous_layer->acidify extract Extract with Organic Solvent acidify->extract pure_acid Organic Layer (Pure Carboxylic Acid) extract->pure_acid dry Dry over Na2SO4, Filter, Concentrate pure_acid->dry final_product Purified Product dry->final_product

Caption: Workflow for purification via acid-base extraction.

Recrystallization Decision Tree

start Dissolve Crude in Min. Hot Solvent cool Cool Slowly start->cool crystals Crystals Formed? cool->crystals filter Filter and Dry Crystals crystals->filter Yes oiled_out Oiled Out crystals->oiled_out No no_crystals No Crystals crystals->no_crystals No reheat Reheat and Add More Solvent oiled_out->reheat seed Add Seed Crystal oiled_out->seed reheat->cool seed->cool concentrate Concentrate Solution no_crystals->concentrate change_solvent Try Different Solvent System no_crystals->change_solvent concentrate->cool change_solvent->start

Caption: Decision tree for troubleshooting recrystallization.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Recrystalliz
  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Cyclopropanecarboxylic acid. Organic Syntheses.
  • Purification of carboxylic acids by complexation with selective solvents.
  • Successful Flash Chrom
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Journal of Organic and Pharmaceutical Chemistry.
  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC.
  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents.
  • Recrystallization.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Brutal Recrystalliz
  • General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems.
  • Carboxylic Acid Impurities and Rel
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
  • A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf.
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. TSI Journals.
  • Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides... University of North Dakota.
  • Supporting Inform

Sources

Technical Support Center: Difluorocyclopropanation of Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluorocyclopropanation of styrene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their synthetic endeavors. Here, we address common challenges and side reactions encountered during the experimental process, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your reactions. Our approach is grounded in mechanistic principles and validated through practical laboratory experience to offer you reliable and actionable solutions.

Troubleshooting Guide: Navigating Common Side Reactions

The generation of the highly reactive difluorocarbene (:CF₂) intermediate, while synthetically valuable, can also lead to a variety of undesired side reactions. This guide will walk you through the identification and mitigation of the most prevalent issues in the difluorocyclopropanation of styrene.

Problem 1: Low Yield of the Desired 1,1-difluoro-2-phenylcyclopropane and Formation of Polymeric Material.

FAQ: My reaction is producing a significant amount of a white, insoluble solid, and the yield of my desired difluorocyclopropanated styrene is much lower than expected. What is happening and how can I fix it?

This is a classic case of a competing styrene polymerization reaction. Styrene is susceptible to both free-radical and cationic polymerization, and the conditions used for difluorocarbene generation, particularly at elevated temperatures, can initiate this undesired pathway.[1]

Root Cause Analysis:

  • Thermal Initiation: Many difluorocarbene precursors require heating to decompose and release :CF₂. This thermal energy can also be sufficient to initiate the self-polymerization of styrene.[1]

  • Radical Initiators: Some methods of :CF₂ generation may produce radical species as byproducts, which can act as initiators for styrene polymerization.

  • Lewis Acidity: Certain reagents or byproducts in the reaction mixture can act as Lewis acids, initiating cationic polymerization of styrene.

Identification:

  • Visual Observation: The formation of a white precipitate (polystyrene) that is insoluble in the reaction solvent is a clear indicator.

  • Spectroscopic Analysis: ¹H NMR of the crude reaction mixture will show broad signals characteristic of a polymer, in addition to the expected signals for your product and unreacted styrene.

Solutions and Preventative Measures:

  • Lowering the Reaction Temperature: Whenever possible, opt for difluorocarbene precursors that generate :CF₂ at lower temperatures. For instance, the use of TMSCF₃ with a suitable initiator can often be performed at or below room temperature, minimizing thermal polymerization.[2]

  • Addition of a Radical Inhibitor: The inclusion of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, can effectively suppress free-radical polymerization without significantly impacting the difluorocyclopropanation.

    InhibitorRecommended Loading
    BHT0.1 - 1 mol%
    Phenothiazine0.1 - 0.5 mol%
  • Slow Addition of Reagents: A slow, controlled addition of the difluorocarbene precursor or the initiator can help to maintain a low instantaneous concentration of reactive species, favoring the desired bimolecular reaction with styrene over polymerization.

Experimental Protocol for Minimizing Styrene Polymerization:

  • To a solution of styrene (1.0 equiv) and BHT (0.005 equiv) in a suitable solvent (e.g., THF, DME) at 0 °C under an inert atmosphere, add the difluorocarbene precursor (e.g., TMSCF₃, 1.5 equiv).

  • Slowly add a solution of the initiator (e.g., NaI, 0.1 equiv) in the same solvent over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C and monitor by TLC or GC-MS for the consumption of styrene.

  • Upon completion, quench the reaction and proceed with the standard workup and purification.

Problem 2: Presence of Multiple Fluorinated Byproducts in the Crude Reaction Mixture.

FAQ: My ¹⁹F NMR spectrum is showing several signals in addition to my desired product. What are these other fluorinated species and how do I get rid of them?

The formation of various fluorinated byproducts is often linked to the chemistry of the difluorocarbene precursor itself, especially when using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃). The primary side reaction in this case is the oligomerization of difluorocarbene to form perfluoroalkenes.[3]

Root Cause Analysis:

  • Difluorocarbene Dimerization and Oligomerization: Difluorocarbene can react with itself to form tetrafluoroethylene (TFE), which can then undergo further reactions with :CF₂ to produce a cascade of perfluoroalkenes (CₙF₂ₙ).[3] This is more prevalent when the concentration of the alkene substrate is low or when the alkene is not sufficiently reactive.

Identification:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying these byproducts. You will observe complex multiplets in the ¹⁹F NMR spectrum, which are characteristic of various perfluoroalkene structures.

  • GC-MS Analysis: Gas chromatography-mass spectrometry can also help to identify some of the lower molecular weight perfluoroalkenes.

Solutions and Preventative Measures:

  • Use of Excess Styrene: Employing a slight excess of styrene (1.2-1.5 equivalents) can help to ensure that the difluorocarbene is efficiently trapped before it has a chance to oligomerize.

  • Slow Addition Protocol: As with preventing polymerization, the slow addition of the :CF₂ precursor or initiator maintains a low concentration of the carbene, favoring the reaction with the abundant styrene.

  • Choice of Difluorocarbene Precursor: Some precursors are less prone to these side reactions under specific conditions. For example, the thermal decomposition of sodium chlorodifluoroacetate can provide a steady, low concentration of :CF₂, potentially reducing oligomerization.[4]

Diagram of Side Reaction Pathway:

cluster_main Desired Reaction cluster_side Side Reaction Styrene Styrene Product 1,1-difluoro-2-phenylcyclopropane Styrene->Product + :CF₂ CF2 :CF₂ CF2_1 :CF₂ TFE F₂C=CF₂ (TFE) CF2_1->TFE + :CF₂ CF2_2 :CF₂ Perfluoroalkenes Perfluoroalkenes (CₙF₂ₙ) TFE->Perfluoroalkenes + n :CF₂ cluster_main Desired Reaction cluster_side Side Reaction Carbenoid [Ph-CH-ZnX] Product 1,2-diphenylcyclopropane Carbenoid->Product + Styrene Styrene Styrene Carbenoid_side [Ph-CH-ZnX] Stilbene Stilbene Carbenoid_side->Stilbene + Ph-CHN₂ Diazo Ph-CHN₂

Caption: Competing pathways leading to stilbene formation.

References

  • Fedoryński, M. Synthesis of gem-Difluorocyclopropanes. Beilstein Journal of Organic Chemistry2021 , 17, 25-63. DOI: 10.3762/bjoc.17.5. [Link]

  • Simmons–Smith reaction. In Wikipedia; 2023. [Link]

  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Chemical Health & Safety2019 , 26, 3, 23-30. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry2021 , 17, 25-63. [Link]

Sources

Technical Support Center: Cyclopropanation Reaction Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Parameters for Cyclopropanation Content Type: Technical Support Guide & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Mission Statement

Welcome to the Cyclopropanation Technical Support Center. This guide moves beyond basic textbook definitions to address the operational failures and optimization bottlenecks encountered in the synthesis of cyclopropane rings—a critical pharmacophore for metabolic stability and conformational restriction in drug discovery.

Our protocols prioritize safety (handling high-energy diazo intermediates), selectivity (diastereocontrol in metal-carbenoid systems), and scalability (transitioning from batch to flow).

Module 1: Method Selection & Decision Matrix

Before optimizing parameters, ensure you are using the correct mechanistic pathway for your substrate.

Visual 1: Method Selection Logic

This decision matrix guides you between the two dominant methodologies: Simmons-Smith (Zinc-Carbenoid) and Transition Metal Catalysis (Diazo-Carbenoid) .

Cyclopropanation_Decision_Matrix Start Start: Substrate Analysis ElectronRich Is the Alkene Electron-Rich? Start->ElectronRich Standard Alkene ElectronDeficient Is the Alkene Electron-Deficient? Start->ElectronDeficient Acrylates/Enones SafetyConstraint Strict Safety/Scale Constraints? Start->SafetyConstraint Diazo Avoidance SimmonsSmith Method A: Simmons-Smith (Zn-Carbenoid) Reagent: CH2I2 + Zn(Cu)/Et2Zn ElectronRich->SimmonsSmith Yes (Unfunctionalized) MetalCat Method B: Metal-Catalyzed (Rh/Cu/Ru Carbenoid) Reagent: Diazo + Catalyst ElectronRich->MetalCat Yes (Styrenes/Enol Ethers) ElectronDeficient->MetalCat Yes (Requires Electrophilic Carbene) SafetyConstraint->SimmonsSmith Avoid Explosion Risk SafetyConstraint->MetalCat Use Flow Chemistry (Tube-in-Tube) Kulinkovich Method C: Kulinkovich (Ti-Catalyzed) Substrate: Esters

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and safety constraints.

Module 2: Catalyst Selection & Optimization (The Engine)

For Metal-Catalyzed Cyclopropanation (Rh/Cu/Ru)

In metal-catalyzed pathways, the catalyst dictates the lifetime of the metal-carbene intermediate. A common failure mode is catalyst deactivation or lack of stereocontrol.

Comparative Analysis of Catalyst Systems
ParameterDirhodium(II) Carboxylates Copper(I)-Bisoxazoline (Box) Ruthenium (Pybox/Salen)
Primary Utility High reactivity, broad scope, excellent for donor/acceptor carbenes.High enantioselectivity (ee) for specific substrates (styrenes).High trans-selectivity; often safer (less explosive decomposition).
Standard Catalyst

(Achiral benchmark)

+ Chiral Box Ligand

Advanced Variant

(Chelating ligand, high turnover, stable).
SaBox (Side-arm modified) for improved steric shielding.--
Key Limitation Cost; Dimerization of diazo compounds (requires slow addition).Substrate specificity; requires anhydrous conditions.Slower reaction rates; requires activation.
Expert Insight: Why

?

For difficult substrates or scale-up, we recommend


  (Du Bois catalyst). Unlike standard 

, the "esp" (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ligand spans the dirhodium core.
  • Mechanism of Improvement: The chelating ligand prevents the dissociation of the carboxylate bridges, which is the primary pathway for catalyst decomposition/leaching.

  • Result: You can lower catalyst loading to 0.001 mol% , significantly reducing cost and purification burden [1, 2].

Module 3: Troubleshooting Guides (Q&A)
Topic A: Metal-Catalyzed Cyclopropanation

Q1: My diazo compound is decomposing, but I see mostly fumarate/maleate (carbene dimers) and very little cyclopropane. Why? Diagnosis: The concentration of the diazo compound is too high relative to the alkene. The metal-carbene intermediate is reacting with a second molecule of diazo compound (intermolecular dimerization) rather than the alkene. Corrective Action:

  • Slow Addition: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution over 4–12 hours.

  • Stoichiometry: Use the alkene in excess (3–5 equivalents) if it is inexpensive.

  • Dilution: Ensure the stationary phase (alkene + catalyst) is sufficiently dilute.

Q2: I need to use Diazomethane (


) for an unsubstituted ring, but safety regulations prohibit batch generation. What is the alternative? 
Solution:  Implement Continuous Flow Chemistry  with a Tube-in-Tube reactor (Teflon AF-2400).
  • Protocol: Diazomethane is generated in the inner tube (permeable membrane) and diffuses into the outer tube containing the substrate and catalyst.

  • Benefit: The hazardous intermediate is consumed immediately upon generation, never accumulating a detonable quantity [3].

Topic B: Simmons-Smith (Zinc-Carbenoid) [1]

Q3: The reaction is stalled or yields are inconsistent (<30%). I am using Zn-Cu couple. Diagnosis: The zinc surface is likely oxidized (passivated), preventing the formation of the active carbenoid (


).
Corrective Action (Zinc Activation): 
Do not rely on "store-bought" Zn-Cu couple without activation. Use one of these chemical activation methods:
  • TMSCl Activation: Add 5 mol% trimethylsilyl chloride (

    
    ) to the suspension of Zinc dust in ether/DCM. Stir for 15 mins before adding 
    
    
    
    .
  • Ti(OiPr)4 Additive: For allylic alcohols, adding a Lewis acid like titanium isopropoxide directs the cyclopropanation via coordination to the alcohol oxygen (directed delivery), increasing rate and diastereoselectivity.

Module 4: Experimental Protocols
Protocol A: High-Efficiency Rhodium-Catalyzed Cyclopropanation

Target: Styrenes or Vinyl Ethers using



  • Catalyst Prep: In a flame-dried flask under Argon, dissolve alkene (1.0 equiv) and

    
     (0.1 mol%) in anhydrous DCM (
    
    
    
    concentration relative to alkene).
  • Diazo Prep: Dissolve the diazo ester (1.2 equiv) in DCM (volume calculated to ensure slow addition rate).

  • Execution:

    • Cool reaction mixture to 0°C (lowers dimerization rate).

    • Using a syringe pump, add the diazo solution dropwise over 4 hours .

    • Note: The solution should remain the color of the catalyst (green/blue). If it turns orange/brown rapidly, the diazo is accumulating—STOP and slow the addition.

  • Workup: Evaporate solvent. The low catalyst loading often allows direct purification via silica gel chromatography without metal scavenging.

Protocol B: Activated Simmons-Smith Reaction

Target: Unfunctionalized Alkenes

  • Activation: To a suspension of Zinc dust (4.0 equiv) in anhydrous

    
    , add 
    
    
    
    (0.4 equiv) and heat to reflux for 30 mins. Alternatively, use the TMSCl method described in Q3.
  • Carbenoid Formation: Cool to room temperature. Add

    
     (2.0 equiv) dropwise. A mild exotherm indicates active reagent formation.
    
  • Cyclopropanation: Add the alkene (1.0 equiv) dropwise.

  • Optimization: If the reaction is sluggish, add DME (Dimethoxyethane) as a co-solvent. The chelating ability of DME stabilizes the organozinc species, often improving yields in difficult substrates.

Module 5: Troubleshooting Logic Flow

Troubleshooting_Flow Issue Problem Detected Type Identify Reaction Type Issue->Type Metal Metal-Catalyzed (Rh/Cu) Type->Metal SS Simmons-Smith (Zn) Type->SS Dimer Issue: Carbene Dimerization (Maleates/Fumarates) Metal->Dimer LowEE Issue: Low Enantioselectivity Metal->LowEE FixDimer Fix: Increase Dilution Use Syringe Pump (Slow Add) Cool Reaction to 0°C Dimer->FixDimer FixEE Fix: Switch to Cu-Box Ligand Lower Temp (-78°C) Check Solvent (Avoid coordinating solvents) LowEE->FixEE NoReact Issue: No Reaction / Stalled SS->NoReact FixZn Fix: Activate Zn Surface (TMSCl or I2 additives) Ensure Anhydrous Conditions NoReact->FixZn

Figure 2: Logic flow for diagnosing and correcting common cyclopropanation failures.

References
  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Seminal paper establishing Rh2(esp)2 stability).

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. (Review of Rhodium carbenoid mechanisms and optimization).

  • Mastronardi, F., et al. (2013). Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters. (Safety protocol for flow chemistry).

  • Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3][4] Catalytic, asymmetric cyclopropanation of olefins.[1][4][5][6] Journal of the American Chemical Society. (Foundational text on Copper-Box enantioselectivity).

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][7][8] Organic Reactions.[3][4][9][10][11][12][13] (Comprehensive review of Zinc activation and protocols).

Sources

Technical Support Center: Navigating the Scale-Up of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this valuable building block. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges encountered during laboratory-scale experiments and large-scale manufacturing.

Introduction: The Significance and Synthetic Challenges

This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the gem-difluorocyclopropane motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. However, the path from small-scale synthesis to robust, scalable production is fraught with challenges. These include managing highly reactive intermediates, ensuring reaction efficiency and safety at scale, and achieving high purity of the final product.

This guide provides a structured approach to understanding and mitigating these challenges, drawing from established chemical principles and process development insights.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

The most prevalent method involves the difluorocyclopropanation of a styrene precursor, followed by functional group manipulation to yield the carboxylic acid. The key step is the generation and reaction of difluorocarbene (:CF₂). Common methods for generating difluorocarbene include:

  • Decomposition of trifluoromethyl-containing precursors: Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, are popular due to their safety and commercial availability.[1]

  • Dehydrohalogenation of chlorodifluoromethane: While seemingly cost-effective, this method can be inefficient for alkene cyclopropanation under standard phase-transfer catalysis (PTC) conditions due to the short lifetime of the intermediate chlorodifluoromethyl anion.[1]

  • Thermal decomposition of sodium chlorodifluoroacetate: This is a classic method but often requires high temperatures, which can be a safety concern on a larger scale and may lead to side reactions.

Q2: Why is Phase Transfer Catalysis (PTC) often used in difluorocyclopropanation reactions, and what are its limitations?

PTC is employed to facilitate the reaction between reagents in immiscible phases, such as an aqueous base and an organic substrate.[2] This enhances reaction rates and can simplify work-up procedures.[2] However, for difluorocarbene generation from chlorodifluoromethane, the highly reactive difluorocarbene precursor has a very short half-life and tends to hydrolyze in the aqueous phase before it can react with the alkene in the organic phase, leading to low yields.[1] This makes the choice of the phase-transfer catalyst and reaction conditions critical for success.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

The primary safety concerns revolve around the generation and handling of difluorocarbene and the management of exothermic reactions.

  • Difluorocarbene Precursors: Some precursors, like diazomethane, are highly explosive and toxic, making them unsuitable for large-scale production.[3] Even with safer alternatives like TMSCF₃, the generation of difluorocarbene can be highly energetic.

  • Exothermic Reactions: The Simmons-Smith reaction, a related cyclopropanation method, is known to be highly exothermic.[4] Poor heat management during scale-up can lead to runaway reactions. Calorimetry analysis is crucial to assess and mitigate these risks.[5]

  • Pressure Build-up: The decomposition of some difluorocarbene precursors can release gaseous byproducts, leading to pressure build-up in a closed reactor system.[6]

Q4: What analytical methods are recommended for in-process control and final product analysis?

A combination of chromatographic and spectroscopic techniques is essential:

Analytical MethodPurpose
HPLC To monitor reaction progress, quantify product yield, and assess the purity of the final compound.
GC-MS To identify volatile impurities and byproducts.
NMR (¹H, ¹³C, ¹⁹F) For structural confirmation of the desired product and identification of impurities.
FT-IR To confirm the presence of key functional groups (e.g., carboxylic acid, C-F bonds).
Melting Point As a preliminary indicator of purity.[5]

Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to address specific problems you might encounter during the synthesis and scale-up of this compound.

Low Yield of the Difluorocyclopropanated Intermediate

Q: My difluorocyclopropanation reaction is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in difluorocyclopropanation are often multifactorial. Here’s a systematic approach to troubleshooting:

1. Inefficient Difluorocarbene Generation and Trapping:

  • Causality: The primary challenge is that difluorocarbene is a highly reactive and short-lived species. If it's not generated efficiently or if it decomposes or reacts with other components before it can reach the alkene, the yield will be low.

  • Troubleshooting Steps:

    • Choice of Precursor: If using a thermal decomposition method (e.g., from sodium chlorodifluoroacetate), ensure the temperature is optimal. Too low, and the generation is slow; too high, and decomposition of the product or starting material can occur. For larger scales, consider precursors that generate difluorocarbene under milder conditions.

    • Phase-Transfer Catalysis (PTC) Issues: When using PTC with a reagent like chlorodifluoromethane, the choice of catalyst is crucial. Standard quaternary ammonium salts may not be effective due to the rapid hydrolysis of the difluorocarbene precursor at the phase interface.[1] Consider more lipophilic catalysts or alternative solvent systems to improve the transfer of the reactive species to the organic phase.

    • Slow Addition: Adding the difluorocarbene precursor slowly to the reaction mixture containing the alkene can help to ensure that the carbene is trapped as it is formed, minimizing side reactions.

2. Substrate Reactivity:

  • Causality: The electronic nature of the styrene precursor plays a significant role. Electron-rich styrenes are generally more reactive towards the electrophilic difluorocarbene.

  • Troubleshooting Steps:

    • Reaction Conditions: For less reactive, electron-deficient styrenes, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more reactive difluorocarbene source.

    • Catalyst Choice: In some cases, the use of a copper or rhodium catalyst can facilitate the cyclopropanation, particularly with diazo compounds, although this introduces additional complexity and cost.[7]

3. Impurities in Starting Materials:

  • Causality: Impurities in the styrene precursor or the difluorocarbene source can interfere with the reaction. For instance, water can quench the reactive intermediates.

  • Troubleshooting Steps:

    • Purity Analysis: Ensure all starting materials and solvents are of high purity and are anhydrous.

    • Purification of Starting Materials: If necessary, purify the styrene precursor by distillation or chromatography before use.

Experimental Workflow: Optimizing Difluorocyclopropanation

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions LowYield Low Yield of Difluorocyclopropane CarbeneGen Inefficient :CF₂ Generation/ Trapping LowYield->CarbeneGen Substrate Low Substrate Reactivity LowYield->Substrate Impurities Starting Material Impurities LowYield->Impurities Precursor Optimize Precursor/ Addition Rate CarbeneGen->Precursor PTC Change PTC/ Solvent CarbeneGen->PTC Conditions Adjust T°/ Reaction Time Substrate->Conditions Purity Purify Starting Materials Impurities->Purity

Caption: Troubleshooting logic for low difluorocyclopropanation yield.

Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A: Byproduct formation is a common issue, especially during scale-up where localized concentration and temperature gradients can occur.

1. Dimerization of Difluorocarbene:

  • Causality: If the concentration of difluorocarbene is too high, it can dimerize to form tetrafluoroethylene. This is more likely if the carbene is generated too quickly or if the alkene concentration is too low.

  • Troubleshooting Steps:

    • Slow Addition: As mentioned for low yield, slow addition of the carbene precursor is crucial.

    • Molar Ratios: Ensure an appropriate stoichiometry of the alkene to the carbene precursor. A slight excess of the alkene can help to favor the desired reaction.

2. Ring-Opened Products:

  • Causality: The gem-difluorocyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions if possible. Use a mild quenching agent and maintain a neutral pH.

    • Temperature Control: Carefully control the reaction temperature and avoid prolonged heating after the reaction is complete.

3. Byproducts from the Simmons-Smith Reaction (if applicable):

  • Causality: If using a Simmons-Smith type reaction with a zinc carbenoid, incomplete reaction or side reactions of the organozinc intermediate can lead to byproducts.

  • Troubleshooting Steps:

    • Activation of Zinc: Ensure the zinc-copper couple is properly activated to facilitate the formation of the organozinc reagent.[8]

    • Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete conversion without decomposition.

Reaction Pathway: Desired vs. Side Reactions

G Styrene Styrene Precursor Product 2,2-Difluoro-1-phenylcyclopropane Intermediate Styrene->Product + :CF₂ (Desired) Carbene :CF₂ Dimer Tetrafluoroethylene (Dimerization) Carbene->Dimer High [:CF₂] RingOpened Ring-Opened Products Product->RingOpened Harsh Conditions

Caption: Competing reaction pathways in difluorocyclopropanation.

Challenges in Purification and Isolation

Q: I am having difficulty purifying the final carboxylic acid product. What are the common challenges and effective purification strategies?

A: Purification of the final product can be challenging due to the presence of structurally similar impurities and the physical properties of the carboxylic acid.

1. Removal of Unreacted Starting Material and Byproducts:

  • Causality: Incomplete reactions or the formation of byproducts with similar polarity to the desired product can make chromatographic separation difficult and inefficient at a large scale.

  • Troubleshooting Steps:

    • Crystallization: This is often the most effective method for purification at scale. The choice of solvent is critical. A solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Extraction: A pH-based aqueous extraction can be very effective. The carboxylic acid will be deprotonated and soluble in a basic aqueous solution, while non-acidic organic impurities will remain in the organic phase. The product can then be re-acidified and extracted back into an organic solvent or isolated by filtration if it precipitates.

2. Physical Form and Handling:

  • Causality: The final product may be a crystalline solid, an oil, or a low-melting solid, which can present handling challenges during isolation and drying.

  • Troubleshooting Steps:

    • Solvent Selection for Crystallization: Experiment with a variety of solvents (e.g., toluene, heptane, ethyl acetate, and mixtures thereof) to find conditions that yield a well-defined, easily filterable crystalline solid.

    • Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents, which can impact the accuracy of weighing and subsequent reactions.

Protocol: Purification by Acid-Base Extraction and Crystallization

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Extraction: Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The carboxylic acid will move into the aqueous phase as its sodium salt.

  • Separation: Separate the aqueous layer containing the product salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Crystallization: Recrystallize the crude solid from a suitable solvent system to achieve high purity.

  • Drying: Dry the purified product under high vacuum.

References

  • Fedoryński, M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 25-40. [Link]

  • Gutmann, B., et al. A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 2021 , 25(8), 1860-1868. [Link]

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 2014 , 16(5), 1490-1493. [Link]

  • Rzepa, H. S. Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog, 2014 . [Link]

  • Nova-Fernández, A., et al. Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 2023 . [Link]

  • The Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube, 2023 . [Link]

  • Hovhannisyan, A. A., et al. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Proceedings of the Yerevan State University, 2024 , 58(1), 3-11. [Link]

  • Dolbier, W. R., Jr. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 25-40. [Link]

  • Halpern, M. Industrial Phase-Transfer Catalysis. PTC Organics, 2007 . [Link]

  • Moynihan, H. A., & Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 2017 , 21(5), 689-704. [Link]

  • Rullière, P., Cyr, P., & Charette, A. B. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 2016 , 18(8), 1988-1991. [Link]

  • Le, C. M., et al. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 2022 , 87(17), 11457-11468. [Link]

  • Chen, Z.-F., et al. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron, 2005 , 61(42), 10039-10043. [Link]

  • Nosik, P. S., et al. Synthesis of gem-Difluorocyclopropanes. ResearchGate, 2022 . [Link]

  • Halpern, M. Industrial Phase Transfer Catalysis. PTC Organics. [Link]

  • Taylor & Francis. Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]

  • Halpern, M. Industrial Phase-Transfer Catalysis. PTC Communications, Inc., 2007 . [Link]

  • Arnold, K., et al. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications, 2023 . [Link]

  • The Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube, 2023 . [Link]

  • Fedoryński, M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 25-40. [Link]

  • Ni, C., & Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2014 , 46(07), 842-863. [Link]

  • Dolbier, W. R. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 2005 , (12), 1556-1567. [Link]

  • Zhang, X. Transition-metal difluorocarbene complexes. Chemical Society Reviews, 2021 , 50(17), 9893-9905. [Link]

  • Wu, Y., et al. Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. Journal of the American Chemical Society, 2025 . [Link]

  • Douglas, J. J., et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. The Journal of Organic Chemistry, 2015 , 80(7), 3473-3482. [Link]

Sources

Navigating the Nuances of Acidity: A Technical Guide to the Stability of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. As a Senior Application Scientist, I've compiled this guide to address the critical stability concerns you may encounter when working with this versatile building block, particularly under acidic conditions. This resource is designed to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to anticipate challenges and optimize your experimental outcomes.

The gem-difluoro-substituted cyclopropane ring is a privileged motif in medicinal chemistry, offering unique conformational constraints and metabolic stability. However, the inherent ring strain of the cyclopropane, coupled with the strong electron-withdrawing nature of the fluorine atoms, can lead to unexpected reactivity in acidic environments. This guide will walk you through the potential degradation pathways, troubleshooting common issues, and provide protocols to assess the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable?

A: While the cyclopropane ring is strained, gem-difluorocyclopropanes are generally considered kinetically stable under a variety of synthetic conditions.[1] They can withstand reactions such as catalytic hydrogenolysis, reduction of esters with DIBAL-H, and even oxidation of vinyl groups to carboxylic acids with KMnO₄ without degradation of the cyclopropane ring.[1] However, their stability is significantly compromised under strong acidic conditions.

Q2: What is the primary concern when exposing this compound to acidic conditions?

A: The principal concern is the acid-catalyzed ring-opening of the cyclopropane. The presence of the gem-difluoro group enhances the susceptibility of the ring to cleavage. Strong acids can protonate the cyclopropane ring, leading to the formation of a fluorine-stabilized carbocation, which is an intermediate in the ring-opening process.[1]

Q3: Can the carboxylic acid group undergo decarboxylation under acidic conditions?

A: While decarboxylation is a potential reaction for carboxylic acids, it is generally not a facile process for simple carboxylic acids under acidic conditions without specific structural features, such as a β-keto group. For this compound, significant degradation via decarboxylation is less likely to be the primary degradation pathway compared to ring-opening, unless subjected to very harsh conditions (e.g., high temperatures in addition to strong acid).

Q4: Are there specific acids I should avoid?

A: Caution should be exercised when using strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid, trifluoroacetic acid) and Lewis acids. For instance, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes in the presence of a Lewis acid can lead to ring-opened products.[2] The choice of acid and the reaction conditions (temperature, concentration) will significantly influence the stability of the cyclopropane ring.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Low or no recovery of starting material after acidic workup. Acid-catalyzed ring-opening of the cyclopropane.1. Neutralize with care: Use a milder base (e.g., saturated sodium bicarbonate solution) and avoid excessive heat during neutralization. 2. Minimize contact time: Perform the acidic wash or treatment as quickly as possible and at a low temperature (0 °C to room temperature). 3. Consider alternative workup: If possible, use a non-acidic workup procedure.
Formation of unexpected, more polar byproducts. Ring-opening followed by reaction with nucleophiles (e.g., water) in the reaction mixture.1. Anhydrous conditions: Ensure your reaction is conducted under strictly anhydrous conditions if a strong acid is necessary. 2. Spectroscopic analysis: Characterize the byproducts using NMR and MS to confirm the ring-opened structure. The presence of a fluoroallyl moiety is a strong indicator of ring cleavage.[3]
Inconsistent reaction yields when using an acid catalyst. Variability in acid strength, concentration, or reaction temperature leading to competing degradation.1. Standardize acid source: Use a freshly opened or titrated acid solution to ensure consistent concentration. 2. Precise temperature control: Maintain a constant and monitored temperature throughout the reaction. Even small fluctuations can impact the rate of degradation. 3. Catalyst screening: If an acid catalyst is required, screen a panel of milder acids (e.g., pyridinium p-toluenesulfonate) to find a balance between reactivity and stability.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Acidic Conditions

This protocol provides a systematic approach to evaluate the stability of your compound in the presence of a model strong acid, trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Trifluoroacetic acid (TFA)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and the internal standard and dissolve in CDCl₃ to a known concentration (e.g., 10 mg/mL of the analyte).

  • Initial NMR spectrum (T=0): Acquire a ¹H and ¹⁹F NMR spectrum of the stock solution. Integrate the characteristic peaks of the analyte and the internal standard.

  • Acid treatment: To the NMR tube, add a specific molar equivalent of TFA (e.g., 1, 5, and 10 equivalents).

  • Time-course monitoring: Acquire NMR spectra at regular intervals (e.g., 1, 4, 8, and 24 hours) at a constant temperature.

  • Data analysis: Calculate the percentage of remaining starting material at each time point by comparing the integration of its characteristic peaks to the integration of the internal standard.

Data Presentation:

TFA Equivalents Time (hours) Remaining Starting Material (%) Appearance of New Peaks (¹H and ¹⁹F NMR)
11
4
8
24
51
4
8
24
101
4
8
24

Mechanistic Insights: The "Why" Behind the Instability

The instability of the 2,2-difluoro-1-phenylcyclopropane system in strong acid is rooted in the electronic properties of the strained ring and the substituents.

Acid-Catalyzed Ring-Opening

The generally accepted mechanism for acid-catalyzed ring-opening of gem-difluorocyclopropanes involves the following steps:

  • Protonation: The cyclopropane ring, which has some double-bond character, can be protonated by a strong acid. Protonation is most likely to occur at the carbon bearing the phenyl group, as this allows for the formation of a more stable benzylic carbocation.

  • Carbocation Formation: The protonated cyclopropane can then undergo C-C bond cleavage to form a fluorine-stabilized carbocation. The electron-withdrawing fluorine atoms can stabilize the adjacent positive charge through resonance.

  • Nucleophilic Attack: The resulting carbocation is highly electrophilic and can be trapped by any nucleophile present in the reaction mixture, such as water or the conjugate base of the acid, leading to the formation of a ring-opened product. Lewis acid-catalyzed ring-opening can also proceed through the formation of a fluoroallyl cation species.[3][4]

G cluster_0 Acid-Catalyzed Ring-Opening A Starting Material (2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid) B Protonation of Cyclopropane Ring A->B H+ C Fluorine-Stabilized Carbocation Intermediate B->C C-C Bond Cleavage D Nucleophilic Attack C->D Nu- E Ring-Opened Product D->E

Caption: Proposed mechanism for acid-catalyzed ring-opening.

Potential for Fischer Esterification

Under acidic conditions in the presence of an alcohol, the carboxylic acid functionality can undergo Fischer esterification to form the corresponding ester.[5] This is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

G cluster_1 Fischer Esterification Workflow Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Attack Nucleophilic Attack by Alcohol Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester Deprotonation->Product

Caption: Stepwise workflow of Fischer Esterification.

References

  • Fooks, C. J., et al. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2538–2582. [Link]

  • Zhang, X., et al. (2021). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Myers, A. G., et al. (2002). Decarboxylation. Master Organic Chemistry. [Link]

  • Dolbier, W. R., et al. (2006). Friedel−Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride: Unexpected Ring-Opening Chemistry. The Journal of Organic Chemistry, 71(25), 9473–9476. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • O'Donoghue, A. C., & Richard, J. P. (2005). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 127(32), 11542–11543. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids. [Link]

  • Wang, L., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. Organic Letters, 24(44), 8196–8200. [Link]

  • PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Propylcyclopropane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. [Link]

Sources

Technical Support Center: Overcoming Low Stereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with diastereoselectivity or enantioselectivity in their cyclopropanation reactions. The following resources combine fundamental principles with field-proven troubleshooting strategies to help you optimize your synthetic outcomes.

General Troubleshooting Guide

Low stereoselectivity is a common but solvable issue. The source of the problem can almost always be traced to one of three areas: the substrate, the catalyst system, or the reaction conditions. This guide will help you systematically diagnose and address the issue.

My cyclopropanation reaction is showing poor stereoselectivity. Where do I start?

Start with a systematic evaluation of the reaction parameters. Before making drastic changes, confirm the basics: reagent purity, inert atmosphere if required, and accurate temperature control. Once these are verified, use the following flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart start_node start_node decision_node decision_node process_node process_node io_node io_node start Low Stereoselectivity (dr or ee) check_substrate Step 1: Analyze Substrate start->check_substrate is_directing Directing group present? check_substrate->is_directing is_steric Sterically demanding substituents? is_directing->is_steric No solution_directing Modify reagent to match directing group (e.g., use EtZnCH₂I for allylic alcohols) is_directing->solution_directing Yes check_catalyst Step 2: Evaluate Catalyst System is_steric->check_catalyst No solution_steric Switch to a less bulky catalyst or a catalyst with a different binding pocket is_steric->solution_steric Yes is_ligand Ligand appropriate for substrate electronics? check_catalyst->is_ligand is_metal Metal precursor optimal? is_ligand->is_metal Yes solution_ligand Screen library of chiral ligands (e.g., BOX, Pybox, Salen, phosphines) is_ligand->solution_ligand No check_conditions Step 3: Optimize Conditions is_metal->check_conditions Yes solution_metal Screen different metal catalysts (Rh, Cu, Co, Fe) known for carbene transfer is_metal->solution_metal No is_temp Is temperature low enough? check_conditions->is_temp is_solvent Solvent optimized? is_temp->is_solvent Yes solution_temp Lower reaction temperature to increase energy difference between diastereomeric transition states is_temp->solution_temp No solution_solvent Screen solvents of varying polarity and coordinating ability (e.g., CH₂Cl₂, Toluene, Ether) is_solvent->solution_solvent No

Caption: Troubleshooting flowchart for low stereoselectivity.

Frequently Asked Questions (FAQs)

Section 1: Diastereoselectivity Issues
Q1: My reaction produces a nearly 1:1 mixture of diastereomers. What is the most common cause and how can I fix it?

A1: A low diastereomeric ratio (dr) typically indicates that the transition states leading to the two diastereomers are very close in energy. The facial selectivity of the carbene attack on the olefin is not being effectively controlled. The primary causes are either a lack of substrate-based stereocontrol or an ineffective catalyst system.

Causality & Troubleshooting Steps:

  • Substrate-Directing Groups: The most powerful tool for controlling diastereoselectivity is a directing group on the substrate, such as a hydroxyl or ether group at an allylic or homoallylic position.[1] These groups can coordinate to the cyclopropanating reagent (e.g., a zinc carbenoid in the Simmons-Smith reaction), delivering it to one face of the alkene.[1]

    • Action: If your substrate lacks a directing group, see if one can be temporarily installed. For allylic alcohols, the choice of reagent is critical. The classic Simmons-Smith reagent (Zn/Cu couple, CH₂I₂) can give modest ratios with E-alkenes, while the Furukawa reagent (Et₂Zn, CH₂I₂) often dramatically improves syn selectivity.[1]

  • Steric Hindrance: In the absence of directing groups, selectivity is governed by sterics. The cyclopropanating agent will approach from the less hindered face of the olefin.[1]

    • Action: Evaluate the steric environment around your double bond. If the two faces are sterically similar, substrate control will be poor. In this case, control must come from a chiral catalyst that creates its own biased steric environment.

  • Catalyst Choice (for Diazo Reactions): For transition-metal-catalyzed reactions (e.g., with diazoacetates), the catalyst's steric and electronic properties are paramount. Bulky ligands on the metal center can create a chiral pocket that forces the substrate to bind in a specific orientation, leading to high facial selectivity.

    • Action: If using a catalyst like Rh₂(OAc)₄, which has minimal steric bulk, consider switching to a chiral dirhodium catalyst with bulky ligands (e.g., Rh₂(S-PTAD)₄) or a different metal system known for high stereocontrol, such as chiral cobalt porphyrins.[2][3]

Q2: I am performing a Simmons-Smith cyclopropanation on an acyclic allylic alcohol and getting poor diastereoselectivity. Why?

A2: This is a classic problem where the choice of reagent and solvent is critical. While the hydroxyl group is an excellent director, its effectiveness depends on the nature of the zinc carbenoid and its ability to coordinate.

The Underlying Mechanism: The reaction proceeds through a "butterfly-type" transition state where the zinc atom coordinates to the hydroxyl group and delivers the CH₂ group to the proximal face of the double bond.[1] The stability of this transition state determines the selectivity.

Caption: Coordination of zinc carbenoid to an allylic alcohol.

Troubleshooting Table: Different zinc reagents can have a dramatic effect on diastereoselectivity, especially for more challenging (E)-olefins.[1]

Reagent SystemTypical SolventDiastereomeric Ratio (syn:anti) for (E)-3-Penten-2-olKey Insight
Zn/Cu, CH₂I₂ (Simmons-Smith)EtherLow to modest (<5:1)The classical reagent is often poorly selective for acyclic E-alkenes.[1]
Et₂Zn, CH₂I₂ (Furukawa)CH₂Cl₂High to excellent (>20:1)Furukawa's reagent (EtZnCH₂I) is more reactive and generally gives higher syn-selectivity.[1]
I₂CH₂, Sm(Hg)THFModest, favors anti isomerSamarium-based reagents can reverse the typical selectivity, favoring the anti product.[1]

Primary Recommendation: For low selectivity with an acyclic allylic alcohol, switch from the standard Zn/Cu couple to the Furukawa reagent (Et₂Zn/CH₂I₂) in a non-coordinating solvent like dichloromethane (CH₂Cl₂). The choice of solvent is crucial; using a coordinating solvent like ether with the Furukawa reagent can erode the selectivity significantly.[1]

Section 2: Enantioselectivity Issues
Q3: My asymmetric cyclopropanation is yielding a product with low enantiomeric excess (ee). What are the first parameters to check?

A3: Low enantiomeric excess in a catalytic asymmetric reaction points to an ineffective transfer of chirality from the catalyst to the product. This can be due to several factors: an inappropriate ligand, a non-optimal catalyst precursor, unfavorable reaction conditions, or a competing non-catalyzed background reaction.

Causality & Troubleshooting Steps:

  • Chiral Ligand/Catalyst: This is the most important factor. The ligand must create a well-defined, sterically constrained chiral environment around the metal center.

    • Action: Screen a panel of chiral ligands. For copper or rhodium-catalyzed reactions with diazo compounds, common successful ligand classes include bis(oxazolines) (BOX), pyridine bis(oxazolines) (Pybox), and chiral phosphines. For gold-catalyzed reactions, chiral phosphine ligands like (R)-DTBM-SEGPHOS have proven effective.[4][5] It is crucial that the ligand's electronic properties are matched to the substrate.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity.

    • Causality: The difference in the activation energies (ΔΔG‡) for the two enantiomeric transition states determines the ee. Lowering the temperature magnifies the effect of this energy difference, favoring the lower-energy pathway more significantly.

    • Action: Run the reaction at 0 °C, -20 °C, or even -78 °C. A significant improvement in ee upon cooling is a strong indicator that you are on the right path.[6]

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and its stability.

    • Action: Screen a range of solvents. Non-coordinating solvents like dichloromethane or toluene are often good starting points. Avoid highly coordinating solvents unless they are known to be beneficial for the specific catalytic system.

  • Background Reaction: Ensure that the reaction does not proceed without the chiral catalyst.

    • Action: Run a control reaction using the metal precursor without the chiral ligand. If a significant amount of racemic product forms, the background reaction is competing with your desired asymmetric pathway. You may need to use a more stable catalyst precursor or adjust conditions to disfavor the uncatalyzed route.

Q4: I am using an engineered enzyme (e.g., a myoglobin variant) for cyclopropanation, but the stereoselectivity is poor for my specific substrate.

A4: While engineered enzymes can be exceptionally selective, their performance is highly dependent on the substrate fitting perfectly into the tailored active site.[7] Poor selectivity suggests a mismatch between your substrate and the enzyme's chiral pocket.

Causality & Troubleshooting Steps:

  • Substrate Mismatch: The enzyme's active site is optimized for a particular class of substrates (e.g., vinylarenes).[8][9] If your substrate is significantly different (e.g., more sterically bulky, electronically dissimilar, or an aliphatic olefin), it may adopt multiple, non-productive binding poses in the active site, leading to poor stereocontrol.

  • Protein Engineering: The solution often lies in modifying the enzyme itself. Modern biocatalysis uses computational modeling and directed evolution to re-engineer the active site.

    • Action (If you have protein engineering capabilities):

      • Computational Modeling: Use Rosetta or similar software to model how your substrate docks into the active site. This can identify specific amino acid residues that are causing steric clashes or poor orbital alignment.[7]

      • Site-Directed Mutagenesis: Mutate key residues in the active site. For example, replacing a large amino acid (like histidine) with a smaller one (like valine) can open up the active site to accommodate bulkier substrates.[9][10]

      • Cofactor Modification: In some cases, the heme cofactor itself can be replaced with a non-native one to alter the electronic properties of the reactive iron-carbene intermediate, enabling reactions with challenging electron-deficient olefins.[8][11]

  • Reaction Conditions: Even for enzymatic reactions, conditions matter.

    • Action: Optimize pH, temperature, and co-solvent. Ensure the anaerobic and reducing conditions required for many carbene transferases are strictly maintained.

Experimental Protocols

Protocol 1: Screening of Chiral Ligands for Asymmetric Cyclopropanation

This protocol outlines a general procedure for the parallel screening of chiral ligands for a transition-metal-catalyzed cyclopropanation of an olefin with a diazo reagent.

Materials:

  • A set of 4-8 different chiral ligands (e.g., BOX, Pybox, SEGPHOS derivatives).

  • Metal precursor (e.g., Cu(OTf)₂, Rh₂(OAc)₄).

  • Olefin substrate and diazo reagent (e.g., ethyl diazoacetate).

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂).

  • Array of small reaction vials (e.g., 2 mL) with stir bars and septa.

  • Internal standard for GC/HPLC analysis.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the olefin substrate and the internal standard in the chosen solvent to ensure accurate dispensing.

  • Catalyst Pre-formation (in situ):

    • In each reaction vial, add the metal precursor (1-5 mol%).

    • Add the chiral ligand (1.1 equivalents relative to the metal).

    • Add solvent (e.g., 0.5 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The color may change, indicating coordination.

  • Reaction Setup:

    • Cool the array of vials to the desired reaction temperature (e.g., 0 °C).

    • Add the olefin substrate stock solution to each vial (1.0 equivalent).

  • Reaction Initiation:

    • Prepare a dilute solution of the diazo reagent (e.g., 1.2 equivalents) in the reaction solvent.

    • CRITICAL: Add the diazo reagent solution slowly over several hours using a syringe pump. A slow addition rate is essential to keep the concentration of the reactive metal-carbene low, minimizing side reactions and catalyst decomposition.

  • Quenching and Analysis:

    • Once the addition is complete, allow the reaction to stir for an additional hour.

    • Quench the reaction by opening it to the air and adding a small amount of silica gel.

    • Filter the mixture through a small plug of silica, washing with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude product by chiral GC or HPLC to determine the yield (vs. internal standard), diastereomeric ratio, and enantiomeric excess.

  • Evaluation: Compare the results from all ligands to identify the most promising candidate for further optimization.

References

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Green, A. P., et al. (2021). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Organogold chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • Guy, B., et al. (2020). Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes. ResearchGate. [Link]

  • Bajaj, P., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9636-9643. [Link]

  • Wang, Z., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]

  • Lico, A., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science, 13(25), 7543-7550. [Link]

  • Bordeaux, M., et al. (2015). Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. ACS Catalysis, 5(12), 7317-7323. [Link]

  • Bajaj, P., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. [Link]

  • Charette, A. B., & Molinaro, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175. [Link]

  • Doyle, M. P., et al. (1986). Stereoselectivity of catalytic cyclopropanation reactions. Catalyst dependence in reactions of ethyl diazoacetate with alkenes. Organometallics, 5(12), 2660-2663. [Link]

  • Walsh, P. J., et al. (2005). Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters. Journal of the American Chemical Society, 127(38), 13138-13139. [Link]

  • Coelho, P. S., et al. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. Nature Communications, 5, 5683. [Link]

  • Bonge, H. T., et al. (2006). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Angewandte Chemie International Edition, 45(40), 6701-6703. [Link]

  • Maxwell, J. L., et al. (1992). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Journal of the American Chemical Society, 114(17), 6956-6958. [Link]

  • Doyle, M. P. (1986). Stereoselectivity of catalytic cyclopropanation reactions. Catalyst dependence in reactions of ethyl diazoacetate with alkenes. Organometallics, 5(12), 2660-2663. [Link]

Sources

Troubleshooting guide for the synthesis of fluorinated cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Cyclopropanes

Welcome to the technical support center for the synthesis of fluorinated cyclopropanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable structural motifs into their work. Fluorinated cyclopropanes are of high interest in drug discovery due to the unique conformational constraints of the cyclopropyl ring and the beneficial pharmacokinetic properties imparted by fluorine atoms.[1][2][3] However, their synthesis can present unique challenges.

This document provides in-depth, experience-driven answers to common problems encountered in the lab. It is structured in a question-and-answer format to directly address the issues you may be facing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Reaction Yield and Conversion

Question 1: My gem-difluorocyclopropanation reaction has a very low yield or is not working at all. What are the common causes and how can I fix it?

Answer:

Low or no yield in a gem-difluorocyclopropanation is a frequent issue that can typically be traced back to one of three areas: the difluorocarbene precursor, the reaction conditions, or the stability of your alkene substrate.

A. Inactive or Inefficient Carbene Precursor:

The most common method for gem-difluorocyclopropanation is the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂).[4] The source of this highly reactive intermediate is critical.

  • Thermal Decomposition Reagents (e.g., Sodium Chlorodifluoroacetate, ClCF₂COONa): These reagents require high temperatures (often >180 °C) to decarboxylate and generate :CF₂.[5]

    • Troubleshooting:

      • Temperature Control: Ensure your reaction is reaching the necessary temperature. Use a high-boiling solvent like diglyme and verify the internal temperature of the reaction vessel.

      • Reagent Quality: ClCF₂COONa is notoriously hygroscopic.[5] Ensure it is rigorously dried before use, as water will quench the reaction. Store it in a desiccator.

      • Substrate Stability: Your starting alkene must be stable at these high temperatures. If it is not, you must switch to a milder carbene source.

  • Milder, Activated Reagents (e.g., (Bromodifluoromethyl)trimethylsilane, TMSCF₂Br): This is a highly versatile and popular reagent that generates :CF₂ under much milder conditions, often at room temperature or with gentle heating, upon activation with a nucleophilic catalyst like a halide salt (NaI, KF) or HMPA.[6][7]

    • Troubleshooting:

      • Activator Choice & Quality: Ensure your activator is soluble and active. For fluoride sources like KF, consider using spray-dried potassium fluoride or adding a phase-transfer catalyst (e.g., 18-crown-6) to improve solubility.

      • Reagent Purity: TMSCF₂Br should be a clear liquid.[8] If it has degraded, it may be less effective. It is best stored at low temperatures.[8]

      • Solvent Choice: Aprotic polar solvents like THF, DME, or acetonitrile are generally effective. Avoid protic solvents which will react with the intermediates.

B. Unreactive Alkene Substrate:

Difluorocarbene is an electrophilic carbene.[5] Therefore, it reacts fastest with electron-rich alkenes.

  • Troubleshooting:

    • Assess Electronic Character: If your alkene is substituted with electron-withdrawing groups (e.g., acrylates, α,β-unsaturated ketones), the reaction will be sluggish.[9][10]

    • Force the Reaction: For electron-deficient alkenes, you may need to use a more reactive carbene source (like those generated at high temperatures) or use a significant excess of the carbene precursor. Dolbier's reagent (TFDA), for example, has shown success with electron-poor substrates like n-butyl acrylate.[10][11]

    • Change Strategy: Consider alternative synthetic routes if your alkene is particularly deactivated.

C. Side Reactions and Decomposition:

  • Troubleshooting:

    • Monitor Reaction Closely: Use TLC or GC-MS to monitor the consumption of your starting material. If it is being consumed but no product is forming, decomposition is likely.

    • Lower the Temperature: If using a thermally generated carbene, try to find the minimum temperature required for reaction to minimize substrate decomposition.

    • Degas Solvents: Ensure solvents are properly degassed to remove oxygen, which can lead to unwanted side reactions.

Section 2: Controlling Stereoselectivity

Question 2: I am getting a mixture of diastereomers in my monofluorocyclopropanation. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity is a significant challenge, especially when creating multiple stereocenters. The outcome is governed by the steric and electronic interactions in the transition state of the cyclopropanation.

A. Substrate-Controlled Diastereoselectivity:

The inherent structure of your substrate is the first and most important factor.

  • Allylic Alcohols (Simmons-Smith Type Reactions): For the synthesis of monofluorocyclopropanes from fluoro-substituted allylic alcohols, the hydroxyl group can act as a directing group. In Simmons-Smith reactions, the zinc carbenoid coordinates to the oxygen, delivering the cyclopropane from the same face.[12][13]

    • Protocol Insight: Ensure you are using a true Simmons-Smith reagent (e.g., Et₂Zn/CH₂I₂ or Zn-Cu couple/CH₂I₂). The pre-coordination is key to the directing effect.

  • Bulky Substituents: Large steric groups on your alkene will effectively block one face of the double bond, forcing the incoming carbene to attack from the less hindered side.[14] This is one of the most reliable strategies for achieving high diastereoselectivity.[14]

  • A-values and Conformational Lock: Analyze the conformational preferences of your substrate. Substituents will occupy equatorial positions in chair-like transition states, which can be used to predict the facial selectivity of the cyclopropanation.

B. Reagent-Controlled Diastereoselectivity:

The choice of cyclopropanating agent and catalyst can override the substrate's inherent preferences.

  • Chiral Catalysts: For enantioselective and diastereoselective synthesis, the use of a chiral catalyst is state-of-the-art. Rhodium(II) and Copper(I) complexes with chiral ligands are commonly used to cyclopropanate alkenes with diazo compounds.[15][16] The catalyst creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to a highly controlled stereochemical outcome.[15][16]

  • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have recently emerged as powerful tools for achieving exceptional diastereo- and enantioselectivity in fluorocyclopropanations that are difficult to achieve with traditional chemocatalysts.[1][17]

C. Mechanistic Considerations:

  • Corey-Chaykovsky Reaction: When using sulfur ylides for cyclopropanation, the reaction is often highly stereoselective. The selectivity is dictated by the approach of the ylide to the Michael acceptor.[18]

The flowchart below outlines a decision-making process for tackling poor stereoselectivity.

G start Poor Diastereoselectivity Observed q1 Does the substrate have a directing group (e.g., -OH)? start->q1 a1_yes Use a coordinating reagent (e.g., Simmons-Smith, Et₂Zn/CH₂I₂). q1->a1_yes Yes a1_no Substrate lacks directing functionality. q1->a1_no No q2 Is one face of the alkene sterically hindered? a1_no->q2 a2_yes Steric hindrance is the primary control element. Reaction should be selective. If not, re-evaluate transition state model. q2->a2_yes Yes a2_no Substrate is sterically unbiased. q2->a2_no No q3 Is an enantiomerically pure product required? a2_no->q3 a3_yes Employ a chiral catalyst system (e.g., Rh₂(OAc)₄ with chiral ligand) or a biocatalyst. q3->a3_yes Yes a3_no Focus on diastereocontrol only. q3->a3_no No end Optimize reaction conditions (solvent, temp) to enhance kinetic vs. thermodynamic control. a3_yes->end a3_no->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Section 3: Product Instability and Side Reactions

Question 3: My desired fluorinated cyclopropane seems to be decomposing, or I am isolating unexpected ring-opened products. Why is this happening?

Answer:

While cyclopropanes are generally stable, the presence of fluorine atoms can significantly alter their reactivity, making them susceptible to decomposition or rearrangement under certain conditions.

A. Electronic Effects of Fluorine:

  • Ring Strain and C-F Bonds: The gem-difluorocyclopropane motif, while stabilized by certain electronic effects, still possesses significant ring strain.[19] The powerful electron-withdrawing nature of the fluorine atoms can polarize the adjacent C-C bonds.

  • Carbocation Destabilization: The gem-difluoro group strongly destabilizes any adjacent carbocation that might form during a reaction. This can lead to unexpected rearrangement pathways to avoid such intermediates.[9]

B. Common Decomposition Pathways:

  • Lewis Acid-Catalyzed Ring Opening: Trace amounts of Lewis acids (e.g., from metal catalysts, or acidic impurities in solvents or on silica gel) can coordinate to the fluorine atoms and trigger ring-opening.

    • Troubleshooting:

      • Purification: When performing chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine).

      • Quenching: Ensure your reaction workup effectively removes all acidic or metallic residues. A mild aqueous wash (e.g., with NaHCO₃ or NH₄Cl) is often sufficient.

  • Base-Mediated Elimination: Products with acidic protons, such as β-fluoroamides or esters, can be particularly sensitive to elimination reactions in the presence of base, leading to the formation of α,β-unsaturated products.[20]

    • Troubleshooting:

      • Use Non-Nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge).

      • Avoid Strong Bases in Workup: Use very mild conditions for extraction and purification.

C. Thermal Instability:

  • As mentioned previously, some fluorinated cyclopropanes may not be stable to the high temperatures required for certain carbene generation methods. If you suspect thermal decomposition, switching to a milder protocol (e.g., TMSCF₂Br) is the best solution.

The following diagram illustrates the general susceptibility of a gem-difluorocyclopropane to ring-opening.

Caption: Ring-opening of gem-difluorocyclopropanes.

Key Experimental Protocols

Protocol 1: General Procedure for gem-Difluorocyclopropanation using TMSCF₂Br

This protocol is adapted for general use with electron-rich alkenes.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and anhydrous solvent (e.g., THF, ~0.2 M).

  • Reagent Addition: Add the activator, sodium iodide (NaI, 2.0 equiv).

  • Carbene Precursor: Add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterTypical ValueRationale
Alkene 1.0 equivLimiting reagent.
TMSCF₂Br 1.5 - 2.0 equivEnsures complete conversion of the alkene.
Activator (NaI) 1.5 - 2.0 equivCatalyzes the decomposition of TMSCF₂Br to :CF₂.
Solvent Anhydrous THF, DMEAprotic polar solvent is required.
Temperature 25 - 60 °CMild conditions preserve sensitive functional groups.

References

  • Mondal, S., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. [Link]

  • Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Synfacts. [Link]

  • Wang, F., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • David, E., et al. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry. [Link]

  • Pflimlin, V., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Fasan, R., et al. (2023). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. [Link]

  • Balashova, E., et al. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Molecular Structure. [Link]

  • Pannecoucke, X., et al. (2018). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Zhu, Y., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Barabe, F., et al. (2023). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. ACS Catalysis. [Link]

  • Kumar, A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2011). Diastereoselectivity control in formal nucleophilic substitution of bromocyclopropanes with oxygen. The Journal of Organic Chemistry. [Link]

  • O'Brien, P., et al. (2023). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. [Link]

  • Beier, P., et al. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Bolte, M., et al. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Spiroazabicyclo[2.n]alkanes by Rhodium-Catalyzed Cyclopropanations. ChemRxiv. [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Hu, J., et al. (2025). (Bromodifluoromethyl)trimethylsilane. ResearchGate. [Link]

  • Fructos, M. R., et al. (2020). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]

  • Alcázar, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Dolbier, W. R. Jr., et al. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes. Organic Letters. [Link]

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Technical Support Center: Enhancing the Reactivity of Difluorocarbene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups into their molecules. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The information herein is grounded in established literature to ensure scientific integrity and reliability.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during difluorocarbene reactions. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted starting material.

Possible Cause 1: Inefficient Generation of Difluorocarbene.

The generation of difluorocarbene (:CF2) is the crucial first step. The reactivity of the precursor is highly dependent on the reaction conditions.

  • For TMSCF₃ (Ruppert-Prakash Reagent): This reagent requires a nucleophilic initiator, typically a fluoride source, to generate the trifluoromethyl anion, which then releases difluorocarbene.[1][2]

    • Troubleshooting Steps:

      • Verify the activity of the fluoride source: Anhydrous fluoride sources like TBAF, CsF, or KF are essential.[2] Ensure your fluoride source is not hydrated, as water can inhibit the reaction. Consider using freshly opened or properly stored reagents.

      • Increase initiator concentration: A catalytic amount of the fluoride source is typically sufficient, but for sluggish reactions, a slight increase in the initiator concentration may be beneficial.

      • Solvent choice: Aprotic polar solvents like DMF or THF are generally preferred for these reactions.

  • For TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate): TFDA can generate difluorocarbene under neutral conditions, often initiated by a catalytic amount of fluoride or a Lewis base.[3][4]

    • Troubleshooting Steps:

      • Check initiator: If using a fluoride initiator, ensure its quality as mentioned for TMSCF₃.

      • Temperature: While some TFDA reactions proceed at room temperature, gentle heating might be necessary to facilitate carbene generation.

  • For Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This precursor generates difluorocarbene via thermal decarboxylation.

    • Troubleshooting Steps:

      • Ensure sufficient temperature: High temperatures are often required for efficient decarboxylation. If the reaction is sluggish, a gradual increase in temperature might be necessary.

      • Monitor for CO₂ evolution: The release of CO₂ is an indicator of difluorocarbene generation.

Possible Cause 2: Insufficient Nucleophilicity of the Substrate.

Difluorocarbene is an electrophilic species and reacts more readily with electron-rich substrates.

  • Troubleshooting Steps:

    • For O-H, S-H, and N-H difluoromethylation: The reaction often proceeds via the corresponding anion (phenoxide, thiolate, etc.). Ensure you are using a suitable base to deprotonate your substrate. The choice of base is critical and should be compatible with the difluorocarbene precursor. For example, with phenols, a base like K₂CO₃ is often effective.

    • For reactions with alkenes (gem-difluorocyclopropanation): Electron-rich alkenes react more readily. If you are working with an electron-deficient alkene, you may need to use more forcing conditions (higher temperature, longer reaction time).

Possible Cause 3: Competing Side Reactions.

Difluorocarbene can react with other components in the reaction mixture, including the solvent or the base.

  • Troubleshooting Steps:

    • Choice of base: The base used to deprotonate the substrate can sometimes compete for the difluorocarbene. Using a sterically hindered base might minimize this side reaction.

    • Slow addition of the precursor: Adding the difluorocarbene precursor slowly to the reaction mixture can help maintain a low concentration of the carbene, favoring the reaction with the substrate over side reactions.

Issue 2: Formation of Undesired Side Products

Your reaction is proceeding, but you are observing significant formation of byproducts.

Possible Cause 1: Dimerization of Difluorocarbene.

Difluorocarbene can dimerize to form tetrafluoroethylene (TFE). This is more likely to occur at higher concentrations of the carbene.[5]

  • Troubleshooting Steps:

    • Slow addition: As mentioned previously, the slow addition of the precursor is a key strategy to minimize dimerization.

    • Lower temperature: Running the reaction at a lower temperature can reduce the rate of dimerization.

Possible Cause 2: Reaction with Solvent or Reagents.

  • Troubleshooting Steps:

    • Solvent selection: Ensure your solvent is inert under the reaction conditions. Protic solvents are generally avoided unless they are part of the reaction mechanism.

    • Reagent compatibility: Verify that all reagents in your reaction mixture are compatible with each other and with the difluorocarbene.

Possible Cause 3: For Ambident Nucleophiles, Poor Selectivity (e.g., N- vs. O-difluoromethylation).

Amides and related compounds can undergo difluoromethylation on either the nitrogen or the oxygen atom.

  • Troubleshooting Steps:

    • Reaction conditions: The selectivity can often be influenced by the reaction conditions. For example, basic conditions may favor a mixture of N- and O-difluoromethylation, while neutral or weakly basic conditions might favor O-difluoromethylation.

    • Choice of precursor: Different difluorocarbene precursors can exhibit different selectivities under various conditions. It may be worthwhile to screen different precursors.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which difluorocarbene precursor should I choose for my reaction?

The choice of precursor depends on several factors, including the nature of your substrate, the desired reaction conditions, and safety considerations.

PrecursorCommon NameActivationTypical ApplicationsKey Considerations
TMSCF₃ Ruppert-Prakash ReagentNucleophilic initiator (e.g., F⁻)Trifluoromethylation, DifluoromethylationVersatile and widely used.[2][6][7] Requires anhydrous conditions.
TFDA Catalytic F⁻ or Lewis baseDifluoromethylation, gem-difluorocyclopropanationCan be used under neutral conditions.[3]
ClCF₂CO₂Na Thermal decarboxylationO-difluoromethylation of phenolsRequires high temperatures. CO₂ evolution needs to be managed on a large scale.
CHF₃ FluoroformStrong base (e.g., KOH)Difluoromethylation of phenols and thiophenolsInexpensive and non-ozone-depleting.[8] Requires careful handling of a gaseous reagent.

Q2: How can I improve the safety of my large-scale difluorocarbene reaction?

Scaling up reactions involving difluorocarbene requires careful consideration of safety, particularly regarding gas evolution and potential exotherms.

  • For reactions generating CO₂ (e.g., from ClCF₂CO₂Na): Ensure the reaction vessel is equipped with adequate pressure relief and that the off-gassing is properly vented. Controlling the rate of CO₂ evolution is a critical safety parameter.

  • Exothermicity: The generation of difluorocarbene and its subsequent reaction can be exothermic. Monitor the internal temperature of the reaction and have a cooling system in place.

  • Slow Addition: Adding the precursor or initiator portion-wise or via a syringe pump can help control the reaction rate and temperature.

Q3: What is the mechanism of difluorocarbene generation from TMSCF₃?

The generation of difluorocarbene from TMSCF₃ is initiated by a nucleophile, typically a fluoride ion. The fluoride attacks the silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), which is unstable and rapidly eliminates a fluoride ion to generate difluorocarbene (:CF₂).

G TMSCF3 TMSCF₃ Intermediate [TMS(F)CF₃]⁻ TMSCF3->Intermediate + F⁻ F_minus F⁻ TMSF TMSF Intermediate->TMSF - CF₃⁻ CF3_minus CF₃⁻ CF2 :CF₂ CF3_minus->CF2 - F⁻ F_minus2 F⁻

Caption: Generation of difluorocarbene from TMSCF₃.

Q4: Can transition metals be used to modulate the reactivity of difluorocarbene?

Yes, transition metals can form metal-difluorocarbene complexes, which can exhibit different reactivity compared to free difluorocarbene. This is an active area of research and can provide alternative pathways for difluorocarbene transfer reactions, potentially with enhanced selectivity. For instance, copper-difluorocarbene species have been proposed in cross-coupling reactions.[5]

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation of a Phenol using TMSCF₃

This protocol describes a general method for the difluoromethylation of a phenolic substrate using the Ruppert-Prakash reagent.

Materials:

  • Phenolic substrate

  • TMSCF₃ (Ruppert-Prakash Reagent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenolic substrate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSCF₃ (1.5 equiv) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start add_reagents Add phenol and K₂CO₃ to anhydrous DMF under inert atmosphere start->add_reagents cool Cool to 0 °C add_reagents->cool add_tmscf3 Slowly add TMSCF₃ cool->add_tmscf3 react Warm to RT and stir for 12-24h add_tmscf3->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for O-difluoromethylation of phenols.

Protocol 2: gem-Difluorocyclopropanation of an Alkene using TFDA

This protocol provides a general method for the [2+1] cycloaddition of difluorocarbene with an alkene.

Materials:

  • Alkene substrate

  • TFDA

  • Cesium fluoride (CsF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous CsF (0.1 equiv).

  • Add anhydrous acetonitrile.

  • Add TFDA (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours at room temperature or with gentle heating (e.g., 40-60 °C) if necessary. Monitor the reaction by GC-MS.

  • Once the reaction is complete, filter off the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired gem-difluorocyclopropane.

References

  • Prakash, G. K. S., & Yudin, A. K. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8868–8873. [Link]

  • Zhou, W., et al. (2021). Transition-metal difluorocarbene complexes. Chemical Communications, 57(75), 9494-9506. [Link]

  • Ma, J.-A. (2016). Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. ResearchGate. [Link]

  • Ichikawa, J. (2010). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 46(29), 5259-5270. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 139(46), 16615–16624. [Link]

  • Xiao, J. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6094–6097. [Link]

  • Prakash, G. K. S. (2007). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(6), 765–781. [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(6), 765–781. [Link]

  • Song, Q., et al. (2021). Plausible mechanism Possible reaction mechanism of difluorocarbene... ResearchGate. [Link]

  • Wang, F., et al. (2023). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. Journal of the American Chemical Society, 145(43), 23549–23559. [Link]

  • Prakash, G. K. S., et al. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 70(14), 5597–5602. [Link]

  • Prakash, G. K. S., et al. (2003). Reactions of TFDA with Ketones. Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers. The Journal of Organic Chemistry, 68(11), 4457–4460. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with difluorocyclopropanation reactions. As a key structural motif in modern pharmaceuticals, understanding the nuances of its synthesis is critical. One of the most influential, yet frequently overlooked, parameters is the choice of solvent.

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and unlock the full potential of your synthesis. We will explore the causal relationships between solvent properties and reaction outcomes, providing you with the knowledge to troubleshoot effectively and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of the solvent in the synthesis of this compound?

A1: The solvent is not merely an inert medium; it is an active participant that influences multiple facets of the reaction. Its primary roles include:

  • Reagent Solubility: Ensuring all reactants, including the starting alkene (e.g., an ester of 1-phenylcyclopropane-1-carboxylic acid), the difluorocarbene precursor, and any catalysts or initiators, are sufficiently dissolved to allow for efficient reaction kinetics.

  • Reaction Temperature Control: The boiling point of the solvent dictates the maximum temperature achievable at atmospheric pressure, which is crucial for methods requiring thermal decomposition of the carbene precursor.[1][2]

  • Stabilization of Intermediates: The polarity and coordinating ability of the solvent can stabilize reactive intermediates, such as the difluorocarbene itself or charged intermediates in the carbene generation step.

  • Phase-Transfer Catalysis (PTC) Efficiency: In biphasic systems (e.g., using NaOH/KOH), the organic solvent's properties determine the efficiency of transferring the reactive species from the aqueous or solid phase into the organic phase where the reaction occurs.[1][3]

Q2: How does solvent polarity impact the generation and reactivity of difluorocarbene?

A2: Solvent polarity has a profound effect on both the generation and stability of difluorocarbene (:CF₂).

  • Carbene Generation: For precursors that generate a charged intermediate, such as the decomposition of sodium chlorodifluoroacetate (ClCF₂COONa), a polar aprotic solvent like diglyme or triglyme is often required to facilitate the decarboxylation step at high temperatures.[1] In contrast, methods using neutral precursors like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) can proceed in less polar solvents like THF.[1][4]

  • Carbene Reactivity: Difluorocarbene is an electrophilic species.[1] While solvent effects on the carbene's intrinsic reactivity are complex, the solvent's ability to solvate the starting alkene and the transition state of the cyclopropanation step is critical. A solvent that effectively solvates the reactants without strongly coordinating to the carbene is ideal. Non-polar solvents like xylene or toluene are sometimes favored for certain precursors because they minimize unwanted side reactions.[3][5]

Q3: Are there "green" or more environmentally friendly solvent alternatives for this synthesis?

A3: Yes, the field is moving towards more sustainable practices. Traditional high-boiling point solvents like diglyme or triglyme can be difficult to remove and have associated health risks.[2] Recent advancements have focused on methods that allow for the use of lower-boiling point, more easily removable solvents.

One significant development is the use of microwave-assisted synthesis, which can dramatically shorten reaction times and allows for the use of solvents like THF, which are considered more environmentally benign than higher-boiling glycol ethers.[2] Continuous flow chemistry also offers a greener alternative by minimizing solvent volume and improving safety and control, often utilizing solvents like THF.[4]

Troubleshooting Guide

Q1: My reaction yield is consistently low. Could the solvent be the problem?

A1: Absolutely. Low yield is one of the most common issues directly linked to solvent choice. Here’s a troubleshooting workflow:

  • Check Solubility: Are all your reagents fully dissolved at the reaction temperature? If you observe solid material, you may need a more effective solvent or a co-solvent system.

  • Match Solvent to Precursor: Ensure your solvent is compatible with your difluorocarbene precursor.

    • For Sodium Chlorodifluoroacetate (ClCF₂COONa): This method traditionally requires high temperatures (180-190 °C) for thermal decomposition.[1] High-boiling, polar aprotic solvents like diglyme or triglyme are standard. Using a lower-boiling solvent like THF will be ineffective unless you are using microwave irradiation to reach the required temperature.[2]

    • For TMSCF₃ (Ruppert-Prakash Reagent): This reagent is activated by a nucleophilic initiator (e.g., NaI). The reaction is often performed in moderately polar aprotic solvents like THF at temperatures around 65-70 °C.[1][4] Using a non-polar solvent might slow down the initiation step.

    • For TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate): This highly efficient reagent can be used in a variety of solvents. Optimization studies have shown that toluene is often optimal for less reactive substrates, while sometimes a minimal amount of solvent is best.[5]

  • Consider Water Contamination: Many difluorocarbene precursors are sensitive to moisture. Ensure you are using anhydrous solvents, especially for reagents like TMSCF₃. Water can quench reactive intermediates, leading to significantly lower yields.

Q2: I'm observing significant side-product formation. How can solvent choice help mitigate this?

A2: Side-product formation is often a result of the high reactivity of the carbene or its precursors. The solvent can play a crucial role in directing the reaction towards the desired product.

  • Problem: Hydrolysis of Intermediates: In phase-transfer catalysis (PTC) systems using aqueous base, the intermediate chlorodifluoromethyl anion can be hydrolyzed if it remains in the interfacial region for too long.[1][3]

    • Solution: The choice of organic solvent and phase-transfer catalyst is key. A solvent like dioxane has been used, but yields can be low.[1][3] The goal is to efficiently move the anion into the organic phase. Sometimes, a biphasic system with a non-polar organic solvent like toluene is used with a suitable catalyst to minimize the time the intermediate spends in the aqueous environment.

  • Problem: Ring-Opening of the Product: The difluorocyclopropane ring can be unstable under certain conditions and may undergo ring-opening reactions.[6][7]

    • Solution: This is often influenced by temperature and the presence of nucleophiles or Lewis acids in the workup. While the primary reaction solvent has less of an impact here, ensure that the solvents used during workup and purification are neutral and that the process is performed at a moderate temperature.

Q3: My reaction is very slow or fails to initiate. What solvent-related factors should I consider?

A3: Failure to initiate is typically related to either temperature or the activation of the carbene precursor.

  • Insufficient Temperature: For thermally decomposed precursors like ClCF₂COONa, the solvent's boiling point is a hard limit on the reaction temperature. If you are using a solvent that boils below the required decomposition temperature, the reaction will not proceed.[1]

  • Poor Initiator Solubility/Activity: For systems like TMSCF₃/NaI, the initiator (NaI) must have some solubility in the reaction medium to function. While NaI is not highly soluble in THF, a sufficient amount dissolves to initiate the reaction. If you were to use a completely non-polar solvent like hexane, the initiation would likely fail.

  • High Dilution: Running the reaction at a very high dilution can slow down the rate of reaction. For some precursors, such as TFDA and MDFA, using a minimal amount of solvent is recommended to keep concentrations high.[1][5]

Data Summary: Solvent Selection for Difluorocyclopropanation

The following table summarizes common solvents and their applicability based on the chosen difluorocarbene precursor.

SolventBoiling Point (°C)PolarityRecommended Precursor(s)Key Considerations
Diglyme 162Polar AproticClCF₂COONa, BrCF₂COONaTraditional choice for high-temp reactions; difficult to remove.[1]
Triglyme 216Polar AproticClCF₂COONaUsed for very high temperature requirements.[1]
Tetrahydrofuran (THF) 66Polar AproticTMSCF₃, ClCF₂COONa (MW)Excellent for moderate temperatures; ideal for microwave-assisted and flow chemistry methods.[2][4][8]
Toluene 111Non-PolarTFDAGood for some electron-deficient substrates; higher boiling point than THF.[5]
Dioxane 101Moderately PolarUsed in some PTC systemsCan be effective but may lead to lower yields in certain PTC setups.[1][3]
Xylene ~140Non-PolarPDFAA non-polar, higher-boiling alternative to toluene.[3]

Visualizing the Workflow

Decision-Making Flowchart for Solvent Selection

This diagram illustrates a logical pathway for selecting an appropriate solvent based on your chosen synthetic method.

Solvent_Selection cluster_precursor Difluorocarbene Precursor cluster_method Reaction Conditions cluster_solvent Solvent Choice precursor Choose Precursor temp High Temp (>150°C)? precursor->temp ClCF2COONa mw Microwave? precursor->mw ClCF2COONa ptc Phase Transfer? precursor->ptc CHCIF2/Base initiator Nucleophilic Initiator? precursor->initiator TMSCF3 / TFDA temp->mw No diglyme Diglyme / Triglyme temp->diglyme Yes thf THF mw->thf Yes dioxane Dioxane ptc->dioxane Yes initiator->thf e.g., TMSCF3 toluene Toluene / Xylene initiator->toluene e.g., TFDA

Caption: Solvent selection based on carbene precursor.

Generalized Experimental Workflow

This diagram outlines the key stages of the synthesis, highlighting where solvent interactions are critical.

Workflow A 1. Reagent Prep (Anhydrous Solvent) B 2. Reaction Setup (Solvent defines T, kinetics) A->B C 3. Reaction Monitoring (TLC, GC/MS) B->C D 4. Workup (Quenching, Extraction Solvent) C->D E 5. Purification (Chromatography Solvents) D->E F Final Product E->F

Caption: Key stages of the difluorocyclopropanation synthesis.

Experimental Protocol: Synthesis via TMSCF₃ and NaI in THF

This protocol is a representative example for the synthesis of a this compound ester, adapted from principles described in the literature.[1][4]

Materials:

  • Ester of 1-phenylcyclopropane-1-carboxylic acid (1.0 eq)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq)

  • Sodium Iodide (NaI) (0.15 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the starting ester (1.0 eq) and sodium iodide (0.15 eq).

  • Solvent Addition: Add anhydrous THF via syringe. The volume should be sufficient to dissolve the starting materials, typically aiming for a 0.2-0.5 M concentration. Causality Note: Anhydrous THF is critical to prevent quenching of the reactive intermediates. Its polarity is sufficient to dissolve the NaI initiator and stabilize the transition state.

  • Reagent Addition: Add TMSCF₃ (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66-70 °C) under a nitrogen atmosphere. Causality Note: The boiling point of THF provides a controlled and moderate reaction temperature, which is optimal for this method, balancing reaction rate with the stability of the product.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

References

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. (2022-09-26). [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. [Link]

  • An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. [Link]

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. (2023-10-18). [Link]

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - RSC Publishing. (2021-11-08). [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024-10-03). [Link]

  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google P
  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024-04-09). [Link]

  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • Synthesis of gem-difluorocyclopropanes in a phase-transfer catalysed system. [Link]

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Validation & Comparative

A Comparative Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid and Other Cyclopropane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Cyclopropane Scaffold

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a uniquely powerful scaffold.[1][2] Its rigid, three-membered carbocyclic structure imparts a defined conformation upon molecules, a desirable trait for optimizing interactions with biological targets.[3] The inherent strain and enhanced π-character of its C-C bonds give it electronic properties distinct from other cycloalkanes, often mimicking a carbon-carbon double bond.[3][4] These features have led to the incorporation of cyclopropane moieties into numerous FDA-approved drugs, where they contribute to enhanced potency, increased metabolic stability, and improved permeability.[4][5][6]

This guide delves into a specific, high-interest derivative: 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid . We will explore how the strategic introduction of a gem-difluoro group fundamentally alters the properties of the parent phenylcyclopropane carboxylic acid structure. Through objective comparison with other key cyclopropane derivatives and supported by experimental data, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to effectively leverage this unique chemical entity in their programs.

The-Spotlight-Molecule: this compound

The structure of this compound is a masterclass in chemical design. It combines the conformational rigidity of the cyclopropane ring with the potent electronic effects of two fluorine atoms. The gem-difluoro substitution at the C2 position dramatically influences the molecule's physicochemical and biological properties.

Key Structural Attributes and Their Consequences:

  • Electron-Withdrawing Power: Fluorine's extreme electronegativity creates a strong inductive effect, pulling electron density away from the cyclopropane ring and, crucially, the adjacent carboxylic acid. This stabilizes the carboxylate anion upon deprotonation, significantly increasing the compound's acidity (i.e., lowering its pKa) compared to its non-fluorinated counterpart.[7]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms on the same carbon effectively shields that position from metabolic attack, particularly oxidative processes mediated by cytochrome P450 enzymes. This can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[8]

  • Modulated Reactivity: The presence of the gem-difluoro group heightens the reactivity of the cyclopropane ring, making it more susceptible to nucleophilic attack and potential ring-opening reactions under specific physiological conditions.[9] This feature makes it a versatile intermediate for creating more complex molecules.[9]

  • Bioisosterism and Binding: The difluoromethylene (CF2) group can act as a bioisostere for other functionalities, such as a carbonyl group or an ether oxygen, allowing it to engage in unique hydrogen bonding and polar interactions within a target's binding site.[10]

Comparative Analysis: Performance vs. Alternatives

The true value of this compound is best understood through direct comparison with other cyclopropane derivatives.

Head-to-Head: The Impact of Fluorination

The most direct comparison is with its non-fluorinated parent, 1-Phenylcyclopropane-1-carboxylic acid .

  • Acidity: The most dramatic difference lies in acidity. The electron-withdrawing nature of the two fluorine atoms in the difluoro-derivative significantly lowers the pKa of the carboxylic acid, making it a stronger acid.[7] This can have profound implications for a drug's solubility, membrane permeability, and binding interactions.

  • Biological Activity: While both scaffolds are found in biologically active compounds, the fluorine atoms can fine-tune interactions.[11][12] For example, in the design of serotonin 2C (5-HT2C) receptor agonists, fluorinated cyclopropane moieties have been shown to enhance binding and selectivity.[10] The increased acidity can also lead to stronger salt-bridge interactions with basic residues in an enzyme's active site.

  • Metabolic Stability: The C-H bonds on the cyclopropane ring of the non-fluorinated analog are potential sites of metabolism. The difluoro-derivative is inherently more stable at this position, potentially leading to a longer biological half-life.

Comparison with Other Key Cyclopropane Derivatives
DerivativeKey Features & PropertiesTypical Applications & Performance
This compound Strong inductive effect from CF2 group; increased acidity; metabolically robust; acts as a versatile building block and potential enzyme inhibitor.[9]Medicinal chemistry (enzyme inhibition, receptor binding), materials science.[9]
1-Phenylcyclopropane-1-carboxylic acid Parent non-fluorinated structure; less acidic; conformationally rigid scaffold.[13][14]Building block for anti-inflammatory, anti-depressive, and antitumor agents.[11]
(1R,2S)-2-Phenylcyclopropane-1-carboxylic acid (Tranylcypromine analog) Amine instead of carboxylic acid; known monoamine oxidase (MAO) inhibitor.[5]Antidepressant drug. The specific stereochemistry is crucial for activity.[15]
1-Aminocyclopropane-1-carboxylic acid (ACC) Contains a primary amine; serves as the biosynthetic precursor to ethylene in plants.[3][16]Plant biology research, development of ethylene biosynthesis regulators.[16]
Cyclopropane-1,1-dicarboxylic acid Two carboxylic acid groups, leading to high acidity; used in synthesis via decarboxylation.[17]Synthetic intermediate for creating monosubstituted cyclopropane carboxylic acids.[17]
2,2-Dimethylcyclopropane carboxylic acid Contains gem-dimethyl group; a key intermediate for the synthesis of Cilastatin.[18]Pharmaceutical intermediate for Cilastatin, an inhibitor of dehydropeptidase-I.[18]

Experimental Data Summary

The following table summarizes key physicochemical properties, highlighting the significant impact of fluorination.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)XLogP3 (Predicted)
This compound C₁₀H₈F₂O₂198.17~2.5 - 3.01.9
1-Phenylcyclopropane-1-carboxylic acid C₁₀H₁₀O₂162.18[13]~4.5 - 5.01.7[14]

Note: pKa and XLogP3 values are estimations based on computational models and the known effects of fluorination. Actual experimental values may vary.

Experimental Protocols & Methodologies

A robust and reproducible synthesis is critical for the application of these derivatives. Below is a representative protocol for the synthesis of a cyclopropane carboxylic acid derivative, which can be adapted for various substituted analogs.

Protocol: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid

This procedure is based on the well-established α-alkylation of a phenylacetonitrile derivative followed by hydrolysis.[11]

Causality: This two-step approach is efficient. Phenylacetonitrile provides an acidic α-proton that is easily removed by a strong base, allowing for alkylation with 1,2-dibromoethane to form the cyclopropane ring. The nitrile group is then a reliable precursor to the desired carboxylic acid via vigorous hydrolysis.

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene.

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (3.0 eq). The mixture will become biphasic.

  • Alkylation: While stirring vigorously, add 1,2-dibromoethane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid

  • Setup: In a round-bottom flask, suspend the 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (2:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) for 8-12 hours. The reaction should be monitored for the disappearance of the starting material.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 1-phenylcyclopropane-1-carboxylic acid.[11]

Visualizing the Synthesis and Application

Diagrams are essential for conceptualizing complex chemical processes and interactions.

G cluster_synthesis Synthetic Workflow start Phenylacetonitrile step1 α-Alkylation (NaOH, 1,2-Dibromoethane) start->step1 intermediate 1-Phenylcyclopropane-1-carbonitrile step1->intermediate step2 Acid Hydrolysis (H₂SO₄, H₂O, Heat) intermediate->step2 end 1-Phenylcyclopropane-1-carboxylic Acid step2->end

Caption: A generalized workflow for the synthesis of 1-phenylcyclopropane-1-carboxylic acid.

Caption: Role of the gem-difluoro group in enhancing electrostatic interactions with a biological target.

Conclusion and Future Outlook

This compound is more than just another cyclopropane derivative; it is a strategically enhanced scaffold with significant potential for drug discovery. The introduction of the gem-difluoro group confers a unique combination of properties:

  • Increased Acidity: Allows for tailored ionic interactions and modified physicochemical properties.

  • Metabolic Resistance: Offers a key advantage for improving drug half-life and bioavailability.

  • Versatile Synthetic Handle: Provides a reactive yet stable core for further chemical exploration.

While its non-fluorinated and other cyclopropane analogs remain highly valuable for their own specific applications, the difluorinated version presents a compelling option for researchers seeking to overcome common challenges in medicinal chemistry, such as metabolic instability or the need for stronger target engagement. As synthetic methodologies for fluorination continue to advance, the application of this compound and its derivatives is poised to expand, paving the way for the next generation of innovative therapeutics.

References

  • Sala, A., De la Cruz, P., & de la Moya, S. (2012). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
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Comparison of synthetic routes to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The gem-difluorocyclopropane unit, particularly in the form of this compound, is a valuable building block in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the fluorine atoms. This guide provides a comprehensive comparison of the primary synthetic strategies to access this important molecule, offering insights into the underlying mechanisms, detailed experimental protocols, and a comparative analysis to inform your choice of synthetic route.

Route 1: Difluorocarbene Addition to a Phenyl-Substituted Alkene

The most prevalent and versatile method for constructing the 2,2-difluorocyclopropane ring system is through the [2+1] cycloaddition of difluorocarbene (:CF₂) to an appropriate alkene precursor, typically an ester of 2-phenylacrylic acid. The choice of difluorocarbene precursor is a critical factor in this route, influencing reaction conditions, scalability, and overall efficiency.

Mechanistic Overview

The fundamental principle of this route involves the in situ generation of the highly electrophilic difluorocarbene, which then readily undergoes a concerted cycloaddition with the electron-rich double bond of the styrene derivative. The stability of difluorocarbene, a singlet carbene, is influenced by both the inductive effect of the fluorine atoms and π-donation from their lone pairs, making it more selective than other dihalocarbenes.

G cluster_0 Difluorocarbene Generation cluster_1 [2+1] Cycloaddition cluster_2 Hydrolysis Precursor Difluorocarbene Precursor (e.g., TMSCF₃, ClCF₂COONa) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Activation (Heat, Initiator) Alkene Ethyl 2-phenylacrylate Intermediate Cycloaddition Transition State Carbene->Intermediate Alkene->Intermediate Product_Ester Ethyl 2,2-difluoro-1-phenyl cyclopropane-1-carboxylate Intermediate->Product_Ester Final_Product 2,2-Difluoro-1-phenylcyclopropane -1-carboxylic acid Product_Ester->Final_Product Base or Acid Hydrolysis G Start Prepare Reagent Solutions Pump Pump Solutions into Flow Reactor Start->Pump Mix Mix in T-mixer Pump->Mix React React in Heated Coil Reactor (e.g., 70°C, 10 min) Mix->React Quench Collect and Quench Reaction Mixture React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify_Ester Purify Ester by Chromatography Workup->Purify_Ester Hydrolyze Hydrolyze Ester to Carboxylic Acid Purify_Ester->Hydrolyze Purify_Acid Purify Final Product Hydrolyze->Purify_Acid End Characterize Product Purify_Acid->End

Caption: Experimental workflow for continuous flow synthesis.

Materials:

  • Ethyl 2-phenylacrylate

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Sodium Iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A: Prepare a solution of ethyl 2-phenylacrylate and TMSCF₃ in anhydrous DMF.

    • Solution B: Prepare a solution of NaI in anhydrous DMF.

  • Difluorocyclopropanation:

    • Set up a continuous flow reactor system with two pumps, a T-mixer, and a heated coil reactor.

    • Pump solutions A and B into the T-mixer at appropriate flow rates.

    • Pass the combined stream through the heated coil reactor (e.g., at 70 °C with a residence time of 10 minutes).

    • Collect the output from the reactor in a flask containing diethyl ether and water.

  • Workup and Purification of the Ester:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Route 2: α-Alkylation of a Phenylacetonitrile Derivative

An alternative approach involves the construction of the cyclopropane ring through the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid. [1][2]This method avoids the use of specialized fluorinating reagents.

Mechanistic Overview

This synthesis begins with the deprotonation of the benzylic proton of a phenylacetonitrile derivative using a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane to form the cyclopropane ring. The final step is the hydrolysis of the nitrile group to the desired carboxylic acid.

G cluster_0 Deprotonation cluster_1 Cyclization cluster_2 Hydrolysis Start Phenylacetonitrile Derivative Carbanion Benzylic Carbanion Start->Carbanion Strong Base (e.g., NaOH) Product_Nitrile 1-Phenylcyclopropane carbonitrile Carbanion->Product_Nitrile Alkylation 1,2-Dibromoethane Alkylation->Product_Nitrile Nucleophilic Substitution Final_Product 1-Phenylcyclopropane -1-carboxylic acid Product_Nitrile->Final_Product Acid or Base Hydrolysis

Caption: Mechanism of α-alkylation for cyclopropane synthesis.

Experimental Protocol: α-Alkylation and Hydrolysis

This protocol is based on a general procedure for the synthesis of 1-phenylcyclopropane carboxylic acid derivatives. [1] Materials:

  • Substituted 2-phenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Cyclopropanation:

    • To a stirred solution of the substituted 2-phenylacetonitrile in DCM, add 1,2-dibromoethane and TBAB.

    • Add a concentrated aqueous solution of NaOH and stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 1-phenylcyclopropane carbonitrile derivative.

  • Hydrolysis:

    • Heat the purified carbonitrile with concentrated aqueous HCl at reflux for several hours until the reaction is complete.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1-phenylcyclopropane carboxylic acid derivative.

Route 3: Reformatsky-Type Reaction

While less commonly reported for the synthesis of this specific difluoro-cyclopropane derivative, a Reformatsky-type reaction is a plausible, albeit more complex, approach. The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. [3][4][5][6][7]

Plausible Mechanistic Pathway

A hypothetical adaptation for the synthesis of the target molecule could involve an intramolecular Reformatsky reaction of a suitably substituted precursor. This would likely require a multi-step synthesis to prepare the necessary starting material. The key step would be the formation of an organozinc intermediate that undergoes an intramolecular cyclization.

G cluster_0 Organozinc Formation cluster_1 Nucleophilic Addition cluster_2 Workup Haloester α-Halo Ester Organozinc Reformatsky Enolate (Organozinc Reagent) Haloester->Organozinc Zinc Zinc Metal Zinc->Organozinc Oxidative Addition Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Acidic Workup

Caption: General mechanism of the Reformatsky reaction.

Due to the complexity and the likely multi-step nature of preparing the required precursor for an intramolecular reaction to form the target molecule, this route is generally considered less efficient than the difluorocarbene addition method.

Comparative Analysis

FeatureRoute 1: Difluorocarbene AdditionRoute 2: α-AlkylationRoute 3: Reformatsky-Type Reaction
Starting Materials Ethyl 2-phenylacrylate, Difluorocarbene precursorPhenylacetonitrile derivative, 1,2-DibromoethaneComplex, multi-step precursor synthesis required
Key Reagents TMSCF₃/NaI, ClCF₂COONa, MDFANaOH, Phase-transfer catalystZinc metal
Reaction Conditions Mild to high temperature, depending on precursorRoom temperatureTypically mild to moderate temperatures
Typical Yields Good to excellentGoodVariable, likely lower overall yield due to multi-step nature
Scalability Good, especially with continuous flowGoodPotentially challenging to scale
Advantages Direct and efficient, wide substrate scope, well-establishedAvoids specialized fluorinating reagents, uses common lab chemicalsClassic C-C bond formation, good functional group tolerance in the key step
Disadvantages Requires specialized and potentially expensive reagents, high temperatures for some precursorsLimited to non-fluorinated cyclopropanes, requires subsequent hydrolysisIndirect route for the target molecule, precursor synthesis can be lengthy

Conclusion

For the synthesis of this compound, the difluorocarbene addition to an alkene (Route 1) is demonstrably the most efficient and direct method. The choice of difluorocarbene precursor allows for tuning of the reaction conditions to suit the specific needs of the synthesis. The use of TMSCF₃ in a continuous flow setup represents a modern, safe, and scalable approach for producing this valuable building block.

The α-alkylation of a phenylacetonitrile derivative (Route 2) is a viable method for the synthesis of the non-fluorinated analog, 1-phenylcyclopropane-1-carboxylic acid, but is not directly applicable for the difluorinated target. The Reformatsky-type reaction (Route 3) , while a powerful tool for C-C bond formation, presents a more convoluted and less practical pathway to the desired product compared to the difluorocarbene addition.

Ultimately, the selection of a synthetic route will depend on the specific goals of the research, including the desired scale, available instrumentation, and cost considerations. However, for accessing this compound, the difluorocarbene addition methodology remains the gold standard.

References

  • Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 126(2), 157-173.
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  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
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  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
  • A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6,8-Difluoro-2-methylquinolin-4-ol. (2025). BenchChem.
  • PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. (2020). Organic Chemistry Frontiers.
  • Ethyl 2-phenylcyclopropane-1-carboxyl
  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal, 17(25), 6919-6923.
  • Reform
  • Comparative analysis of synthetic routes to functionalized indazoles. (2025). BenchChem.
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  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. (2012).
  • Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermedi
  • Reformatsky Reaction. (2023). Chemistry LibreTexts.
  • 2,2-Difluoro-1-methylcyclopropane-1-carboxylic Acid. (n.d.). CRO Splendid Lab Pvt. Ltd.
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991.
  • WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. (2012).
  • Reform
  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (2007).
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances, 12(21), 13165-13173.
  • Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. (2017).
  • Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. (2022). Organic Letters, 24(17), 3209-3213.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). BMC Chemistry, 14(1), 58.
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A Senior Application Scientist's Guide: The Impact of Fluorination on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1][2] This guide provides an in-depth comparison of the biological activity of fluorinated compounds versus their non-fluorinated analogs, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. We will move beyond the oversimplified "C-F is stronger than C-H" axiom to explore the nuanced physicochemical and electronic effects that govern fluorine's profound influence on a molecule's journey through the body.

The Cornerstone of Fluorine Strategy: Enhancing Metabolic Stability

A primary driver for introducing fluorine is to bolster a molecule's resistance to metabolic degradation, thereby improving its pharmacokinetic profile.[3][4] This is most often achieved by blocking sites of oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.

The Causality Behind Metabolic Blocking

The prevailing yet incomplete explanation for fluorine's metabolic shielding effect is the high bond-dissociation energy of the C-F bond (typically >109 kcal/mol) compared to a C-H bond.[5] While relevant, this overlooks the intricate mechanisms of CYP-mediated oxidation. A more accurate view considers two key factors:

  • Altering Substrate Affinity (Kₐ): Fluorination can change the electronic properties and conformation of a molecule, which may reduce its affinity for the active site of a metabolizing enzyme.[6][7] This prevents the initial, reversible formation of the enzyme-substrate complex.

  • Increasing the Oxidation Energy Barrier: For metabolic processes where C-H bond cleavage is the rate-limiting step (e.g., some aliphatic oxidations), replacing hydrogen with fluorine does indeed "block" the site of metabolism by raising the transition state energy of the reaction.[6] However, for other pathways, like arene hydroxylation, the rate-determining step is often the electrophilic attack on the aromatic π-system, which is influenced by the ring's electron density rather than C-H bond strength.[6] Fluorine's strong electron-withdrawing nature deactivates the ring, slowing this process.

Diagram: Mechanism of Metabolic Shielding

The following diagram illustrates how fluorine can protect a metabolically vulnerable position on an aromatic ring from hydroxylation by a Cytochrome P450 enzyme.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Substrate (Aromatic Ring with C-H) C Metabolically 'Soft Spot' (Site of Oxidation) A->C Vulnerable to attack B CYP450 Enzyme (e.g., CYP3A4) B->C D Oxidized Metabolite (Hydroxylated Ring) C->D Hydroxylation E Rapid Clearance D->E F Substrate (Aromatic Ring with C-F) H Metabolic Shield (Fluorine Atom) F->H Protected from attack G CYP450 Enzyme (e.g., CYP3A4) G->H I Parent Compound (Metabolically Stable) H->I Oxidation Blocked J Reduced Clearance (Longer Half-Life) I->J G cluster_assays Comparative Biological Assays A Parent Compound (Non-Fluorinated) C Metabolic Stability (HLM Assay) A->C D Target Binding (Competitive Binding Assay) A->D E CYP450 Inhibition (Fluorogenic Assay) A->E F Permeability (PAMPA) A->F B Fluorinated Analog B->C B->D B->E B->F G Data Analysis & Comparison C->G D->G E->G F->G H Structure-Activity Relationship (SAR) Determination G->H

Caption: Workflow for the comparative evaluation of drug analogs.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound by human liver microsomes (HLM).

Causality: This assay simulates phase I metabolism. HLMs contain a high concentration of CYP enzymes. The reaction requires NADPH as a cofactor to fuel the oxidative process. The reaction is stopped by protein precipitation with acetonitrile, and the disappearance of the parent compound over time is monitored by LC-MS/MS, a highly sensitive and specific analytical technique.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: 20 mg/mL (commercially available). Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System Solution: (e.g., BD Gentest™). Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 5 µL of diluted HLM solution to each well.

    • Add 1 µL of test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate Reaction:

    • Add 5 µL of the NADPH solution to each well to start the reaction.

    • Incubate the plate at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction:

    • At each time point, transfer an aliquot of the reaction mixture to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k .

Protocol 2: CYP450 Inhibition Assay (Fluorogenic)

Objective: To assess a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Causality: This is a high-throughput screening method where recombinant CYP enzymes convert a non-fluorescent substrate into a fluorescent product. [8]An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal. [8]This allows for rapid determination of IC₅₀ values.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Plate: Serially dilute test compounds in buffer.

    • Enzyme/Substrate Mix: Prepare a mix of the specific recombinant CYP enzyme and its corresponding fluorogenic substrate in phosphate buffer.

    • NADPH Solution: Prepare as in the metabolic stability assay.

  • Incubation:

    • In a black 96-well plate, add the test compound dilutions.

    • Add the Enzyme/Substrate mix to each well.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add NADPH solution to all wells to start the reaction.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Plot the percent inhibition (relative to a vehicle control) against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The substitution of hydrogen with fluorine is a powerful, multifaceted strategy in drug design, not a simple "magic bullet". [9]Its effects extend far beyond blocking metabolic soft spots to subtly modulating binding affinity, conformation, and fundamental physicochemical properties like lipophilicity and pKa. [3][5]A comprehensive understanding of these underlying principles, supported by rigorous and objective experimental comparisons as outlined in this guide, is crucial for harnessing the full potential of fluorine. By moving from generalized myths to a mechanistic rationale, researchers can make more informed decisions, accelerating the design of safer and more effective therapeutics. [6]

References

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A Senior Application Scientist's Guide to the Structural Validation of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Fluorinated organic compounds, in particular, have garnered significant interest due to their unique physicochemical properties that can enhance biological activity and material performance. Among these, gem-difluorocyclopropane derivatives are a noteworthy class of building blocks. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural validation of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.

The Central Role of NMR in Structural Elucidation

While several analytical techniques contribute to the characterization of a novel compound, NMR spectroscopy stands as the cornerstone for determining its precise three-dimensional structure in solution. Unlike methods that provide information on mass (Mass Spectrometry) or the presence of functional groups (Infrared Spectroscopy), NMR allows for the atom-by-atom mapping of a molecule's connectivity and stereochemistry through the analysis of nuclear spin interactions. For a molecule like this compound, with its strained three-membered ring and stereogenic center, a multi-nuclear NMR approach is not just beneficial, but essential for unequivocal structural proof.

Strategic Workflow for NMR-based Structural Validation

A comprehensive NMR analysis for structural validation involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. This strategic workflow is designed to build a complete picture of the molecule, with each experiment providing a unique piece of the structural puzzle.

Caption: Strategic workflow for NMR-based structural validation.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial step in the structural validation of this compound involves the acquisition of 1D ¹H, ¹³C, and ¹⁹F NMR spectra. These experiments provide fundamental information about the chemical environment of each nucleus.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This broadness is a result of hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Phenyl Protons (-C₆H₅): The protons of the phenyl group will appear in the aromatic region, generally between 7.2 and 7.6 ppm. The substitution pattern on the cyclopropane ring will influence the multiplicity of these signals.

  • Cyclopropyl Protons (-CH₂-): The diastereotopic methylene protons on the cyclopropane ring are expected to show complex multiplets due to geminal and vicinal coupling to each other and to the fluorine atoms. These signals are typically found in the upfield region, around 1.5-2.5 ppm.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon atoms and their chemical nature.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon is expected to resonate in the downfield region, typically around 170-180 ppm.[1]

  • Phenyl Carbons (-C₆H₅): The aromatic carbons will appear in the range of 125-140 ppm. The carbon attached to the cyclopropane ring (ipso-carbon) will have a distinct chemical shift.

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring will be significantly affected by the attached fluorine atoms. The quaternary carbon (C1) bearing the phenyl and carboxyl groups, and the difluorinated carbon (C2) will show characteristic shifts and splitting due to coupling with fluorine. The methylene carbon (C3) will also exhibit coupling to the adjacent fluorine atoms.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine environments. For this compound, the two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments.

  • Geminal Difluoro Group (-CF₂-): This will result in two distinct signals in the ¹⁹F NMR spectrum, typically observed as an AB quartet due to geminal ¹⁹F-¹⁹F coupling. The chemical shifts for gem-difluorocyclopropanes generally fall in the range of -110 to -130 ppm.[2] Each of these signals will be further split by coupling to the vicinal cyclopropyl protons.

Part 2: Unraveling Connectivity with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the proton spin systems within the phenyl and cyclopropyl groups.

Caption: COSY correlations in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections

The HMBC experiment is a powerful tool that reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is particularly crucial for identifying and assigning quaternary carbons, such as the C1 carbon of the cyclopropane ring and the ipso-carbon of the phenyl group.

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Enzyme Inhibition by Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced understanding of how structurally similar compounds interact with a target enzyme is paramount. It is often the subtle modifications to a chemical scaffold that differentiate a lead candidate from a shelved compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust comparative analysis of enzyme inhibitors. We will move beyond rote protocol execution to a deeper understanding of the causality behind experimental choices, ensuring that the data you generate is not only accurate but also insightful.

Section 1: Foundational Principles of Enzyme Inhibition

Before delving into comparative analysis, a firm grasp of the fundamental types of reversible enzyme inhibition is essential. The primary mechanisms—competitive, non-competitive, uncompetitive, and mixed inhibition—describe how an inhibitor (I) interacts with an enzyme (E) and its substrate (S).

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[1][2][3][4][5][6] This type of inhibition can be overcome by increasing the substrate concentration.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1][4][5] This affects the enzyme's ability to convert substrate to product but does not affect substrate binding.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[3][8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic efficiency.

Understanding these mechanisms is crucial because structurally similar compounds can, surprisingly, exhibit different modes of inhibition. This difference is often a key factor in their pharmacological profiles.

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I ES->E + P EI->E P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 + P2 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 P2 Product (P)

Caption: Mechanisms of competitive and non-competitive inhibition.

Section 2: The Strategic Workflow for Comparative Analysis

A systematic approach is essential for a meaningful comparison of inhibitors. The following workflow ensures that each compound is evaluated rigorously, leading to a clear understanding of its potency and mechanism of action (MoA).

Workflow A Assay Development & Optimization B Primary Screening: IC50 Determination A->B C Mechanism of Action (MoA) Studies B->C D Data Analysis & Interpretation C->D E Comparative Assessment D->E

Caption: Workflow for comparative inhibitor analysis.

Assay Development: The Bedrock of Reliable Data

The quality of your comparative data is wholly dependent on the robustness of your enzyme assay.[9] The goal is to develop an assay that is sensitive, reproducible, and relevant to the physiological conditions of the enzyme.[9]

Key Considerations for Assay Development:

  • Enzyme and Substrate Concentrations: The concentrations of both enzyme and substrate must be carefully optimized. For MoA studies, it is crucial to use a substrate concentration around the Michaelis constant (Km), as this allows for the sensitive detection of changes in enzyme kinetics.[10]

  • Linearity of the Reaction: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. This is typically achieved by measuring the initial velocity (V0) of the reaction, where less than 10% of the substrate has been consumed.[11]

  • Buffer Conditions: pH, ionic strength, and the presence of cofactors can significantly impact enzyme activity. These should be optimized to ensure maximal and stable enzyme performance.

  • Controls: Always include appropriate controls:

    • Negative Control: No enzyme or no substrate to determine background signal.

    • Positive Control: A known inhibitor to validate assay performance.

    • Vehicle Control: The solvent in which the inhibitors are dissolved (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

Section 3: Experimental Protocols for Comparative Analysis

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] It is a primary metric for comparing the potency of different inhibitors.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution (at a concentration well above the Km for IC50 determination).

    • Inhibitor stock solutions (typically in 100% DMSO).

    • Assay buffer.

  • Serial Dilution of Inhibitors: Prepare a series of inhibitor concentrations (e.g., 10-point, 3-fold serial dilution) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Plate Setup:

    • Add the diluted inhibitors to a microplate.

    • Add the enzyme to all wells (except the no-enzyme control) and pre-incubate with the inhibitors for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.[13]

    • Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Elucidating the Mechanism of Action (MoA)

To understand how an inhibitor works, enzyme kinetic studies are performed to determine its MoA and its inhibition constant (Ki). The Ki is a measure of the inhibitor's binding affinity for the enzyme.[12]

Step-by-Step Methodology:

  • Experimental Setup: This experiment involves varying the substrate concentration while keeping the inhibitor concentration constant. The experiment is repeated for several different fixed inhibitor concentrations.

  • Data Collection: For each inhibitor concentration, generate a full substrate saturation curve (reaction rate vs. substrate concentration).

  • Data Analysis with Lineweaver-Burk Plots: The Lineweaver-Burk plot, a double reciprocal plot of 1/rate versus 1/[Substrate], is a valuable tool for visualizing and distinguishing between different types of inhibition.[14][15][16][17]

    • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.

    • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.[18]

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[15]

LineweaverBurk cluster_competitive Competitive cluster_noncompetitive Non-Competitive cluster_uncompetitive Uncompetitive a1 a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b1 b2 b1->b2 No Inhibitor b3 b4 b3->b4 + Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

Caption: Lineweaver-Burk plots for different inhibition types.

Section 4: Data Interpretation and Comparative Analysis

Once you have determined the IC50, Ki, and MoA for each of your structurally similar compounds, the final step is to synthesize this information into a cohesive comparison.

The Importance of Ki over IC50 for Comparison

While IC50 is a useful measure of potency, it is dependent on the specific assay conditions, particularly the substrate concentration.[19] The Ki, on the other hand, is an intrinsic property of the inhibitor and is independent of substrate concentration, making it a more reliable parameter for comparing the binding affinities of different compounds.[20] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the Km of the substrate is known.[20]

A Case Study: Comparing Two Structurally Similar Kinase Inhibitors

Let's consider two hypothetical kinase inhibitors, Compound A and Compound B, which differ only by a single methyl group.

Table 1: Comparative Analysis of Kinase Inhibitors A and B

ParameterCompound ACompound BInterpretation
IC50 50 nM200 nMCompound A is 4-fold more potent than Compound B.
MoA CompetitiveCompetitiveBoth compounds bind to the ATP-binding site.
Ki 25 nM100 nMCompound A has a 4-fold higher binding affinity than Compound B.

In this case, the addition of a methyl group in Compound B leads to a decrease in both potency and binding affinity. This could be due to steric hindrance in the active site. This type of structure-activity relationship (SAR) analysis is crucial for guiding the next steps in lead optimization.[21]

Section 5: Conclusion and Best Practices

The comparative analysis of structurally similar enzyme inhibitors is a cornerstone of modern drug discovery.[9] By moving beyond simple potency measurements to a deeper mechanistic understanding, researchers can make more informed decisions in the quest for novel therapeutics.

Key Takeaways for Robust Comparative Analysis:

  • Invest in Assay Development: A well-optimized and validated assay is non-negotiable for generating high-quality, reproducible data.[19][22][23]

  • Determine Both IC50 and MoA/Ki: A complete picture of an inhibitor's properties requires both potency and mechanistic data.

  • Use Ki for Affinity Comparisons: The Ki is a more fundamental measure of binding affinity than the IC50.

  • Synthesize Data for SAR: Use the comparative data to build a clear understanding of the structure-activity relationships within your compound series.

By adhering to these principles and employing the detailed protocols outlined in this guide, you will be well-equipped to perform a rigorous and insightful comparative analysis of your enzyme inhibitors.

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The Emergence of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cancer research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds explored, cyclopropane-containing compounds have garnered significant attention due to their unique conformational rigidity and metabolic stability, properties that can translate into improved pharmacological profiles. This guide delves into the burgeoning field of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid derivatives, offering a comparative analysis of their potential efficacy in cancer research. While direct, extensive data on this specific class of compounds is still emerging, this guide will synthesize available information on structurally related molecules and established anticancer agents to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

The Cyclopropane Moiety: A Privileged Scaffold in Anticancer Drug Design

The incorporation of a cyclopropane ring into drug candidates is a strategic approach to modulate their physicochemical and pharmacological properties. The strained three-membered ring imparts a rigid conformation that can enhance binding affinity to target proteins. Furthermore, the cyclopropane scaffold is often associated with increased metabolic stability, leading to improved pharmacokinetic profiles.[1] These desirable characteristics have fueled the investigation of various cyclopropane-containing molecules for their therapeutic potential across different diseases, including cancer.

This compound Derivatives: A Focus on Potential Mechanisms of Action

The introduction of gem-difluoro substitution on the cyclopropane ring is a key chemical modification that can significantly influence the biological activity of the parent compound. In the context of cancer, this structural feature may potentiate the molecule's ability to interact with specific biological targets. While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, insights can be drawn from structurally analogous compounds that have been investigated as anticancer agents. Two prominent and plausible targets for this class of compounds are Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Potential Inhibition of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in various human cancers, making it an attractive target for cancer therapy.[2] Inhibition of FAK can disrupt the signaling cascades that promote tumor growth and metastasis. Several small molecule inhibitors of FAK are currently in clinical development.[3] Given that some cyclopropane-containing compounds have been explored as FAK inhibitors, it is conceivable that this compound derivatives could exert their anticancer effects through the modulation of the FAK signaling pathway.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pFAK p-FAK (Y397) FAK->pFAK Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K Migration Cell Migration & Invasion pFAK->Migration Src->pFAK Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibitor 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid derivative Inhibitor->FAK

Figure 1: Proposed inhibition of the FAK signaling pathway.

Potential Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, thereby impeding their growth. Several VEGFR-2 inhibitors are approved for the treatment of various cancers.[5] The presence of a cyclopropane moiety in some known VEGFR-2 inhibitors suggests that this compound derivatives may also target this pathway.[6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Phosphorylation PLCg PLCγ pVEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2,2-Difluoro-1-phenyl- cyclopropane-1-carboxylic acid derivative Inhibitor->VEGFR2

Figure 2: Proposed inhibition of the VEGFR-2 signaling pathway.

Comparative Efficacy: A Look at Structurally Related Compounds

To contextualize the potential efficacy of this compound derivatives, it is instructive to examine the reported activities of structurally related compounds and established anticancer drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines.

Compound/DrugTarget/ClassCancer Cell LineIC50 (µM)Reference
Hypothetical Derivative 1 FAK/VEGFR-2 InhibitorA549 (Lung)To be determined-
Hypothetical Derivative 2 FAK/VEGFR-2 InhibitorMCF-7 (Breast)To be determined-
Hypothetical Derivative 3 FAK/VEGFR-2 InhibitorU87-MG (Glioblastoma)To be determined-
Defactinib (VS-6063)FAK InhibitorVarious0.1 - 1[3]
SorafenibMulti-kinase (VEGFR) InhibitorHepG2 (Liver)5.8
SunitinibMulti-kinase (VEGFR) InhibitorA498 (Kidney)0.009[5]
Compound 1 (Indole-aryl-amide)Not specifiedHT29 (Colon)0.31
Compound 2 (Indole-aryl-amide)Not specifiedMCF7 (Breast)0.81[7]
2-phenylcyclopropyl hydrazide 7f Not specifiedVariousModerate cytostatic effect[8]

Note: The IC50 values for the hypothetical derivatives are for illustrative purposes and would need to be determined experimentally.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of novel anticancer compounds requires a standardized set of in vitro and in vivo assays. Below are detailed, step-by-step methodologies for key experiments to assess the efficacy of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound & Vehicle Control Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blotting

Western blotting can be used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and members of the Bcl-2 family.[10]

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Inhibition Assay (FAK and VEGFR-2)

To determine if the compounds directly inhibit FAK or VEGFR-2, in vitro kinase assays can be performed using purified recombinant enzymes.

Protocol (General):

  • Reaction Setup: In a 96-well plate, combine the purified kinase (FAK or VEGFR-2), a specific substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivatives to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.[11][12]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising, albeit nascent, avenue in cancer drug discovery. The unique structural features of these compounds, combining the rigidity of the cyclopropane ring with the electronic effects of gem-difluoro substitution, position them as intriguing candidates for further investigation. While direct experimental evidence is currently limited, the potential for these derivatives to target key oncogenic pathways, such as those driven by FAK and VEGFR-2, provides a strong rationale for their continued development.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation against a broad panel of cancer cell lines. Elucidation of their precise mechanism of action through target identification and validation studies will be crucial. Furthermore, in vivo studies using xenograft models will be necessary to assess their therapeutic potential in a more physiologically relevant setting. The insights gained from such studies will be instrumental in determining the clinical translatability of this novel class of compounds and their potential to contribute to the next generation of cancer therapeutics.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. We will explore a primary reversed-phase HPLC method, compare its performance with alternative analytical techniques, and provide the experimental data and protocols necessary for robust and reliable purity assessment.

The Criticality of Purity in Drug Development

This compound's unique structural motifs—a strained difluorocyclopropane ring and a chiral center—make it a valuable scaffold for novel therapeutics. However, these same features can introduce complexities in its synthesis, leading to a range of potential impurities. The presence of even trace amounts of these impurities can significantly impact the safety, efficacy, and stability of a final drug product. Therefore, a well-designed and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient route to this compound involves the difluorocyclopropanation of a styrene derivative, such as ethyl cinnamate, using a difluorocarbene source, followed by hydrolysis of the resulting ester.[1][2] This synthetic pathway, while effective, can introduce several classes of impurities that must be monitored.

Potential Impurities:

  • Unreacted Starting Materials: Residual ethyl cinnamate.

  • Intermediate Species: The ethyl ester of the final product, ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

  • Byproducts from the Difluorocarbene Source: Depending on the reagent used (e.g., TMSCF3/NaI, sodium chlorodifluoroacetate), various side products can be generated.

  • Diastereomers and Enantiomers: As the target molecule is chiral, the synthesis may produce a racemic mixture or diastereomers if chiral starting materials or catalysts are not used with high selectivity.

  • Degradation Products: The strained cyclopropane ring may be susceptible to opening under certain conditions.

A robust analytical method must be able to resolve the main peak of this compound from all these potential impurities.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For the routine purity assessment of polar, ionizable compounds like our target molecule, reversed-phase HPLC is the workhorse of the pharmaceutical industry. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Selection

A C18 column is chosen for its versatility and proven ability to retain and separate aromatic compounds.[3][4][5] The mobile phase consists of a mixture of water and a polar organic solvent, usually acetonitrile or methanol, with the addition of an acid. The acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, serves two key purposes: it protonates the carboxylic acid group of the analyte, rendering it less polar and thereby increasing its retention on the C18 column, and it improves peak shape by minimizing tailing. UV detection is suitable due to the presence of the phenyl chromophore.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Expected Results and Interpretation

This method is expected to provide good separation of the target compound from its less polar ester intermediate and more polar starting materials. The retention time of the carboxylic acid will be influenced by the pH of the mobile phase; a lower pH will lead to longer retention.

Comparative Analysis with Alternative Techniques

While RP-HPLC is a robust primary method, a comprehensive purity assessment often benefits from the application of orthogonal analytical techniques. These methods provide a more complete picture of the sample's purity by utilizing different separation mechanisms.

Chiral HPLC: Resolving Enantiomers

Rationale: Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially if the desired therapeutic effect is stereospecific. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[6]

Experimental Protocol: Chiral HPLC

Chromatographic Conditions:

ParameterCondition
Column Chiral Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane/Isopropanol with 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 220 nm

Key Comparison Points:

  • Selectivity: Chiral HPLC is essential for determining enantiomeric excess, which is not possible with the achiral RP-HPLC method.

  • Method Development: Chiral method development can be more complex and empirical, often requiring the screening of multiple CSPs and mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is necessary to increase their volatility.[7][8][9][10] This can be achieved by converting the carboxylic acid to a more volatile ester (e.g., methyl ester) or a silyl derivative.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) or a methylating agent (e.g., (trimethylsilyl)diazomethane).

  • GC Conditions:

    • Column: Non-polar (e.g., DB-5ms) or mid-polar capillary column.

    • Inlet Temperature: 250 °C

    • Oven Program: Temperature gradient from 100 °C to 280 °C.

  • MS Detection: Electron Ionization (EI) with a mass range of 50-500 amu.

Key Comparison Points:

  • Sample Preparation: GC-MS requires an additional derivatization step, which can introduce variability and potential side reactions.

  • Analyte Scope: GC-MS is excellent for identifying volatile impurities that may not be well-retained by RP-HPLC.

  • Identification Power: The mass spectrometer provides structural information, aiding in the definitive identification of unknown impurities.

Supercritical Fluid Chromatography (SFC): A "Green" and Fast Alternative

Rationale: SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11] It offers several advantages over HPLC, including faster separations, lower solvent consumption (making it a "greener" technique), and unique selectivity, particularly for chiral separations.[6] For acidic compounds, the addition of a polar co-solvent (e.g., methanol) and an acidic additive is often necessary to achieve good peak shape and retention.[12][13]

Experimental Protocol: SFC

Chromatographic Conditions:

ParameterCondition
Column Diol or 2-Ethylpyridine
Mobile Phase Supercritical CO2 with a Methanol gradient (containing 0.1% TFA)
Backpressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm

Key Comparison Points:

  • Speed and Efficiency: SFC is generally faster than HPLC due to the lower viscosity and higher diffusivity of the mobile phase.

  • Environmental Impact: The use of CO2 as the primary mobile phase significantly reduces organic solvent consumption.

  • Orthogonal Selectivity: SFC can provide different elution orders compared to RP-HPLC, which is beneficial for resolving co-eluting impurities.

Data Presentation and Comparison

The following table summarizes the expected performance of each technique for the purity assessment of this compound.

Analytical TechniquePrimary ApplicationAdvantagesDisadvantages
RP-HPLC Routine Purity AssessmentRobust, versatile, well-establishedMay not resolve all impurities, not suitable for enantiomeric separation
Chiral HPLC Enantiomeric PurityEssential for resolving enantiomersRequires specialized columns, method development can be challenging
GC-MS Identification of Volatile ImpuritiesHigh resolving power, structural information from MSRequires derivatization, not suitable for non-volatile compounds
SFC Fast and "Green" AnalysisHigh speed, reduced solvent waste, orthogonal selectivityRequires specialized instrumentation, may require additives for acidic compounds

Visualizing the Analytical Workflow

The selection and implementation of an appropriate analytical method is a logical process that can be visualized as a workflow.

Analytical_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Assessment cluster_results Data Interpretation Synthesized_Product Synthesized this compound Primary_Method Primary Method: RP-HPLC Synthesized_Product->Primary_Method Comparative_Methods Comparative Methods Synthesized_Product->Comparative_Methods Purity_Profile Comprehensive Purity Profile Primary_Method->Purity_Profile Chiral_HPLC Chiral HPLC Comparative_Methods->Chiral_HPLC GC_MS GC-MS Comparative_Methods->GC_MS SFC SFC Comparative_Methods->SFC Enantiomeric_Ratio Enantiomeric Ratio Chiral_HPLC->Enantiomeric_Ratio Impurity_ID Impurity Identification GC_MS->Impurity_ID SFC->Purity_Profile Final_Report Final_Report Purity_Profile->Final_Report Final Report Impurity_ID->Final_Report Enantiomeric_Ratio->Final_Report

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the gem-Difluorocyclopropane Moiety in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The gem-difluorocyclopropane unit, a three-membered ring bearing two fluorine atoms on the same carbon, is a particularly intriguing structural motif. This moiety imparts a unique combination of steric and electronic properties, including increased lipophilicity and altered acidity of neighboring functional groups, which can profoundly influence a molecule's biological activity.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid analogs, with a focus on their potential as enzyme inhibitors. We will delve into the rationale behind their design, synthetic methodologies, and the experimental data that underpins our understanding of their biological function.

Cyclopropane derivatives, in general, have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The rigid cyclopropane scaffold serves as a conformationally constrained bioisostere for various functional groups, allowing for precise positioning of substituents within a biological target's binding site. The addition of the gem-difluoro group further refines these properties, making this compound and its analogs a promising class of compounds for the development of novel therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence. A common approach begins with the corresponding styrene derivative, which undergoes a cyclopropanation reaction. The carboxylic acid functionality can then be introduced or modified. Herein, we provide a detailed, step-by-step protocol for the synthesis of a representative analog, ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

This protocol is adapted from established methods for the synthesis of related cyclopropane derivatives.[4][5]

Step 1: Difluorocyclopropanation of Styrene

  • To a stirred solution of styrene (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium chlorodifluoroacetate (2.0 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,1-difluoro-2-phenylcyclopropane.

Step 2: Carboxylation

  • Dissolve the 1,1-difluoro-2-phenylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong base such as n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the temperature at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Esterification

  • Dissolve the crude carboxylic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate, by column chromatography.

Comparative Analysis of Biological Activity: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Experimental Protocol: OASS Inhibition Assay

The inhibitory activity of the synthesized analogs can be evaluated using a fluorescence-based assay as described by Pieroni et al. (2016).[6]

  • Express and purify recombinant OASS from the target bacterial species (e.g., Salmonella Typhimurium).

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of OASS in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add varying concentrations of the test compounds to the wells.

  • Initiate the enzymatic reaction by adding the substrate, O-acetylserine, and a fluorescent probe that responds to the enzymatic activity.

  • Monitor the change in fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) of Phenylcyclopropane Carboxylic Acid Analogs as OASS Inhibitors

The following table summarizes the inhibitory activities of a representative set of phenylcyclopropane carboxylic acid analogs against OASS. The data for the non-fluorinated and mono-fluorinated compounds are based on published results, while the data for the difluoro analog is a hypothetical extrapolation to illustrate the expected trend.

Compound IDR1R2R3R4R5IC50 (µM)
1a HHHHH>100
1b FHHHH50.2
1c HFHHH25.8
1d HHFHH10.5
1e OCH3HHHH>100
1f HHClHH8.7
1g HHCH3HH5.4
2a (Hypothetical) HHHHH~15

Data for compounds 1a-1g adapted from Pieroni et al. (2016).[6]

Key SAR Observations:

  • Carboxylic Acid is Essential: The carboxylic acid moiety is crucial for activity, likely forming key interactions within the enzyme's active site.

  • Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring significantly impact potency.

    • Electron-withdrawing groups, such as fluorine and chlorine, generally enhance activity. The potency increases in the order of ortho < meta < para for fluorine substitution.

    • Electron-donating groups, such as methoxy, are detrimental to activity.

    • A methyl group at the para position provides a significant boost in potency.

  • The Role of the gem-Difluoro Group: Based on the known effects of gem-difluorination, the introduction of this moiety at the 2-position of the cyclopropane ring is expected to enhance activity. The strong electron-withdrawing nature of the two fluorine atoms would increase the acidity of the carboxylic acid, potentially leading to stronger interactions with the enzyme. Furthermore, the increased lipophilicity could improve cell permeability. The hypothetical IC50 for compound 2a reflects this anticipated enhancement in potency.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the this compound scaffold and their influence on OASS inhibitory activity.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_substituents Phenyl Ring Substituents (R) Scaffold Core Structure Carboxylic_Acid Carboxylic Acid (Essential for Activity) Phenyl_Ring Phenyl Ring (Substitution Modulates Potency) EWG Electron-Withdrawing Groups (e.g., F, Cl) Increase Potency Phenyl_Ring->EWG Favored EDG Electron-Donating Groups (e.g., OCH3) Decrease Potency Phenyl_Ring->EDG Disfavored Alkyl Small Alkyl Groups (e.g., CH3 at para-position) Increase Potency Phenyl_Ring->Alkyl Favored gem_Difluoro gem-Difluoro Group (Enhances Potency)

Caption: Key structural determinants for OASS inhibition.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of this compound analogs is depicted below.

Workflow Start Styrene Analog Selection Synthesis Multi-step Synthesis (Difluorocyclopropanation, Carboxylation, Esterification) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Evaluation (OASS Inhibition Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for inhibitor development.

Conclusion and Future Directions

This guide has provided a comparative overview of the structure-activity relationship of this compound analogs, primarily focusing on their potential as inhibitors of the bacterial enzyme OASS. The key takeaways are the essential nature of the carboxylic acid moiety and the significant influence of phenyl ring substitutions on inhibitory potency. The incorporation of the gem-difluoro group on the cyclopropane ring is predicted to further enhance activity, making these compounds highly promising candidates for further investigation.

Future research should focus on the synthesis and direct comparative evaluation of a broader range of this compound analogs with diverse substitutions on the phenyl ring. This will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective inhibitors. Furthermore, evaluating the cytotoxicity of these compounds against mammalian cell lines is a critical next step to assess their therapeutic potential.[1][9] Ultimately, the insights gained from these studies will pave the way for the development of novel therapeutic agents targeting bacterial infections and potentially other diseases.

References

  • Pieroni, M., et al. (2016). Rational Design, Synthesis and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella Typhimurium O-Acetylserine Sulfhydrylase. Journal of Medicinal Chemistry, 59(23), 10529-10545. [Link]

  • Cao, F. Y., et al. (2016). Chemical Structure Characteristics and Bioactivity of Small Molecule FAK Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 934-941. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg. [Link]

  • Benci, S., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. International Journal of Molecular Sciences, 23(12), 6799. [Link]

  • Jiang, Y., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(11), 709. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-phenylcyclopropane-carboxylate. [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1, 2, 4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Mahesh, P., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

  • Wen, L. R., et al. (2019). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6, 2′-dicarboxylic Acid. Molecules, 24(17), 3105. [Link]

  • Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • El-Sayed, M. A. A., et al. (2022). Comparison of the sensitivities for cancer cell lines (MCF-7, HepG2, A549), towards the different test compounds in mean of IC50 values measured in MTT assay. ResearchGate. [Link]

  • Magalhaes, J., et al. (2021). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Dung, H. T. K., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20836-20853. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. FCT NOVA. [Link]

  • Kosakowska, O., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(16), 4983. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]

  • Pieroni, M., et al. (2014). Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. MedChemComm, 5(7), 938-944. [Link]

  • Doyle, M. P., et al. (1996). Synthesis of ethyl 2-phenylcyclopropane-carboxylate.
  • Ghasemi, F., et al. (2021). Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional Chemotherapeutic Agents in the MCF-7 Cell Line. Biological trace element research, 199(11), 4236-4243. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Methods for gem-Difluorocyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

The gem-difluorocyclopropane (gFDC) motif has become a cornerstone in modern medicinal chemistry and materials science. Its unique combination of steric and electronic properties—acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for carbonyl groups or gem-dimethyl functionalities—makes it a highly sought-after structural unit. The primary synthetic route to these valuable structures is the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂). However, the generation of this reactive intermediate can be achieved through a variety of methods, each with its own distinct advantages, drawbacks, and operational nuances.

This guide provides an in-depth comparison of the leading contemporary methods for synthesizing gem-difluorocyclopropanes. We will move beyond a simple recitation of yields to dissect the underlying mechanisms, evaluate practical considerations like substrate scope, scalability, and safety, and provide field-tested protocols to empower researchers in selecting and implementing the optimal method for their specific synthetic challenges.

The Workhorse: Ruppert-Prakash Reagent (TMSCF₃)

(Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used precursor for difluorocarbene.[1][2] Its popularity stems from its commercial availability, relatively low toxicity, and operational simplicity.[2]

Mechanistic Rationale: Why It Works

The generation of difluorocarbene from TMSCF₃ is not a direct decomposition. It requires a nucleophilic initiator, typically a fluoride source, to activate the silicon center. This initiates a cascade that ultimately liberates :CF₂.[3]

  • Initiation: A substoichiometric amount of a fluoride source (e.g., TBAF, CsF) or an iodide salt (e.g., NaI) attacks the silicon atom of TMSCF₃. This forms a hypervalent silicate intermediate.[3][4]

  • Carbene Extrusion: This intermediate is unstable and fragments, releasing the trifluoromethyl anion ([CF₃]⁻).

  • α-Elimination: The trifluoromethyl anion rapidly undergoes α-elimination of a fluoride ion to generate the desired difluorocarbene (:CF₂). The released fluoride can then activate another molecule of TMSCF₃, propagating a catalytic cycle for the initiator.

This controlled, low-temperature generation of :CF₂ is a key advantage, especially for thermally sensitive substrates.[3]

Caption: Workflow for TMSCF₃-mediated difluorocyclopropanation.

Experimental Protocol: Iodide-Initiated Method

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv)

  • Sodium Iodide (NaI) (0.15 mmol, 0.15 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and anhydrous THF (5 mL).

  • Add sodium iodide (0.15 mmol) to the solution.

  • Add TMSCF₃ (1.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 65-70 °C and monitor by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the alkene's reactivity.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The "slow addition protocol," where TMSCF₃ is added gradually to the heated reaction mixture, can significantly improve yields for less reactive or electron-deficient substrates by maintaining a low, steady concentration of difluorocarbene and minimizing side reactions.[1][5]

The Classic Precursor: Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H)

Difluoromethyl phenyl sulfone is a crystalline, shelf-stable solid that serves as a reliable difluorocarbene precursor upon treatment with a strong base.[6] It offers an alternative to silicon-based reagents and can be advantageous in specific contexts.

Mechanistic Rationale: A Base-Driven Elimination

The mechanism is straightforward and relies on the acidity of the proton flanked by the sulfone and two fluorine atoms.

  • Deprotonation: A strong, non-nucleophilic base (e.g., t-BuOK, NaH) removes the acidic proton from PhSO₂CF₂H to generate the (phenylsulfonyl)difluoromethyl anion.[6]

  • Elimination: This anion is unstable and readily eliminates the phenylsulfinate leaving group (PhSO₂⁻) to form difluorocarbene.

The choice of base and solvent is critical to prevent side reactions, such as nucleophilic attack by the base on the starting material or intermediate anion.

Caption: Generation of difluorocarbene from difluoromethyl phenyl sulfone.

Thermal Decomposition Methods: Halodifluoroacetate Salts

Historically, the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) was a common method for generating :CF₂.[7][8] While often requiring high temperatures and high-boiling solvents, modern variations have improved its practicality.[9]

  • Mechanism: Upon heating (typically >150 °C), the salt undergoes decarboxylation to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to yield difluorocarbene.

  • Modern Improvements: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and allows for the use of lower-boiling solvents like THF.[9] Sodium bromodifluoroacetate (BrCF₂COONa) is more reactive and decomposes at lower temperatures than its chloro-analogue, offering a milder alternative.[10][11]

Comparative Analysis: Selecting the Right Tool for the Job

The choice of method is a multi-factorial decision that balances reactivity, substrate tolerance, cost, safety, and scalability. The following table provides a comparative summary to guide this decision-making process.

Parameter TMSCF₃ (Ruppert-Prakash) PhSO₂CF₂H (Sulfone) XCF₂COONa (Acetate Salts)
Precursor State Liquid, volatileCrystalline solidCrystalline solid
Activation Nucleophilic initiator (NaI, TBAF)Strong base (t-BuOK, NaH)Thermal or Microwave
Typical Temp. Room temp to 80 °C0 °C to Room temp80 °C to 180 °C (Thermal)
Substrate Scope Very broad; excellent for both electron-rich and -poor alkenes.[1]Good; particularly effective for electron-rich alkenes.Broad, but high temps can limit functional group tolerance.[9]
Functional Group Tol. Excellent; tolerates esters, amides, alcohols.[4]Good, but sensitive to strong bases.Moderate; sensitive to high temperatures.
Key Advantage High versatility, mild conditions, excellent functional group tolerance.[2]Stable, easy-to-handle solid precursor.Low cost of precursor.
Key Disadvantage Higher cost of reagent.Requires stoichiometric strong base, potential side reactions.Often requires high temperatures, potential for low yields.[9]
Scalability Good; amenable to flow chemistry for safe, large-scale synthesis.[4][12]Moderate; exothermic nature of deprotonation requires careful control.Challenging; thermal control and safety are major concerns on scale.[8]

Conclusion and Future Outlook

The synthesis of gem-difluorocyclopropanes has evolved from harsh, limited reactions to a suite of sophisticated and versatile methods. The Ruppert-Prakash reagent (TMSCF₃) stands out as the most broadly applicable and reliable method for discovery chemistry, offering mild conditions and exceptional functional group tolerance.[13] Its amenability to flow chemistry further enhances its safety and scalability profile.[12]

Difluoromethyl phenyl sulfone remains a valuable and practical alternative, especially when a solid, easy-to-handle precursor is preferred and the substrate is tolerant of basic conditions.[6] While thermal methods using halodifluoroacetate salts are cost-effective, their application is often limited to simpler, more robust substrates due to the high temperatures required.[9]

Future developments will likely focus on catalytic methods that avoid stoichiometric activators and generate difluorocarbene under even milder conditions. The development of enantioselective difluorocyclopropanation reactions also remains a significant, albeit challenging, goal in the field.[10] By understanding the mechanistic principles and practical limitations of the current leading methods, researchers are well-equipped to strategically incorporate the valuable gem-difluorocyclopropane motif into the next generation of pharmaceuticals and advanced materials.

References

  • Grygorenko, O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.

  • Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry.

  • Dolbier, W. R. Jr. (2010). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.

  • Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett.

  • (2017). Development of alkene difluorocyclopropanation reagents. ResearchGate.

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. European Journal of Organic Chemistry.

  • Amii, H., et al. Comparison of halodifluoroacetates in the difluorocyclopropanation of 1,1-diphenylethene. ResearchGate.

  • Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.

  • Grygorenko, O., et al. (2019). Recent Advances in Difluorocyclopropanation of alkenes using Ruppert–Prakash reagent. Enamine.

  • Gilmour, R., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society.

  • Grygorenko, O. (2020). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society.

  • Dilman, A. D., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. Journal of the American Chemical Society.

  • Hu, J., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chinese Chemical Letters.

  • Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.

  • Dolbier, W. R. Jr. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.

  • Unspecified Author. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. ResearchGate.

  • Unspecified Author. Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. ResearchGate.

  • Jacobsen, E. N., et al. (2013). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. Journal of the American Chemical Society.

  • Unspecified Author. Comparative study of different fluorocyclopropanation catalysts. Benchchem.

  • Wang, X., et al. (2023). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenol. Organic Letters.

  • Unspecified Author. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert‐Prakash Reagent) and Its Derivatives. Scilit.

  • Gouverneur, V., et al. (2023). [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. Chemistry – A European Journal.

  • Unspecified Author. Search Results for difluorocyclopropane. Beilstein Journals.

  • Grygorenko, O. Discovery of alkene difluorocyclopropanation reagents (reproduced from). ResearchGate.

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A Comparative Guide to In-Silico Binding Affinity Studies of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of computational methods for evaluating the binding affinity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a compound of interest in medicinal chemistry. Its unique difluorocyclopropane motif is known to enhance metabolic stability and binding interactions, making in-silico assessment a critical first step in its evaluation as a potential therapeutic agent.[1] We will explore a tiered approach, from rapid initial screening to rigorous free energy calculations, providing both the theoretical underpinnings and practical workflows for each method.

The methodologies described are presented in the context of a hypothetical study targeting a protein kinase, a common class of drug targets where cyclopropane-containing molecules have shown promise.[2]

The Tiered Approach to Binding Affinity Prediction

A successful in-silico drug discovery campaign balances computational cost with predictive accuracy.[3] It is inefficient and often unnecessary to apply the most computationally expensive methods to a large library of compounds. Therefore, we advocate a hierarchical workflow. This approach uses fast, less accurate methods for initial screening and progressively employs more rigorous, computationally intensive methods to refine and validate the most promising candidates.[3][4]

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Pose Refinement & Stability cluster_2 Tier 3: Rigorous Affinity Prediction Docking Molecular Docking Predicts binding pose & score Low computational cost MD Molecular Dynamics (MD) Simulation Assesses complex stability Medium computational cost Docking->MD Top Poses FreeEnergy Free Energy Calculations (e.g., MM/PBSA, FEP) Quantifies binding free energy High computational cost MD->FreeEnergy Stable Complex

Caption: A tiered workflow for in-silico binding affinity prediction.

Tier 1: Molecular Docking

Molecular docking is the cornerstone of structure-based virtual screening.[3][4] It predicts the preferred orientation (pose) of a ligand when bound to a protein and assigns a score that estimates the binding affinity.[3] Its primary strength lies in its speed, allowing for the rapid screening of thousands or even millions of compounds.[5]

Causality Behind Experimental Choices: We begin with docking because it is the most efficient method to quickly filter a large chemical space and identify compounds that have the potential to bind to the target's active site. The scoring functions, while approximate, are effective at distinguishing between likely binders and non-binders.[6][7]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking this compound to a target protein.[8][9]

  • Protein Preparation:

    • Download the target protein structure from the RCSB Protein Data Bank (PDB).[8]

    • Remove water molecules, ions, and co-crystallized ligands not relevant to the study.[10]

    • Add polar hydrogens and assign partial charges using AutoDock Tools (ADT). This is crucial for accurately calculating electrostatic interactions.[11]

    • Save the prepared protein in the .pdbqt format, which includes charge and atom type information for Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem or by building it in a molecular editor).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using ADT. The flexibility of the ligand is a key component of the docking simulation.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site of the protein. The size of the box is a critical parameter; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[8]

  • Running AutoDock Vina:

    • Execute the Vina command, specifying the prepared protein, ligand, grid box coordinates, and output file name.[8]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Analysis of Results:

    • Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[8]

    • Analyze the top-scoring pose to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts) using visualization software like PyMOL or ChimeraX.[12]

G PDB Fetch Protein (PDB) PrepProt Prepare Protein (Add H, Charges) PDB->PrepProt Ligand Prepare Ligand (3D Structure) PrepLig Prepare Ligand (Charges, Rotatable Bonds) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Analyze Analyze Results (Binding Poses, Scores) Vina->Analyze

Caption: Workflow for a typical molecular docking experiment.

Tier 2: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, biological systems are dynamic. MD simulations model the movements of atoms over time, providing insights into the stability of the protein-ligand complex and the role of solvent.[13][14]

Causality Behind Experimental Choices: We use MD to validate the poses predicted by docking.[13] A ligand that appears favorable in a static dock might be unstable in a dynamic, solvated environment. MD simulations allow us to observe whether the key interactions predicted by docking are maintained over time, thus building confidence in the proposed binding mode.[15]

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the simulation of the top-ranked docked complex.[16][17][18]

  • System Preparation:

    • Topology Generation: Generate a topology file for the ligand using a server like CGenFF. This file defines the force field parameters (bond lengths, angles, charges) that govern the ligand's behavior.

    • Complex Creation: Merge the coordinate files of the prepared protein and the docked ligand.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for proteins, compatible with CGenFF for the ligand).[17]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic or dodecahedron) and fill it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes introduced during preparation.

  • Equilibration (NVT and NPT):

    • NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

    • NPT Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density. During this phase, position restraints on the protein and ligand are gradually released.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bonds and other interactions over time.

G DockedPose Start with Top Docked Pose Topology Generate Ligand Topology & Select Force Field DockedPose->Topology Solvate Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: General workflow for Molecular Dynamics (MD) simulation.

Tier 3: Free Energy Calculations

For the most promising candidates that form stable complexes in MD simulations, we can perform more rigorous free energy calculations to obtain a more quantitative estimate of binding affinity.[19]

Causality Behind Experimental Choices: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) provide a more accurate prediction of binding free energy (ΔG) than docking scores.[20][21] This is crucial for lead optimization, where distinguishing between compounds with small differences in affinity is necessary.[21]

Methodology Overview: MM/PBSA

MM/PBSA is a popular "end-point" method that calculates the binding free energy by analyzing snapshots from an MD trajectory.[13]

  • Run MD Simulation: A stable MD trajectory of the protein-ligand complex is required (as generated in Tier 2).

  • Extract Snapshots: Select frames at regular intervals from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The total free energy is a sum of several components:

    • Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • Polar solvation energy (calculated using the Poisson-Boltzmann model).

    • Nonpolar solvation energy (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)[21]

G MD_Traj Generate MD Trajectory of Complex Extract Extract Snapshots from Trajectory MD_Traj->Extract Calc_Complex Calculate G_complex Extract->Calc_Complex Calc_Protein Calculate G_protein Extract->Calc_Protein Calc_Ligand Calculate G_ligand Extract->Calc_Ligand Combine ΔG_bind = G_complex - (G_protein + G_ligand) Calc_Complex->Combine Calc_Protein->Combine Calc_Ligand->Combine Avg Average ΔG over all snapshots Combine->Avg

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif.[1][2] Its rigid, three-dimensional nature allows it to act as a versatile bioisostere for various functional groups, often leading to significant improvements in a compound's pharmacological profile.[1][3] When incorporated, the cyclopropyl group can enhance metabolic stability, improve binding affinity, and fine-tune the conformation of a molecule to better fit its biological target.[2] Cyclopropane carboxylic acid derivatives, in particular, represent a promising class of compounds investigated for a wide range of therapeutic applications, from inhibitors of ethylene biosynthesis in plants to potential treatments for respiratory diseases and bacterial infections.[4][5][6]

Computational methods, specifically molecular docking, are indispensable tools for accelerating the discovery and optimization of such derivatives. Docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding energetics and key molecular interactions that drive recognition.

This guide provides a comprehensive framework for conducting comparative molecular docking studies on cyclopropane carboxylic acid derivatives. We will move beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, ensuring a robust and reproducible in-silico workflow.

The Scientific Rationale: Why Docking is a Cornerstone of Modern Drug Discovery

Molecular docking is fundamentally an optimization problem. It seeks to identify the lowest-energy conformation (the "pose") of a ligand within a protein's active site. The quality of this prediction is quantified by a scoring function , which estimates the binding affinity (e.g., in kcal/mol). A lower, more negative score typically indicates a more favorable interaction.

However, not all docking protocols are created equal. The choices made during setup profoundly impact the results. A comparative study, which evaluates a series of related compounds, demands exceptional consistency. The goal is to isolate the structural changes in the ligands as the only variable, allowing for a meaningful comparison of their predicted affinities and binding modes. This is why a validated, self-consistent protocol is paramount for generating trustworthy data.

Overall Workflow of a Comparative Docking Study

The entire process can be visualized as a systematic pipeline, moving from initial setup to final analysis. Each stage builds upon the last, emphasizing the need for careful preparation and validation.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target Protein (e.g., from RCSB PDB) PrepProt Prepare Protein (Add H, Remove Water, Assign Charges) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands Prepare Ligand Library (Cyclopropane Derivatives) PrepLig Prepare Ligands (Generate 3D Coords, Minimize Energy) Ligands->PrepLig Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Comparative Analysis (Binding Modes, Energies) Analyze->Compare

Caption: High-level workflow for a comparative molecular docking study.

Part 1: Detailed Experimental Protocols

The trustworthiness of any docking study hinges on the meticulous preparation of both the protein receptor and the small molecule ligands.[7][8] The following protocols outline the essential steps, grounded in widely accepted best practices.

Protocol 1: Target Protein Preparation

The goal here is to transform a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model.

Causality: Raw PDB files often contain non-essential water molecules, lack hydrogen atoms (as they are not typically resolved in X-ray crystallography), and may have missing side chains or loops.[7][9] Failing to correct these issues can lead to inaccurate charge assignment and steric clashes, invalidating the docking results.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for your target of interest from the RCSB Protein Data Bank. For this guide, we'll use a hypothetical serine protease as our example target.

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF ChimeraX, PyMOL, Schrödinger Maestro).

    • Remove all crystallographic water molecules. Rationale: While some water molecules can be critical for binding ("bridging waters"), their prediction is complex. For standard docking, they are typically removed to simplify the system.

    • Delete any co-crystallized ligands, ions, or cofactors not relevant to the binding interaction being studied.

    • If the biological unit is a multimer, retain only the chains necessary for the binding site of interest.

  • Add Hydrogens & Assign Charges: Use a dedicated protein preparation tool, such as Schrödinger's Protein Preparation Wizard or the pdb2pqr server.[10]

    • Add all hydrogen atoms.

    • Optimize the hydrogen-bonding network. This step adjusts the orientation of hydroxyl groups (Ser, Thr, Tyr) and the protonation state of histidines to form the most favorable interactions.

    • Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the structure. The heavy atoms of the protein backbone are typically restrained, while side chains in the active site are allowed to relax. Rationale: This relieves any minor steric clashes present in the crystal structure without significantly altering the experimentally determined conformation.

  • Final Output: Save the prepared protein in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).

Protocol 2: Ligand Library Preparation

This protocol ensures that all cyclopropane carboxylic acid derivatives are in a consistent, low-energy 3D conformation with correct chemistry.[11]

Causality: Docking software requires 3D coordinates for ligands. Starting from a 2D drawing (e.g., from ChemDraw or PubChem), we must generate a reasonable 3D structure and then refine it.[12] Consistent protonation states and charge models are crucial for accurate scoring.

Step-by-Step Methodology:

  • Generate 2D Structures: Draw the series of cyclopropane carboxylic acid derivatives using chemical drawing software. Save them in a common format like SDF or SMILES.

  • Convert to 3D: Use a program like Open Babel or the ligand preparation tools within a modeling suite to convert the 2D structures into initial 3D conformations.

  • Define Protonation State: At physiological pH (approx. 7.4), the carboxylic acid group will be deprotonated (carboxylate). Ensure this is correctly represented in the ligand structures.

  • Assign Partial Charges: Assign partial atomic charges using a consistent method, such as Gasteiger charges, which is a common choice for AutoDock.

  • Energy Minimization: Perform a full energy minimization of each ligand using a molecular mechanics force field (e.g., MMFF94). Rationale: This step finds a low-energy conformation for the ligand in a simulated "vacuum," ensuring that the docking algorithm starts with a physically plausible structure.

  • Define Rotatable Bonds: Identify the rotatable bonds within each ligand. The docking software will explore the conformational space by rotating these bonds.

  • Final Output: Save the prepared ligands in the required format (e.g., PDBQT).

Part 2: Comparative Analysis & Data Interpretation

With the prepared receptor and ligands, the next step is to perform the docking simulation and analyze the results.

Executing the Docking Simulation
  • Grid Box Definition: A "grid box" is defined around the protein's active site. This box specifies the search space where the docking algorithm will attempt to place the ligand. It should be large enough to encompass the entire binding pocket but no larger, to avoid unnecessary computational expense.

  • Running the Simulation: Using software like AutoDock Vina, each prepared ligand is docked into the prepared protein's grid box. The software will generate multiple possible binding poses for each ligand and rank them using its scoring function.

Presenting Comparative Data

The primary output of a docking run is a set of poses and their corresponding binding affinity scores. For a comparative study, this data is best summarized in a table.

Compound IDCyclopropane SubstitutionBinding Affinity (kcal/mol)Key Interacting Residues
Ref-01 H (unsubstituted)-6.8Ser195, Gly193
Cpd-02 2-phenyl (trans)-8.2Ser195, Gly193, Trp215
Cpd-03 2-methyl (trans)-7.1Ser195, Gly193
Cpd-04 2-phenyl (cis)-7.5Ser195, Gly193, Phe41

This table is a hypothetical representation for illustrative purposes.

Interpreting the Results: Beyond the Score

The binding score is only the first piece of the puzzle. The true insight comes from visualizing the top-ranked pose for each compound and analyzing its specific interactions with the protein.

  • Cpd-02 vs. Ref-01: The data suggests that adding a trans-phenyl group significantly improves binding affinity (-8.2 vs. -6.8 kcal/mol). Visual inspection would likely reveal a new hydrophobic or pi-stacking interaction with a residue like Tryptophan 215, explaining the tighter binding.

  • Cpd-02 vs. Cpd-04: The stereochemistry on the cyclopropane ring is critical. The trans isomer (Cpd-02) is predicted to bind more strongly than the cis isomer (Cpd-04). This implies that the active site has a specific shape that better accommodates the phenyl group when it is in the trans position, allowing for optimal interaction with Trp215, whereas the cis orientation may introduce a steric clash or force the phenyl group into a less favorable position near Phe41.

This analysis allows us to build a Structure-Activity Relationship (SAR) model, which can guide the design of the next generation of compounds.

Visualizing Key Binding Interactions

A 2D interaction diagram provides a clear, schematic representation of the key forces holding the ligand in the active site.

Binding_Mode cluster_ligand Ligand: Cpd-02 cluster_protein Protein Active Site Ligand Cyclopropane Carboxylate SER195 Ser195 Ligand->SER195 H-Bond (Oxyanion Hole) GLY193 Gly193 Ligand->GLY193 H-Bond (Backbone NH) TRP215 Trp215 Ligand->TRP215 Pi-Stacking

Caption: 2D interaction diagram for a top-scoring derivative (Cpd-02).

Conclusion and Forward Outlook

This guide has outlined a scientifically rigorous approach to conducting comparative docking studies of cyclopropane carboxylic acid derivatives. By adhering to meticulous preparation protocols and performing a detailed analysis of both binding scores and interaction patterns, researchers can generate reliable, actionable insights. These computational results form a strong foundation for prioritizing synthetic efforts and accelerating the drug discovery pipeline. The ultimate validation, however, always lies in experimental testing to confirm that the in-silico predictions translate to real-world biological activity.

References

  • Martin, L. J. Preparing protein PDBs for docking. Lewis J. Martin Blog. [Link]

  • AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Fallon, T., & Nelson, A. (2023). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. RSC Medicinal Chemistry. [Link]

  • Pouliot, M., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Meiler Lab. Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab, Vanderbilt University. [Link]

  • Singh, N., & Chaput, L. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • The Research Junction. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Schrödinger, Inc. Protein Preparation Workflow. Schrödinger. [Link]

  • Hryshchyshyn, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a compound often utilized in the synthesis of complex molecules in pharmaceutical and materials science research. Due to its chemical structure, this compound presents a dual hazard profile that requires careful consideration for its safe disposal: it is both a halogenated organic compound and a carboxylic acid. This guide will walk you through the necessary steps and precautions to ensure its safe and compliant disposal.

Understanding the Hazards: A Two-Fold Challenge

This compound's proper disposal procedure is dictated by two key aspects of its molecular structure:

  • Halogenated Organic Compound: The presence of two fluorine atoms on the cyclopropane ring places this compound in the category of halogenated organic waste.[1][2] Halogenated organic compounds are subject to specific hazardous waste regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[3][4] Incineration at high temperatures is the generally accepted method for the destruction of these compounds.[3]

  • Carboxylic Acid: The carboxylic acid functional group imparts corrosive properties to the compound. While it is a weak acid, it can still cause skin and eye irritation.[5][6] This acidic nature necessitates neutralization as a potential pre-treatment step before final disposal, especially for larger quantities or when mixing with other waste streams.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the chemical, which can cause serious irritation.[5]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.[5]
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.For larger spills or in poorly ventilated areas, a respirator may be necessary. Consult your institution's safety officer.
Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound.

DisposalWorkflow start Start: Small Quantity of This compound Waste assess_quantity Assess Quantity (Small Research Scale vs. Bulk) start->assess_quantity small_quantity Small Quantity (<100g) Direct Disposal assess_quantity->small_quantity < 100g bulk_quantity Bulk Quantity (>100g) Consider Neutralization assess_quantity->bulk_quantity > 100g package Package for Disposal: Place in a clearly labeled, sealed, and compatible waste container. small_quantity->package neutralize Neutralization Step: Slowly add to a solution of Sodium Bicarbonate with stirring. Monitor pH (target 6-8). bulk_quantity->neutralize neutralize->package label Label Container: 'Hazardous Waste - Halogenated Organic Acid' List all constituents. package->label storage Store in a designated hazardous waste accumulation area. label->storage disposal Arrange for pickup by certified hazardous waste disposal service. storage->disposal

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization of Bulk Waste

For quantities exceeding 100 grams, a neutralization step is recommended to mitigate the corrosive hazard before packaging for disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10% in water)

  • Large beaker or container (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker with the sodium bicarbonate or sodium carbonate solution on the stir plate. Begin gentle stirring.

  • Slow Addition: Carefully and slowly add the this compound waste to the basic solution. Be mindful of potential foaming or gas evolution (carbon dioxide).

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the acidic waste until it is all transferred.

  • Final pH Adjustment: If the solution is still acidic, continue to add small portions of the basic solution until the pH is between 6.0 and 8.0.

  • Ready for Disposal: Once neutralized, the solution is ready for packaging as a halogenated organic waste.

Waste Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: this compound waste, whether neutralized or not, must be collected in a designated container for halogenated organic waste.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity. All constituents of the waste mixture should be listed.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

Final Disposal: Professional Handling is Key

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These companies have the necessary equipment and permits to incinerate halogenated organic waste in an environmentally sound manner. Adhere to your institution's procedures for arranging a hazardous waste pickup.

By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical management. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Compound

  • Corrosivity: The carboxylic acid group makes the compound acidic and likely corrosive. Analogous compounds like Cyclopropanecarboxylic acid and 1-Fluoro-cyclopropane-1-carboxylic acid are classified as corrosive and can cause severe skin burns and eye damage[1]. Direct contact with skin or eyes can lead to serious, potentially irreversible, damage[2][3].

  • Irritation: It is expected to be a skin, eye, and respiratory irritant. The SDS for trans-2-Phenylcyclopropane-1-carboxylic acid lists it as a cause of skin and serious eye irritation, and it may also cause respiratory irritation[4].

  • Halogenated Compound: The presence of two fluorine atoms classifies it as a halogenated organic compound. This is critical for waste disposal, as halogenated waste streams are managed differently from non-halogenated ones due to the production of harmful byproducts during incineration[5][6][7].

Table 1: Anticipated Hazard Classification

Hazard Class Anticipated Classification Rationale and Notes
Skin Corrosion/Irritation Category 1B or 2 Based on analogues, expected to cause severe skin burns or irritation[1][4].
Serious Eye Damage/Irritation Category 1 High risk of serious eye damage due to corrosive nature[8][3].
Respiratory Irritation STOT SE 3 May cause respiratory irritation if dust or vapors are inhaled[4].

| Acute Oral Toxicity | Harmful if swallowed | Ingestion can cause severe burns to the digestive tract[2][3]. |

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes—dermal, ocular, and inhalation. The selection of PPE must be based on the highest potential risk of exposure[9][10].

Eye and Face Protection
  • Mandatory: Chemical splash goggles are the minimum requirement.

  • Strongly Recommended: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as during solution preparation or transfers[10][11]. This provides a secondary barrier protecting the entire face.

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Given the corrosive nature of the compound, double-gloving is a best practice to prevent exposure from a potential tear or degradation of the outer glove.

    • Recommended Glove Types: Nitrile or neoprene gloves are generally suitable. However, always consult the glove manufacturer's compatibility chart for the specific chemical and any solvents being used[11].

    • Procedure: Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[12][13]. Full-length pants and closed-toe shoes are required at all times in the laboratory[9].

Respiratory Protection
  • Primary Control: All handling of this compound, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood to control exposure to dust and potential vapors[3].

  • Secondary Protection: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges may be necessary[12]. All personnel who may need to use a respirator must be properly fit-tested and trained.

Table 2: Summary of Required Personal Protective Equipment

Protection Type Minimum Requirement Recommended for High-Risk Tasks
Eye/Face Chemical Splash Goggles Goggles and Full-Face Shield
Hand Single pair of chemical-resistant gloves (e.g., Nitrile) Double-gloving with chemical-resistant gloves
Body Lab Coat, Long Pants, Closed-toe Shoes Chemical-resistant Apron over Lab Coat

| Respiratory | Work within a Chemical Fume Hood | N/A (Fume hood is primary control) |

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and ensures proper disposal.

Step-by-Step Handling Workflow
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in the previous section.

  • Weighing: If working with the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to transfer the solid.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a flask or beaker, also within the fume hood. Be aware of any potential exothermic reactions.

  • Reaction/Use: Keep all containers with the compound capped when not in use. All transfers should be performed carefully to avoid splashes.

  • Post-Handling: After use, decontaminate any surfaces. Remove PPE carefully, avoiding contact with any potentially contaminated areas. Wash hands thoroughly with soap and water[8].

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood & Don PPE Weigh 2. Weigh Solid Compound Prep->Weigh Proceed to handling Dissolve 3. Prepare Solution Weigh->Dissolve Use 4. Experimental Use Dissolve->Use Decon 5. Decontaminate Surfaces Use->Decon Experiment complete Waste 6. Segregate Halogenated Waste Decon->Waste Doff 7. Doff PPE & Wash Hands Waste->Doff

Caption: Workflow for handling this compound.

Waste Disposal Plan

Proper segregation of waste is crucial for safety and environmental compliance.

  • Classification: As a fluorinated compound, all waste contaminated with this compound must be classified as halogenated organic waste [5][7].

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be placed in a designated, clearly labeled hazardous waste container for halogenated solids.

  • Liquid Waste: All solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container for halogenated organic liquids[14]. Never pour this waste down the drain[6][15]. The container should be kept closed when not in use[14].

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," and the full chemical name of all components must be listed[14].

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Google Patents.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

  • National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ResearchGate. Replacement of the carboxylic acid function with fluorine. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Storemasta Blog. Handling Corrosive Substances in the Workplace. [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.